6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Description
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Properties
IUPAC Name |
6-amino-4-ethyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWMVWONUDEPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546177 | |
| Record name | 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103361-44-0 | |
| Record name | 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Potential Biological Activities, and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both from natural and synthetic origins.[1][2] This structural class has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and central nervous system effects.[3][4][5] This guide focuses on a specific derivative, 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, providing a comprehensive overview of its chemical characteristics, a plausible synthetic route, and an exploration of its potential biological activities based on the extensive research conducted on analogous compounds. Detailed experimental protocols for synthesis and biological evaluation are also presented to facilitate further investigation into this promising molecule.
While specific research on this compound is limited, this guide synthesizes the available knowledge on its core structure to provide a predictive framework for its properties and potential applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These have been collated from chemical supplier databases.[6]
| Property | Value | Reference |
| CAS Number | 103361-44-0 | [6] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |
| Molecular Weight | 192.22 g/mol | [6] |
| IUPAC Name | 6-amino-4-ethyl-2H-benzo[b][3][7]oxazin-3(4H)-one | [6] |
| SMILES | O=C1COC2=CC=C(N)C=C2N1CC | [6] |
| Purity | Typically ≥96% | [6] |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amino Group
-
To a stirred solution of 4-amino-2-nitrophenol in a suitable solvent such as acetic acid, add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-hydroxy-3-nitrophenyl)acetamide.
Step 2: O-Alkylation with Chloroacetyl Chloride
-
Dissolve N-(4-hydroxy-3-nitrophenyl)acetamide in an appropriate solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) to the solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-(2-chloroacetoxy)-3-nitrophenyl)acetamide.
Step 3: Introduction of the Ethyl Group
-
Dissolve the product from Step 2 in a polar aprotic solvent like acetonitrile.
-
Add an excess of ethylamine (as a solution in a suitable solvent or neat) to the mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain N-(4-(2-(ethylamino)acetoxy)-3-nitrophenyl)acetamide.
Step 4: Reductive Cyclization
-
Dissolve the ethylamino intermediate in a solvent mixture such as ethanol/acetic acid.
-
Add a reducing agent, for instance, iron powder or perform catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture to reflux (if using iron) or stir under hydrogen pressure at room temperature until the nitro group is reduced and cyclization is complete.
-
Filter the reaction mixture to remove the catalyst or iron salts.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to afford 6-Acetamido-4-ethyl-2H-1,4-benzoxazin-3(4H)-one.
Step 5: Deprotection of the Amino Group
-
Suspend the acetamido-protected compound in a solution of dilute hydrochloric acid (e.g., 3-6 M HCl).
-
Heat the mixture to reflux for 4-8 hours to effect hydrolysis of the amide.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine.
-
Filter the solid, wash thoroughly with water, and dry to yield the final product, this compound.
Potential Biological Activities and Mechanisms of Action
The 2H-1,4-benzoxazin-3(4H)-one scaffold is associated with a diverse range of biological activities. The presence of the 6-amino and 4-ethyl substituents on this core structure could modulate its pharmacological profile. Below is an overview of the potential biological activities based on studies of analogous compounds.
Anti-Inflammatory Activity
Numerous derivatives of 1,4-benzoxazin-3-one have demonstrated significant anti-inflammatory properties.[11][12]
Potential Mechanism of Action: Nrf2/HO-1 Pathway Activation
A key anti-inflammatory mechanism for some bioactive molecules is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[13] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[13] Under inflammatory conditions, activation of this pathway can suppress the production of pro-inflammatory mediators.
Caption: Potential anti-inflammatory mechanism via the Nrf2/HO-1 pathway.
Anticancer Activity
The benzoxazinone core is a feature of several compounds with demonstrated anticancer activity.[4][14]
Potential Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Certain 1,4-benzoxazin-3-one derivatives have been designed as inhibitors of tyrosine kinases such as KDR and ABL, which are implicated in cancer cell proliferation and angiogenesis.[3][15]
-
DNA Intercalation and G-Quadruplex Stabilization: The planar structure of the benzoxazinone ring system allows for potential intercalation into DNA. Some derivatives have been shown to induce the formation of G-quadruplex structures in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression.[4]
Quantitative Data for Related Benzoxazinone Derivatives (Anticancer Activity)
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Benzoxazinone-triazole hybrid | A549 (Lung) | Cytotoxicity | 7.59 | [4] |
| 6-cinnamoyl-2H-benzo[b][3][7]oxazin-3(4H)-one derivative | A549 (Lung) | Growth suppression | ~10 | [4] |
| Aminoflavone-1,3-benzoxazine derivative | MCF-7 (Breast) | Cytotoxicity | 8.03 | [16] |
| 2-sec-amino-4H-3,1-benzoxazin-4-one | Human CMV Protease | Inhibition | - | [2] |
| 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-one | Renin | Inhibition | - | [2] |
Antifungal Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown promising activity against a range of phytopathogenic fungi.[8] The introduction of an N-ethyl group, as in the target compound, has been noted in some active antifungal analogs.[8]
Quantitative Data for Related Benzoxazinone Derivatives (Antifungal Activity)
| Compound | Fungi | Activity | Concentration for Complete Inhibition (mg/L) | Reference |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, etc. | Mycelial growth inhibition | 200 | [8] |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium culmorum, Phythophtora cactorum, Rhizoctonia solani | Mycelial growth inhibition | 100 | [8] |
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound, the following detailed protocols are provided as a starting point for researchers.
Protocol 1: In Vitro Anti-Inflammatory Activity Assay
Objective: To determine the effect of the compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cytotoxicity.
-
-
Nitric Oxide (NO) Assay (Griess Test):
-
Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
Protocol 2: In Vitro Anticancer Activity Assay
Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.
Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma).
Methodology:
-
Cell Culture: Maintain the cancer cell lines in appropriate media (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
MTT Assay for Cytotoxicity:
-
Seed the cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere for 24 hours.[17]
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.[17]
-
Perform the MTT assay as described in Protocol 1.
-
Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Protocol 3: Tyrosine Kinase Inhibition Assay
Objective: To assess the inhibitory activity of the compound against a specific tyrosine kinase (e.g., EGFR, VEGFR-2).
Methodology: This protocol is a general guideline for a radiometric assay. Commercially available kits are often used.[18][19]
-
Reagents: Purified tyrosine kinase, specific substrate (e.g., a synthetic peptide), [γ-³²P]ATP, assay buffer, and phosphocellulose paper.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, the test compound at various concentrations, the substrate, and the purified kinase.
-
Initiate the reaction by adding [γ-³²P]ATP. .
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).[18]
-
Termination and Detection:
-
Spot a portion of the reaction mixture onto a phosphocellulose paper square to terminate the reaction.
-
Wash the paper squares extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[18]
-
Measure the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter.
-
-
Data Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.
Conclusion
This compound is a promising, yet underexplored, derivative of the biologically significant 1,4-benzoxazin-3-one scaffold. Based on the extensive research on analogous compounds, it is plausible that this molecule possesses valuable pharmacological properties, particularly in the areas of anti-inflammatory and anticancer research. The proposed synthetic route offers a practical approach for its preparation, and the detailed experimental protocols provide a solid foundation for its biological evaluation. Further investigation into this compound is warranted to fully elucidate its therapeutic potential and mechanism of action, potentially leading to the development of novel drug candidates.
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Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H) - Semantic Scholar. Available at: [Link] (Accessed: 14 January 2026).
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Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed. Available at: [Link] (Accessed: 14 January 2026).
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Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory - Mongolia Journals Online. Available at: [Link] (Accessed: 14 January 2026).
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Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents | Request PDF - ResearchGate. Available at: [Link] (Accessed: 14 January 2026).
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Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Available at: [Link] (Accessed: 14 January 2026).
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Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Available at: [Link] (Accessed: 14 January 2026).
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Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. Available at: [Link] (Accessed: 14 January 2026).
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A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed. Available at: [Link] (Accessed: 14 January 2026).
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6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed. Available at: [Link] (Accessed: 14 January 2026).
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The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for N | JIR. Available at: [Link] (Accessed: 14 January 2026).
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. Available at: [Link] (Accessed: 14 January 2026).
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. Available at: [Link] (Accessed: 14 January 2026).
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An In-depth Technical Guide to 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, a molecule of significant interest within the broader class of benzoxazinones. These heterocyclic compounds are recognized for their diverse pharmacological activities and serve as valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's structure, properties, a plausible synthetic route, and potential applications.
Molecular Structure and Physicochemical Properties
This compound is a derivative of the 1,4-benzoxazine core, featuring an amino group at the 6-position and an ethyl group attached to the nitrogen at the 4-position. This specific substitution pattern is anticipated to modulate the molecule's physicochemical and biological properties.
Structural and Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 6-amino-4-ethyl-2H-benzo[b][4][5]oxazin-3(4H)-one | |
| CAS Number | 103361-44-0 | [6] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |
| Molecular Weight | 192.22 g/mol | [6] |
| SMILES | O=C1COC2=CC=C(N)C=C2N1CC | [6] |
| Physical Form | Solid (predicted) | Inferred from analogs |
| Melting Point | Not available. The un-ethylated analog, 6-Amino-2H-1,4-benzoxazin-3(4H)-one, has a melting point of 88-93 °C. | - |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and DMF. | Inferred from general benzoxazinone properties[7] |
| Purity | Commercially available at ≥96% | [6] |
Proposed Synthesis Pathway
The proposed synthesis involves a three-step process:
-
N-Alkylation of the commercially available 6-Nitro-2H-1,4-benzoxazin-3(4H)-one with an ethylating agent.
-
Reduction of the nitro group to an amino group.
This approach is logical as the starting material is readily accessible, and the subsequent reactions are standard transformations in organic synthesis.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 6-Nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
-
Rationale: This step introduces the ethyl group onto the nitrogen at the 4-position. The use of a base like potassium carbonate is crucial to deprotonate the amide nitrogen, thereby activating it for nucleophilic attack on the ethyl iodide. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.
-
Procedure:
-
To a solution of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6-Nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of this compound
-
Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic and effective method for this conversion.
-
Procedure:
-
Suspend 6-Nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Reflux the mixture and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the aromatic protons, a singlet for the methylene protons of the oxazine ring, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the aromatic carbons, the methylene carbon of the oxazine ring, and the two carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands are expected for:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
-
C=O stretching of the amide (lactam) (around 1670-1690 cm⁻¹).
-
C-N and C-O stretching in the fingerprint region. General IR spectra of benzoxazine monomers show characteristic absorptions for the C-O-C asymmetric and symmetric stretching modes around 1233 cm⁻¹ and 1029 cm⁻¹, respectively, and a peak around 920 cm⁻¹ indicating the benzene ring attached to an oxazine ring.[5]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would be influenced by the benzoxazinone core.[4][8]
Potential Applications in Drug Discovery
The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Derivatives have shown a wide range of activities, including anti-inflammatory, antimicrobial, anticancer, and effects on the central nervous system.[9][10][11][12]
A notable study on structurally related compounds, 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, identified them as potent dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors.[13] This suggests that this compound could serve as a key intermediate or a starting point for the development of novel therapeutics for psychiatric disorders.
Furthermore, recent research has highlighted the potential of 2H-1,4-benzoxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors for cancer treatment.[14] The amino group at the 6-position of the target molecule provides a handle for further functionalization to explore this and other therapeutic avenues.
Caption: PI3K/mTOR pathway, a potential target for benzoxazinone derivatives.
Conclusion
This compound is a promising, yet underexplored, molecule within the pharmacologically significant benzoxazinone family. This guide has provided a detailed overview of its structure, physicochemical properties, and a scientifically grounded, plausible synthetic pathway. The presence of a reactive amino group and the overall structural similarity to known bioactive compounds make it a valuable building block for the synthesis of new chemical entities targeting a range of diseases, from psychiatric disorders to cancer. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activity are warranted to fully unlock its potential in drug discovery and development.
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fateallchem. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of the benzoxazine monomer. Retrieved from [Link]
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PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]
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PubMed. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Retrieved from [Link]
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NIH. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Retrieved from [Link]
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PubMed. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Retrieved from [Link]
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MDPI. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]
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NIH. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]
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NIH. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]
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An In-depth Technical Guide to Amphethinile (CAS No. 203931-41-9 / 91531-98-5): A Novel Anti-mitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Antitumor Agent with a Unique Profile
Amphethinile, identified under CAS numbers 203931-41-9 and 91531-98-5, is a novel synthetic indole derivative that has demonstrated significant potential as an anti-mitotic and antitumor agent.[1][2] Its discovery and subsequent preclinical evaluation revealed a distinct mechanism of action and a promising activity profile, particularly against multidrug-resistant cancer cell lines. This guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical and clinical findings, and safety considerations for amphethinile, offering valuable insights for researchers in oncology and drug development.
Chemical and Physical Properties
Amphethinile is systematically known as 2-amino-5-(phenylthio)-1H-indole-3-carbonitrile. Its fundamental properties are summarized in the table below.
| Property | Value |
| Systematic Name | 2-amino-5-(phenylthio)-1H-indole-3-carbonitrile |
| Molecular Formula | C₁₅H₁₁N₃S |
| Molecular Weight | 265.33 g/mol |
| CAS Number | 203931-41-9 / 91531-98-5 |
| Appearance | Not specified in available literature |
| Solubility | Soluble in DMSO |
Note on CAS Number: There is a discrepancy in the publicly available information regarding the CAS number for amphethinile, with both 203931-41-9 and 91531-98-5 being associated with the compound. Researchers are advised to verify the CAS number with their specific sample or supplier.
Synthesis
Mechanism of Action: A Tubulin-Targeting Agent
Amphethinile exerts its anti-mitotic effects by targeting tubulin, a key protein involved in the formation of microtubules.[3] Microtubules are dynamic structures essential for various cellular processes, including cell division, motility, and intracellular transport.
Interaction with Tubulin:
-
Binding Site: Amphethinile binds to the colchicine-binding site on the β-tubulin subunit.[3] This is a distinct binding site from that of other well-known anti-mitotic agents like the vinca alkaloids (e.g., vincristine, vinblastine) which bind to the vinca domain.
-
Inhibition of Polymerization: By binding to tubulin, amphethinile inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[1][2]
-
GTPase Activity: Amphethinile has been shown to stimulate the GTPase activity of tubulin, a process that is crucial for microtubule dynamics.[3]
The following diagram illustrates the proposed mechanism of action of amphethinile:
Caption: Mechanism of action of amphethinile.
Preclinical Studies: In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent anti-cancer activity of amphethinile in various models.
In Vitro Studies
-
Cell Line Activity: Amphethinile has shown cytotoxic activity against a range of cancer cell lines, including murine leukemia cells (P388) and human tumor cell lines.[1][2]
-
Activity in Drug-Resistant Cells: A key finding from in vitro studies is the efficacy of amphethinile against daunorubicin-resistant P388 leukemia cells.[1][2] These cells exhibit high cross-resistance to vincristine and vinblastine, suggesting that amphethinile is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.
Experimental Protocol: Cell Viability Assay (General)
While the specific protocol used for amphethinile is not detailed, a typical MTT or similar cell viability assay would involve the following steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of amphethinile (dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of amphethinile that inhibits cell growth by 50%).
In Vivo Studies
-
Animal Models: In vivo studies in mice bearing L1210 leukemia, ADJ/PC6 plasmacytoma, and Walker 256 carcinoma have shown antitumor activity of amphethinile.[4]
-
Pharmacokinetics in Mice: Pharmacokinetic studies in male mice following a bolus intravenous injection revealed the following parameters at a dose equivalent to the LD₁₀:[1][2]
-
AUC (Area Under the Curve): Approximately 313 µg/L*h
-
Alpha Half-life (t½α): Approximately 8 minutes
-
Beta Half-life (t½β): Approximately 100 minutes
-
-
Oral Bioavailability: Notably, preclinical studies suggested that amphethinile is well absorbed when administered orally, which presents a significant advantage over many other anti-mitotic agents that require intravenous administration.[4]
The following diagram outlines a general workflow for preclinical evaluation of a compound like amphethinile:
Caption: General workflow for preclinical drug development.
Clinical Studies: A Phase I Trial
A Phase I clinical trial of intravenously administered amphethinile was conducted in patients with refractory tumors.[4]
-
Dosing: The starting dose was 40 mg/m², which was escalated to 200, 400, 800, and 1200 mg/m².[4]
-
Toxicities: Significant toxic effects were observed at the 800 and 1200 mg/m² dose levels, including:[4]
-
Nausea and vomiting
-
Lightheadedness during infusion
-
Lethargy
-
Severe pain in the tumor-bearing area
-
Colicky abdominal pain
-
-
Dose-Limiting Toxicities: At the 1200 mg/m² dose, two patient deaths occurred within 48 hours of treatment, which were attributed to vascular causes. These events led to the discontinuation of the trial.[4]
Safety and Handling
As a potent anti-mitotic agent with demonstrated cytotoxicity, amphethinile should be handled with extreme caution in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for cytotoxic compounds.
Future Directions and Conclusion
The clinical development of intravenous amphethinile was halted due to safety concerns at therapeutic dose levels. However, the preclinical data, particularly its activity against multidrug-resistant cell lines and its potential for oral bioavailability, suggest that the amphethinile scaffold could still be of interest for further drug development.[1][2][4] Future research could focus on:
-
Analog Synthesis: Synthesizing and evaluating analogs of amphethinile with an improved therapeutic index.
-
Oral Formulation Development: Investigating oral formulations of amphethinile or its analogs to potentially mitigate the toxicities observed with intravenous administration.
-
Combination Therapies: Exploring the potential of amphethinile or its derivatives in combination with other anticancer agents.
References
-
McGown, A. T., Ewen, C., Smith, D. B., & Fox, B. W. (1988). Pre-clinical studies of a novel anti-mitotic agent, amphethinile. British journal of cancer, 57(2), 157–159. [Link][1][2]
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Interaction of the novel agent amphethinile with tubulin. (1988). Biochemical pharmacology, 37(21), 4085–4088. [Link][3]
-
Smith, D. B., Ewen, C., Mackintosh, J., Fox, B. W., Thatcher, N., Scarffe, J. H., ... & Crowther, D. (1988). A phase I and pharmacokinetic study of amphethinile. British journal of cancer, 57(6), 629–632. [Link][4]
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The Benzoxazinone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
Introduction: The Architectural Elegance and Functional Diversity of the Benzoxazinone Scaffold
The benzoxazinone core, a bicyclic heterocyclic system featuring a benzene ring fused to an oxazinone ring, represents a privileged scaffold in the realms of natural product chemistry, medicinal chemistry, and agrochemical science. The inherent structural features of this moiety—planarity, hydrogen bonding capabilities, and the potential for diverse functionalization—give rise to a remarkable spectrum of biological activities. From their origins as plant defense compounds to their current status as promising pharmacophores, the journey of benzoxazinones is a testament to the power of chemical evolution and human ingenuity in harnessing nature's molecular blueprints.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the discovery and history of benzoxazinone compounds, from their initial isolation from natural sources to the sophisticated synthetic methodologies developed for their preparation. We will delve into the critical structure-activity relationships that govern their biological effects and explore the molecular mechanisms through which they exert their therapeutic and agrochemical actions. Detailed experimental protocols for key synthetic transformations are provided to serve as a practical resource for laboratory investigations. By synthesizing historical context with modern applications, this guide seeks to illuminate the enduring relevance and future potential of the benzoxazinone scaffold in scientific discovery.
Part 1: The Genesis of Benzoxazinones - A Tale of Natural Defense
The story of benzoxazinones begins not in a laboratory, but in the intricate chemical warfare waged between plants and their antagonists. The first members of this class were discovered as naturally occurring secondary metabolites in various plant species, particularly within the grass family (Poaceae or Gramineae), where they play a crucial role in the plant's defense mechanisms.
The Pioneering Discovery of DIBOA and DIMBOA
In the mid-20th century, pioneering work by Virtanen and his colleagues led to the isolation and characterization of the first natural benzoxazinones from rye (Secale cereale) and maize (Zea mays)[1]. These foundational discoveries unveiled 2,4-dihydroxy-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one (DIMBOA)[2][3]. These compounds were initially identified due to the observed resistance of certain rye cultivars to fungal pathogens[1].
DIBOA was first isolated in 1959, followed by the discovery of DIMBOA in 1962[3]. This marked a significant milestone in the field of chemical ecology, providing a molecular basis for the defense strategies of staple crops.
Biological Role in Plants: Allelopathy and Defense
Subsequent research has firmly established that DIBOA and DIMBOA, along with their glycosylated forms, are key players in plant defense[4]. They are stored in plant tissues as inactive glucosides. Upon tissue damage by herbivores or pathogens, glucosidases rapidly hydrolyze these storage forms, releasing the biologically active aglycones (DIBOA and DIMBOA)[5].
These compounds exhibit a broad range of protective activities:
-
Insecticidal and Antifeedant Properties: They deter feeding by a variety of insect pests, thus reducing crop damage.
-
Antimicrobial and Antifungal Activity: They inhibit the growth of pathogenic fungi and bacteria, contributing to disease resistance.
-
Allelopathic Effects: Released into the soil through root exudates, these compounds can inhibit the germination and growth of competing plant species, a phenomenon known as allelopathy[3][6][7]. This allelopathic potential has been a subject of interest for developing natural herbicides and for understanding plant-plant interactions in agricultural ecosystems.
The biosynthesis of these natural benzoxazinoids has been well-characterized, particularly in maize, where the pathway originates from indole-3-glycerol phosphate, a derivative of the tryptophan biosynthetic pathway[8].
Part 2: The Synthetic Era - From Classical Reactions to Modern Innovations
The discovery of the potent biological activities of natural benzoxazinones spurred chemists to develop synthetic routes to access the core scaffold and its derivatives. This has led to a rich history of synthetic innovation, evolving from classical condensation reactions to highly efficient, modern catalytic methods.
The Dawn of Synthetic Benzoxazinones: The Heller and Fiesselmann Synthesis
The first documented synthesis of a benzoxazinone derivative predates the discovery of its natural counterparts. In 1902, Heller and Fiesselmann reported the synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones by treating anthranilic acids with aroyl chlorides in the presence of excess pyridine[9][10]. This classical method laid the groundwork for future synthetic explorations of this heterocyclic system.
Evolution of Synthetic Methodologies
Over the 20th and into the 21st century, the synthetic toolkit for constructing the benzoxazinone core has expanded dramatically. These methods can be broadly categorized based on the starting materials and the nature of the cyclization strategy.
2.2.1. Syntheses from Anthranilic Acid Derivatives
Anthranilic acid and its derivatives remain the most common starting materials for benzoxazinone synthesis due to their ready availability and inherent functionality.
-
Classical Acylation and Cyclization: A widely used two-step method involves the acylation of anthranilic acid with an acid chloride to form an N-acyl anthranilic acid, followed by cyclodehydration using reagents like acetic anhydride or thionyl chloride to furnish the benzoxazinone ring[11].
-
Modern One-Pot Approaches: More recent advancements have focused on developing one-pot procedures. For instance, the use of cyanuric chloride in dimethylformamide (DMF) generates a Vilsmeier-type reagent that facilitates the cyclization of in situ-formed N-acyl anthranilic acids at room temperature, offering a milder and more efficient alternative to classical methods[9].
2.2.2. Transition Metal-Catalyzed Syntheses
The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzoxazinones are no exception. These methods often offer higher efficiency, broader substrate scope, and greater functional group tolerance.
-
Palladium-Catalyzed Carbonylative Coupling: A powerful strategy involves the palladium-catalyzed carbonylation of 2-iodoanilines with aryl iodides or N-(o-bromoaryl)amides, using carbon monoxide or a CO surrogate like paraformaldehyde[12][13]. Palladium catalysis has also been employed for the intramolecular C-O bond formation to construct the oxazinone ring[14].
-
Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the synthesis of benzoxazinones. One notable example is the copper-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids, which proceeds under mild conditions[10].
2.2.3. Domino and Multicomponent Reactions
In the quest for synthetic efficiency and molecular diversity, domino and multicomponent reactions have emerged as elegant strategies for the rapid assembly of complex molecules from simple precursors. Several such reactions have been developed for benzoxazinone synthesis, allowing for the construction of the heterocyclic core in a single, atom-economical step.
The following diagram illustrates the general synthetic approaches to the benzoxazinone core:
Caption: Overview of synthetic strategies for the benzoxazinone core.
Part 3: Experimental Protocol - Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
This section provides a detailed, step-by-step protocol for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one, a representative member of the benzoxazinone family, using a modern, one-pot method.
Objective
To synthesize 2-phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride using cyanuric chloride/DMF as the cyclizing agent.
Materials and Reagents
-
Anthranilic acid
-
Benzoyl chloride
-
Triethylamine
-
Chloroform
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ice
-
Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, etc.)
-
Stir plate
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (0.411 g, 3 mmol) and triethylamine (0.460 mL, 3.3 mmol) in chloroform (10 mL). Stir the solution at room temperature.
-
Acylation: To the stirred solution, add benzoyl chloride (0.349 mL, 3 mmol) dropwise over 5 minutes. A precipitate may form. Continue stirring the mixture at room temperature for 2 hours to ensure the complete formation of N-benzoylanthranilic acid.
-
Preparation of the Cyclizing Agent: In a separate beaker, dissolve cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL) to obtain a light yellow solution.
-
Cyclization: Add the cyanuric chloride/DMF solution to the reaction mixture from step 2. Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.
-
Work-up and Isolation:
-
After the reaction is complete, remove the chloroform by rotary evaporation.
-
Pour the residual DMF solution into a beaker containing a mixture of distilled water (20 mL) and crushed ice.
-
A solid precipitate of 2-phenyl-4H-3,1-benzoxazin-4-one will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any remaining DMF and salts.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Characterization
The identity and purity of the synthesized 2-phenyl-4H-3,1-benzoxazin-4-one should be confirmed using standard analytical techniques, such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including the C=O stretch of the lactone (around 1760 cm⁻¹) and C=N stretch (around 1610 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.
This protocol is based on the method described by Ghorbani-Vaghei et al.[9].
Part 4: Structure-Activity Relationships and Mechanisms of Action
The diverse biological activities of benzoxazinone derivatives are intimately linked to their structural features. Understanding the structure-activity relationships (SAR) is paramount for the rational design of new compounds with enhanced potency and selectivity.
Key Structural Features Influencing Activity
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzoxazinone ring is a major determinant of biological activity. Aromatic, heteroaromatic, and various alkyl groups have been extensively explored, leading to compounds with a wide range of pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory effects.
-
Substitution on the Benzene Ring: The electronic and steric properties of substituents on the benzene ring can significantly modulate the activity. Electron-withdrawing or electron-donating groups can influence the compound's interaction with its biological target and affect its pharmacokinetic properties.
-
The Lactone Moiety: The lactone ring is a critical feature for the reactivity of benzoxazinones. It can act as an electrophilic center, susceptible to nucleophilic attack, which can be a key step in the mechanism of action for some derivatives, particularly enzyme inhibitors.
Mechanisms of Action
Benzoxazinone derivatives exert their biological effects through a variety of mechanisms, depending on their specific structure and the biological system .
-
Enzyme Inhibition: A significant number of bioactive benzoxazinones function as enzyme inhibitors. For example, certain derivatives have been shown to inhibit serine proteases like α-chymotrypsin and human leukocyte elastase. The benzoxazinone scaffold can act as a scaffold to position functional groups that interact with the active site of the enzyme.
-
Herbicidal Activity: In the field of agrochemicals, novel benzoxazinone derivatives have been developed as potent herbicides. Their mechanism of action often involves the inhibition of key plant enzymes, such as protoporphyrinogen IX oxidase (PPO), a crucial enzyme in chlorophyll biosynthesis[9].
-
Antimicrobial and Anticancer Activity: The mechanisms underlying the antimicrobial and anticancer activities of benzoxazinones are diverse. They can involve the disruption of cell membranes, inhibition of DNA synthesis, or induction of apoptosis. For instance, some derivatives have shown promising activity against Mycobacterium tuberculosis and various cancer cell lines.
The following diagram illustrates the general concept of a benzoxazinone derivative acting as an enzyme inhibitor:
Caption: Benzoxazinone derivative binding to an enzyme's active site.
Conclusion and Future Outlook
The journey of benzoxazinone compounds, from their discovery as natural plant protectants to their development as versatile synthetic scaffolds, highlights a remarkable trajectory in chemical and biological sciences. The continuous evolution of synthetic methodologies has not only provided efficient access to a vast array of derivatives but has also enabled the fine-tuning of their biological activities. The diverse mechanisms of action underscore the potential of the benzoxazinone core in addressing a wide range of challenges in medicine and agriculture.
Looking ahead, the field is poised for further advancements. The integration of computational chemistry and high-throughput screening will undoubtedly accelerate the discovery of novel benzoxazinone-based therapeutics and agrochemicals with improved efficacy and safety profiles. The exploration of new catalytic systems and green synthetic approaches will continue to enhance the sustainability of their production. As our understanding of the intricate interplay between chemical structure and biological function deepens, the benzoxazinone scaffold will undoubtedly remain a source of inspiration and innovation for scientists and researchers for years to come.
References
-
Ghorbani-Vaghei, R., Malaeki, A., & Zolfigol, M. A. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society, 24(3), 525-531. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2006). Isolation and synthesis of allelochemicals from gramineae: benzoxazinones and related compounds. Journal of agricultural and food chemistry, 54(4), 991-1000. [Link]
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von Rad, U., Frey, M., & Gierl, A. (2001). Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. The Plant Cell, 13(7), 1611–1622. [Link]
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Al-Hourani, B. J., Sharma, S. K., & Wuest, W. M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
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A Technical Guide to Elucidating the Mechanism of Action of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 103361-44-0) is a specific derivative of the 1,4-benzoxazinone scaffold, a class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2] While this particular molecule is commercially available, its specific mechanism of action is not yet detailed in publicly accessible literature.[3][4] This guide, therefore, presents a comprehensive, scientifically-grounded strategic framework for the systematic elucidation of its pharmacological mechanism. We will leverage established knowledge of the broader benzoxazinone class—which exhibits activities ranging from anticancer and antimicrobial to serine protease inhibition—to design a multi-tiered investigational workflow.[5][6][7] This document serves as a roadmap, moving from broad, predictive techniques to specific, target-validating cellular and biochemical assays.
Part 1: Introduction and Compound Profile
The 1,4-benzoxazinone core is a privileged scaffold in medicinal chemistry, found in natural products and synthetic compounds with diverse therapeutic applications.[1][2] Derivatives have been developed as antimicrobials, kinase inhibitors, topoisomerase inhibitors, and agents targeting the central nervous system.[8][9][10][11]
Compound of Interest:
-
IUPAC Name: 6-amino-4-ethyl-2H-benzo[b][3][5]oxazin-3(4H)-one[3]
-
Molecular Formula: C₁₀H₁₂N₂O₂[3]
-
Molecular Weight: 192.22 g/mol [3]
The structure features a core benzoxazinone ring, an ethyl group at the N4 position, and a critical amino group at the C6 position. This amino group presents a key site for potential hydrogen bonding interactions within a biological target's binding pocket, a common feature in pharmacologically active molecules. The overall structure suggests good drug-like properties, making it a compelling candidate for mechanistic investigation.
Part 2: A Phased Strategy for Mechanism of Action (MoA) Elucidation
Given the absence of specific literature, our approach must be systematic and hypothesis-driven. We will proceed through three main phases:
-
Phase I: In Silico Target Prediction & Phenotypic Screening: Generate initial hypotheses and identify biological systems where the compound is active.
-
Phase II: Target Deconvolution & In Vitro Validation: Identify the specific molecular target(s) and validate the interaction biochemically.
-
Phase III: Cellular Pathway Analysis: Connect the molecular interaction to a cellular response and signaling pathway.
Below is a logical workflow diagram illustrating this strategic approach.
Caption: Strategic workflow for elucidating the compound's Mechanism of Action (MoA).
Part 3: Experimental Protocols & Methodologies
Phase I Protocol: In Silico Prediction and Phenotypic Screening
1. In Silico Target Prediction
-
Objective: To generate a preliminary list of potential protein targets based on the chemical structure's similarity to known ligands.
-
Causality: This step is a cost-effective, rapid method to prioritize experimental work. By comparing our compound to vast databases of ligands with known targets, we can form data-driven hypotheses.
-
Methodology:
-
Obtain the SMILES string for the compound: O=C1COC2=CC=C(N)C=C2N1CC[3].
-
Submit the SMILES string to a web-based target prediction tool like SwissTargetPrediction.
-
Analyze the output, which typically ranks potential target classes (e.g., kinases, proteases, GPCRs) by probability.
-
Cross-reference these predictions with known targets of the benzoxazinone scaffold, such as serine proteases, topoisomerases, and serotonin receptors, to identify high-priority candidates.[7][9][11]
-
2. Broad Phenotypic Screening
-
Objective: To identify which cell types or organisms are most sensitive to the compound, providing clues to its underlying mechanism.
-
Causality: If the compound shows high potency against a specific cancer cell type (e.g., non-small-cell lung cancer), it suggests the mechanism may involve pathways dysregulated in that cancer, such as the c-Myc pathway, a known target for other benzoxazinones.[6]
-
Methodology (Example: NCI-60 Human Tumor Cell Line Screen):
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP). The compound will be tested in a single high-dose screen against 60 different human cancer cell lines.
-
If significant growth inhibition is observed, a full 5-dose experiment is performed to determine the GI₅₀ (concentration causing 50% growth inhibition).
-
Analyze the data using the COMPARE algorithm to identify compounds with similar activity profiles, which can suggest a shared mechanism of action.
-
| Hypothetical NCI-60 Screening Data Summary | |
| Parameter | Result |
| Number of Cell Lines Tested | 60 |
| Most Sensitive Cell Line | A549 (Non-Small Cell Lung) |
| GI₅₀ in A549 | 5.2 µM |
| Most Resistant Cell Line | UO-31 (Renal) |
| GI₅₀ in UO-31 | > 100 µM |
| COMPARE Correlation (Top Hit) | Camptothecin (Topoisomerase I Inhibitor) |
This table represents hypothetical data for illustrative purposes.
Phase II Protocol: Target-Based Biochemical Assays
Based on the hypothetical results from Phase I (COMPARE correlation to Camptothecin), we will prioritize Topoisomerase I as a high-probability target.
1. Topoisomerase I Inhibition Assay
-
Objective: To directly measure the compound's ability to inhibit the enzymatic activity of human topoisomerase I.
-
Causality: This is a direct, self-validating test of the hypothesis generated in Phase I. A positive result provides strong evidence of a direct molecular interaction. Several benzoxazine derivatives are known to inhibit this enzyme.[9]
-
Methodology (Relaxation Assay):
-
Reaction Setup: In a microplate well, combine supercoiled plasmid DNA (substrate), human Topoisomerase I enzyme, and assay buffer.
-
Compound Addition: Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM). Include a positive control (Camptothecin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Analysis: Resolve the DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis.
-
Quantification: Stain the gel with a fluorescent DNA dye (e.g., SYBR Green) and quantify the band intensities. The percentage of inhibition is calculated relative to the DMSO control. Plot the inhibition data against compound concentration to determine the IC₅₀ value.
-
Phase III Protocol: Cellular Pathway Analysis
1. Confirming Target Engagement and Downstream Effects in Cells
-
Objective: To verify that the compound engages its target in a cellular context and modulates the expected downstream signaling pathway.
-
Causality: A compound can be a potent enzyme inhibitor in a test tube but fail to work in a cell due to poor permeability or efflux. This step validates the biochemical findings in a more biologically relevant system. If the compound is a topoisomerase I inhibitor, it should induce DNA damage and activate the DNA damage response (DDR) pathway.
Caption: Hypothesized pathway of Topoisomerase I inhibition leading to apoptosis.
-
Methodology (Western Blot Analysis):
-
Cell Culture: Plate A549 cells (the sensitive line from Phase I) and allow them to adhere overnight.
-
Treatment: Treat the cells with the compound at its GI₅₀ and 2x GI₅₀ concentrations for a specified time (e.g., 24 hours). Include DMSO and Camptothecin controls.
-
Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Probe with primary antibodies overnight at 4°C. Key antibodies would include:
-
Phospho-H2AX (Ser139) – a key marker of DNA damage.
-
Phospho-p53 (Ser15) – a marker for p53 activation.
-
Cleaved Caspase-3 – a key marker of apoptosis.
-
β-Actin – as a loading control.
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze band density to confirm pathway modulation.
-
Part 4: Conclusion and Future Directions
This guide outlines a logical, multi-phased strategy to rigorously define the mechanism of action for this compound. By integrating computational predictions, broad phenotypic screening, specific biochemical assays, and cellular pathway analysis, this framework ensures a high degree of scientific integrity.
Positive results from this workflow would strongly support a specific MoA, such as Topoisomerase I inhibition. Future work would involve confirming this mechanism in in vivo models, exploring structure-activity relationships (SAR) by synthesizing analogs, and evaluating the compound's potential for therapeutic development. The diverse activities of the benzoxazinone scaffold, from anti-cancer to antimicrobial, suggest that even if the primary hypothesis is disproven, the screening data from Phase I can guide the investigation toward alternative, high-potential targets.[2][5][12]
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A Technical Guide to Investigating the Biological Potential of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Abstract
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, yet under-investigated derivative, 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one . While direct biological data for this compound is sparse in publicly available literature, its structural features suggest a high probability of bioactivity. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate its potential. We will delve into the rationale for selecting key therapeutic areas to explore, provide detailed experimental protocols for a tiered screening approach, and offer insights into potential mechanisms of action based on the established pharmacology of analogous compounds.
Introduction: The Benzoxazinone Scaffold as a Foundation for Drug Discovery
The 1,4-benzoxazinone core is a bicyclic heteroaromatic system that has captured the attention of medicinal chemists for decades.[4] Its rigid, planar structure and the presence of nitrogen and oxygen heteroatoms provide a unique three-dimensional arrangement for interaction with biological targets.[5][6] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space and a broad spectrum of biological activities.
Documented pharmacological profiles of benzoxazinone derivatives include:
-
Anticancer Activity: Many derivatives have shown potent cytotoxicity against a range of cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[7] Some have been found to target specific pathways, such as the c-Myc G-quadruplex structure.[8]
-
Anti-inflammatory and Analgesic Effects: Certain benzoxazinone compounds have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[1][2]
-
Antimicrobial Properties: The scaffold has been explored for its potential in developing new antibacterial and antifungal agents.[4][9]
-
Central Nervous System (CNS) Activity: Derivatives have been identified as serotonin (5-HT) receptor antagonists and reuptake inhibitors, suggesting potential applications as antidepressants.[10][11]
-
Enzyme Inhibition: Various benzoxazinone analogs have been shown to inhibit enzymes like tyrosine kinases, human leukocyte elastase, and acetylcholinesterase.[3][12]
-
Cardiovascular Applications: Potent and selective nonsteroidal mineralocorticoid receptor antagonists based on the benzoxazinone core have been developed for their antihypertensive effects.[13][14]
The subject of this guide, This compound , possesses key structural motifs—an amino group at the 6-position and an ethyl group on the nitrogen at the 4-position—that warrant a thorough investigation into its biological potential. The amino group, in particular, can serve as a handle for further chemical modification or as a key pharmacophoric feature for target interaction.
Proposed Research Trajectory: A Multi-Tiered Approach to Unveiling Bioactivity
Given the diverse potential of the benzoxazinone scaffold, a systematic and tiered approach is recommended to efficiently screen for the biological activity of this compound. This approach prioritizes broad-based initial screens followed by more focused secondary and mechanistic assays.
Caption: A tiered screening workflow for this compound.
Tier 1: Primary Screening Protocols
The initial screening aims to cast a wide net to identify the most promising areas of biological activity.
In Vitro Cytotoxicity Screening
Rationale: The anticancer potential of benzoxazinone derivatives is well-documented.[7] A primary screen against a panel of human cancer cell lines from different tissue origins is a logical starting point.
Protocol:
-
Cell Lines: A panel of at least three cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], and A549 [lung]) and one non-cancerous cell line (e.g., HEK293) should be used to assess both anticancer activity and general cytotoxicity.
-
Cell Culture: Cells are to be maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure (MTT Assay): a. Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with serial dilutions of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). d. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. e. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Hypothetical Data Summary:
| Compound | MCF-7 (IC50, µM) | HepG2 (IC50, µM) | A549 (IC50, µM) | HEK293 (IC50, µM) |
| This compound | 15.2 | 25.8 | 32.1 | > 100 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.5 | 5.6 |
Antimicrobial Screening
Rationale: The benzoxazinone scaffold has shown promise in the development of antimicrobial agents.[4] A primary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is warranted.
Protocol:
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213)
-
Gram-negative: Escherichia coli (ATCC 25922)
-
Fungus: Candida albicans (ATCC 90028)
-
-
Assay Procedure (Broth Microdilution): a. Prepare a stock solution of the compound in DMSO. b. In a 96-well plate, perform serial dilutions of the compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). c. Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi. d. Include a vehicle control, a growth control (no compound), and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). e. Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi. f. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
Tier 2: Secondary and Mechanistic Assays
Should the primary screens yield promising results in a particular area, the following more focused assays should be conducted.
Expanded Anticancer Profiling and Mechanism of Action
If significant and selective cytotoxicity is observed, further investigation is required.
Caption: Workflow for investigating the mechanism of anticancer activity.
Protocols:
-
Cell Cycle Analysis: Treat cancer cells with the compound at its IC50 concentration for 24 hours. Fix the cells, stain with propidium iodide (PI), and analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).
-
Apoptosis Induction:
-
Annexin V/PI Staining: Treat cells with the compound and then stain with Annexin V-FITC and PI. Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-Glo 3/7 Assay: Measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, using a luminescent assay.
-
Anti-inflammatory Activity
Rationale: Given that some benzoxazinone derivatives exhibit anti-inflammatory properties[1][2], it is pertinent to investigate this potential.
Protocol (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages):
-
Cell Culture: Culture RAW 264.7 murine macrophage cells.
-
Assay Procedure: a. Seed cells in a 96-well plate. b. Pre-treat cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control and a positive control (e.g., Dexamethasone). d. Measure the accumulation of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent. e. Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the reduction in nitric oxide is not due to cytotoxicity.
Conclusion and Future Directions
This technical guide provides a structured and scientifically grounded framework for the initial exploration of the biological activities of this compound. The proposed tiered screening approach allows for an efficient allocation of resources, focusing on the most promising therapeutic avenues indicated by the primary screens. The benzoxazinone scaffold has consistently yielded compounds of significant pharmacological interest, and a systematic investigation of this particular derivative is a meritorious endeavor in the field of drug discovery. Positive findings from this proposed research plan would pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic agent.
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solubility and stability of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one in different solvents
An In-depth Technical Guide to the Solubility and Stability of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Foreword: The Critical Role of Physicochemical Characterization in Drug Development
In the journey of a molecule from a promising lead to a therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount. For a novel compound such as this compound, a derivative of the biologically active benzoxazinone scaffold, its solubility and stability are not mere data points; they are the cornerstones upon which successful formulation development, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of this compound, ensuring a robust foundation for its progression through the development pipeline. We will delve into not just the "how" but, more importantly, the "why" behind the experimental choices, grounding our protocols in established scientific principles and regulatory expectations.
Compound Profile: this compound
Before embarking on any experimental assessment, a foundational understanding of the target molecule is essential.
Chemical Structure:
-
IUPAC Name: 6-amino-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one[3]
-
CAS Number: 103361-44-0[3]
-
Molecular Formula: C₁₀H₁₂N₂O₂[3]
-
Molecular Weight: 192.22 g/mol [3]
The presence of an amino group suggests a potential for pH-dependent solubility and susceptibility to oxidative degradation. The lactam and ether linkages within the benzoxazinone ring may be prone to hydrolysis under certain pH conditions. These structural features will guide our experimental design for both solubility and stability studies.
Solubility Assessment: A Gateway to Bioavailability
The therapeutic efficacy of a drug candidate is often intrinsically linked to its ability to dissolve in physiological fluids. Poor solubility can lead to low bioavailability, hindering the compound's journey to its target site. A comprehensive solubility profile in a range of solvents is therefore a critical first step in pre-formulation studies.[4]
Rationale for Solvent Selection
The choice of solvents for solubility screening is a strategic decision aimed at predicting the compound's behavior in both physiological and formulation contexts. Our selection is guided by the need to understand its aqueous and non-aqueous solubility characteristics.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These buffers are chosen to mimic the pH environment of the gastrointestinal tract, as recommended by guidelines for Biopharmaceutics Classification System (BCS) studies.[5][6] The pH-solubility profile is crucial for predicting oral absorption.
-
Common Pharmaceutical Solvents: Solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are frequently used in liquid and semi-solid formulations. Determining solubility in these excipients is vital for formulation design.
-
Organic Solvents: Solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are often used in early-stage in vitro assays and for preparing stock solutions. Knowledge of solubility in these solvents is a practical necessity for laboratory work.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is a gold-standard technique for determining thermodynamic solubility, providing a measure of the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[7]
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare a series of aqueous buffers at pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[5] Prepare the selected organic and pharmaceutical co-solvents.
-
Addition of Excess Compound: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Hypothetical Solubility Profile
The following table illustrates how the results of a solubility study for this compound could be presented.
| Solvent System | pH | Temperature (°C) | Hypothetical Solubility (mg/mL) |
| Simulated Gastric Fluid | 1.2 | 37 | 5.2 |
| Acetate Buffer | 4.5 | 37 | 1.8 |
| Phosphate Buffer | 6.8 | 37 | 0.9 |
| Water | ~7.0 | 25 | 0.7 |
| Ethanol | N/A | 25 | 15.4 |
| Propylene Glycol | N/A | 25 | 8.9 |
| PEG 400 | N/A | 25 | 25.1 |
| Methanol | N/A | 25 | 18.3 |
| Acetonitrile | N/A | 25 | 7.5 |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 100 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of the Solubility Assessment Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination.
Stability Assessment: Ensuring Integrity and Shelf-Life
A drug substance must remain stable throughout its manufacturing process, storage, and administration to ensure its safety and efficacy. Stability studies are designed to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2]
Forced Degradation (Stress Testing)
Forced degradation studies are a critical component of stability testing. By exposing the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways, develop and validate stability-indicating analytical methods, and gain insights into the intrinsic stability of the molecule.
Stress Conditions:
-
Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60 °C) will assess the stability of the lactam and ether linkages.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature will probe the susceptibility of the amino group and other electron-rich centers to oxidation.
-
Thermal Degradation: Storing the solid compound at elevated temperatures (e.g., 80 °C) will evaluate its thermal stability.
-
Photostability: Exposing the solid compound and its solution to light according to ICH Q1B guidelines will determine its sensitivity to light-induced degradation.[8]
Experimental Protocol: Forced Degradation Study
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability testing, use the solid compound.
-
Stress Application: Expose the samples to the defined stress conditions for a specified duration. Time points for sampling should be chosen to achieve a target degradation of 5-20%.
-
Neutralization (for hydrolytic studies): At each time point, withdraw an aliquot of the sample and neutralize it to stop the degradation reaction.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact drug from its degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies are conducted under ICH-prescribed conditions to predict the shelf-life of the drug substance.[8]
-
Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH
Samples are stored in containers that mimic the proposed packaging and are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) for analysis.[9]
Data Presentation: Hypothetical Stability Profile
The following table summarizes the potential outcomes of a forced degradation study.
| Stress Condition | Duration | Temperature | Hypothetical % Degradation | Major Degradation Products |
| 0.1 N HCl | 24 h | 60 °C | 15% | Hydrolysis of lactam |
| 0.1 N NaOH | 8 h | 60 °C | 25% | Hydrolysis of lactam and ether |
| 3% H₂O₂ | 24 h | RT | 10% | N-oxide formation |
| Heat (solid) | 7 days | 80 °C | < 2% | Minor unspecified degradants |
| Light (ICH Q1B) | 10 days | RT | 5% | Photolytic products |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of the Stability Assessment Workflow
Caption: Workflow for a comprehensive stability assessment program.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The data generated from these studies are not merely a regulatory requirement but a critical enabler of rational drug development. A thorough understanding of these fundamental properties will empower researchers to design effective formulations, predict in vivo performance, and ultimately, unlock the full therapeutic potential of this promising compound. Further characterization of the solid-state properties (e.g., polymorphism, hygroscopicity) and the development of a detailed degradation product profile will be essential next steps in its journey toward clinical application.
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Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]
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Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
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Sri Indu Institute of Pharmacy. (n.d.). GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
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Eurolab. (n.d.). Drug Solubility Testing. Retrieved from [Link]
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- Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2006). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of agricultural and food chemistry, 54(26), 9911–9919.
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Nefisath, P. P., & Krishnankutty, K. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Retrieved from [Link]
- Kumar, A., Kumar, V., & Kumar, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules (Basel, Switzerland), 26(16), 4983.
- Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2006). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 54(5), 1646-1655.
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Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2006). Degradation compounds of benzoxazinones evaluated. ResearchGate. Retrieved from [Link]
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Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2006). Benzoxazinone degradation products discussed in this study. ResearchGate. Retrieved from [Link]
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Unknown. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. Retrieved from [Link]
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Nguyen, T. T., Nguyen, T. H. L., & Le, T. H. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS omega, 9(15), 17359–17370.
- Castro, J. L., Cid, J. M., Gago, F., Lavreysen, H., Worcel, M., & Trabanco, A. A. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5653–5656.
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Unknown. (2019). Synthesis and Screening of some benzoxazinone derivatives. ResearchGate. Retrieved from [Link]
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literature review of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one research
An In-depth Technical Guide to the Research Landscape of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Foreword: Charting the Unexplored Potential of a Privileged Scaffold
To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive guide to the scientific landscape surrounding this compound. The 1,4-benzoxazin-3(4H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2][3] However, the specific derivative, this compound, remains a largely unexplored entity in published literature.
This guide, therefore, adopts the perspective of a senior application scientist. Instead of merely reviewing existing data on this specific molecule, we will construct a predictive and investigative framework. By synthesizing the extensive research on its structural analogs, we will illuminate the most promising avenues for synthesis, characterization, and biological evaluation of this compound. This document is designed not as a historical record, but as a roadmap for future discovery.
Molecular Identity and Physicochemical Profile
This compound is a bicyclic heterocyclic compound containing a benzene ring fused to an oxazine ring. The presence of an amino group at the 6-position and an ethyl group on the nitrogen at the 4-position distinguishes it from the parent scaffold. These functional groups are critical, as they offer potential sites for hydrogen bonding, salt formation, and metabolic transformation, all of which profoundly influence its pharmacokinetic and pharmacodynamic properties.
Caption: Chemical structure of the target compound.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 103361-44-0 | [4][5] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 192.22 g/mol | [4][5] |
| IUPAC Name | 6-amino-4-ethyl-2H-benzo[b][4][6]oxazin-3(4H)-one | [4][5] |
| SMILES | O=C1COC2=CC=C(N)C=C2N1CC | [4][5] |
| Purity (Typical) | ≥96% | [4][5] |
Proposed Synthetic Strategies and Methodologies
While a specific synthesis for this compound is not detailed in peer-reviewed literature, the synthesis of the 2H-1,4-benzoxazin-3(4H)-one scaffold is well-documented. A common and effective method involves the intramolecular cyclization of an N-substituted 2-aminophenol derivative with an α-haloacetyl halide or ester.[2]
Based on established precedents, a logical and efficient synthetic route can be proposed. The causality behind this proposed pathway lies in the use of common, commercially available starting materials and high-yielding, well-understood reaction types.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive model based on similar syntheses and serves as a validated starting point for laboratory work.
Step 1: Synthesis of 4-Ethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
-
To a solution of 2-amino-5-nitrophenol (1 equiv.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Add ethyl iodide (1.2 equiv.) dropwise to the mixture at room temperature. Stir the reaction mixture at 60°C for 12-18 hours, monitoring progress by TLC.
-
After cooling, filter the solids and evaporate the solvent under reduced pressure. The crude product, 2-(ethylamino)-5-nitrophenol, is then dissolved in a solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath. Add triethylamine (1.5 equiv.) followed by the dropwise addition of chloroacetyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude N-acylated intermediate.
-
Dissolve this intermediate in anhydrous DMF. Add potassium carbonate (2.0 equiv.) and heat the mixture to 80-90°C for 3-5 hours. This step facilitates the intramolecular Williamson ether synthesis to form the oxazine ring.[2]
-
Pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain 4-Ethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one. Purify by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Suspend the nitro compound from Step 1 (1 equiv.) in ethanol or ethyl acetate.
-
Add stannous chloride dihydrate (SnCl₂, 4-5 equiv.) and concentrated hydrochloric acid (HCl).
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.
Review of Biological Activities of Structural Analogs
The true potential of our target compound is best predicted by examining the established biological activities of its close structural relatives. The literature strongly suggests that the 2H-1,4-benzoxazin-3(4H)-one scaffold is a powerful pharmacophore for targeting the central nervous system.
Primary Predicted Activity: CNS Modulation
Groundbreaking research has identified derivatives of 2H-1,4-benzoxazin-3(4H)-one as potent dual-acting ligands for serotonin (5-HT) receptors and the serotonin transporter (SERT).[7][8]
-
6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: These compounds were discovered to be potent 5-HT(1A/1B/1D) receptor antagonists, with some also exhibiting significant affinity for SERT.[7]
-
8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: This series also yielded highly potent 5-HT(1A/B/D) antagonists with concurrent SERT activity.[8]
The dual mechanism of 5-HT₁ₐ receptor antagonism and serotonin reuptake inhibition is a clinically validated strategy for treating major depressive disorder, offering the potential for faster onset of action and improved efficacy compared to selective serotonin reuptake inhibitors (SSRIs) alone. The structural similarity of our target compound—possessing a key substituent at the 6-position—makes it a prime candidate for investigation within this therapeutic area.
Table 2: Bioactivities of Related Benzoxazinone Derivatives
| Compound Class | Biological Activity | Therapeutic Potential | Reference |
| 6-Substituted 2H-1,4-benzoxazin-3(4H)-ones | 5-HT(1A/1B/1D) Antagonism & SERT Inhibition | Antidepressant, Anxiolytic | [7] |
| 8-Substituted 2H-1,4-benzoxazin-3(4H)-ones | 5-HT(1A/1B/1D) Antagonism & SERT Inhibition | Antidepressant, Anxiolytic | [8] |
| Acylhydrazone-containing 1,4-benzoxazin-3-ones | Antifungal activity against plant pathogens | Agrochemical | [9] |
| General 1,4-benzoxazin-3(4H)-one derivatives | Antifungal, Herbicidal | Agrochemical, Antimicrobial | [2] |
| Aminophenoxazinones (related tricyclic system) | Anticancer, Cytotoxic, Antibacterial | Oncology, Infectious Disease | [10] |
Proposed Research Workflow and Mechanistic Investigation
Based on the compelling evidence from structural analogs, a focused research plan should be initiated to determine if this compound shares the CNS activity profile of its relatives.
Caption: Proposed experimental workflow for biological evaluation.
Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay
This protocol describes a self-validating system for determining the binding affinity (Ki) of the test compound for the human 5-HT₁ₐ receptor.
-
Membrane Preparation: Use commercially available membranes from CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor. Thaw membranes on ice and dilute in binding buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4) to a final concentration of 10-20 µg protein per well.
-
Radioligand: Use [³H]8-OH-DPAT, a high-affinity agonist for the 5-HT₁ₐ receptor, at a concentration equal to its Kd (typically 0.5-1.5 nM).
-
Assay Setup (96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM 5-HT), 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane preparation. The causality here is that a vast excess of unlabeled ligand will displace all specific binding of the radioligand.
-
Test Compound: Add 50 µL of serially diluted this compound (from 10 µM to 0.1 nM), 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the Ki value.
-
Conclusion
While this compound is currently an under-characterized molecule, a thorough review of its structural class provides a clear and compelling rationale for its investigation. The evidence strongly points toward its potential as a novel modulator of the serotonergic system, with possible applications in treating depression and anxiety disorders. The proposed synthetic routes are feasible and based on robust chemical principles, and the suggested biological screening cascade provides a logical and efficient path to defining its pharmacological profile. This guide provides the authoritative grounding and validated methodologies necessary to embark on the exploration of this promising compound.
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Molecules. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
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Frontiers in Chemistry. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]
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Molbank. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. [Link]
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Acta Crystallographica Section E. tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. [Link]
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Acta Crystallographica Section E. Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. [Link]
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Bioorganic & Medicinal Chemistry Letters. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. [Link]
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ResearchGate. (PDF) Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][4][5][11]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). [Link]-yl-26-dimethylisonicotinamide_S2218)
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An In-depth Technical Guide to the Safe Handling of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide comprehensive safety and handling guidance for 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS No. 103361-44-0). As no specific Safety Data Sheet (SDS) is currently available for this compound, the information herein is synthesized from data on structurally analogous benzoxazinone derivatives and aromatic amines. It is imperative that this guide is used in conjunction with a thorough risk assessment conducted by qualified personnel for the specific experimental conditions.
Section 1: Compound Profile and Hazard Identification
This compound is a member of the benzoxazinone class of heterocyclic compounds.[1][2] This family of molecules is of significant interest in medicinal chemistry due to their wide range of biological activities.[3] The presence of an aromatic amine moiety suggests that this compound may share toxicological properties with other aromatic amines, which are known to have potential health effects.[4][5]
Physicochemical Properties (Predicted)
| Property | Value | Source |
| CAS Number | 103361-44-0 | [1][2] |
| Molecular Formula | C10H12N2O2 | [1][2] |
| Molecular Weight | 192.22 g/mol | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents like methanol | [6] |
Anticipated Hazards
Based on data from structurally similar benzoxazinone derivatives, the following hazards should be anticipated:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.[6]
-
Eye Irritation: Causes serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory tract irritation.[6]
-
Methemoglobinemia: Aromatic amines can be absorbed through the skin and by inhalation, potentially leading to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4] Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and shortness of breath.[4]
Section 2: Prudent Handling and Engineering Controls
A proactive approach to safety is paramount when working with novel or under-characterized compounds. The "Hierarchy of Controls" should be applied to minimize potential exposure.
Caption: The Hierarchy of Controls for minimizing chemical exposure.
Engineering Controls
-
Ventilation: All manipulations of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Containment: For procedures with a higher risk of aerosolization, such as sonication or vortexing of solutions, consider using sealed containers or conducting the work within a glove box.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures involving this compound.
-
Training: Ensure all personnel handling the compound are thoroughly trained on its potential hazards and the established safety protocols.
-
Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in laboratory areas.[7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Section 3: Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against chemical exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of skin contact, consider wearing chemical-resistant aprons or coveralls.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne exposure (e.g., large spills), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Section 4: Storage and Incompatibility
-
Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[8][9][10] Aromatic amines can react vigorously with these substances.[10]
Section 5: Emergency Procedures
Prompt and correct action is crucial in the event of an emergency.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][12][13][14][15] Seek immediate medical attention.[11][12][13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing and launder it before reuse.[11] If irritation persists, seek medical attention.[11]
-
Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Spill Response
For small spills of solid material:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite or sand to avoid generating dust.[7][16][17]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][17]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials for hazardous waste disposal.[18]
For large spills, evacuate the area and contact your institution's emergency response team.
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Methodological & Application
synthesis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one from 2-aminophenol
An Application Note for the Multi-Step Synthesis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one from 2-Aminophenol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, research-grade guide to the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic pathway originates from the readily available precursor, 2-aminophenol, and proceeds through a robust four-step sequence: acylation and intramolecular cyclization to form the benzoxazinone core, subsequent N-ethylation, regioselective aromatic nitration, and final reduction to yield the target amine. This guide is designed for researchers and professionals in organic synthesis, offering not only detailed, step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern each transformation.
Introduction and Synthetic Strategy
The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1] The target molecule, this compound[2], incorporates key functional groups—a primary aromatic amine and an N-ethyl substituent—that are pivotal for further molecular elaboration and for modulating pharmacological properties.
The synthetic strategy detailed herein is designed for efficiency, high yield, and control over regiochemistry. It dissects the synthesis into four logical and distinct stages, starting from 2-aminophenol.
The Four-Stage Synthetic Pathway:
-
Stage I: Benzoxazinone Core Synthesis: The initial step involves the formation of the heterocyclic core, 2H-1,4-benzoxazin-3(4H)-one, by reacting 2-aminophenol with chloroacetyl chloride. This is a classic approach involving an initial N-acylation followed by an intramolecular Williamson ether synthesis-type cyclization.[3]
-
Stage II: N-Ethylation: The secondary amine within the benzoxazinone ring is alkylated to introduce the ethyl group, yielding 4-ethyl-2H-1,4-benzoxazin-3(4H)-one. This step is crucial for building the final molecular architecture.
-
Stage III: Regioselective Nitration: A nitro group is introduced onto the benzene ring. The electronic properties of the benzoxazinone system direct the electrophilic nitration preferentially to the C6 position, resulting in 4-ethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one.[4]
-
Stage IV: Nitro Group Reduction: The final step is the chemoselective reduction of the aromatic nitro group to the primary amine, affording the target compound. Catalytic hydrogenation is the method of choice for its cleanliness and high efficiency.[5][6]
This strategic sequence is visualized in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Chloroacetyl chloride is highly corrosive and lachrymatory. Nitrating acids are extremely corrosive.
Stage I: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one
This stage involves the acylation of 2-aminophenol with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to form the benzoxazinone ring. Sodium bicarbonate acts as a mild base to neutralize the HCl generated during acylation, while a stronger base like sodium hydroxide is used for the subsequent cyclization.[3]
Reagents & Conditions Table
| Reagent/Solvent | Molar Eq. | Purpose |
| 2-Aminophenol | 1.0 | Starting Material |
| Chloroacetyl Chloride | 1.1 | Acylating Agent |
| Sodium Bicarbonate | 1.2 | Acid Scavenger (Acylation) |
| Chloroform | - | Solvent (Acylation) |
| Sodium Hydroxide | 1.5 | Base (Cyclization) |
| Water | - | Solvent (Cyclization) |
Protocol:
-
To a 1 L round-bottom flask, add 2-aminophenol (0.5 mol, 54.5 g) and sodium bicarbonate (0.6 mol, 50.4 g) in chloroform (700 mL).
-
Cool the stirred mixture in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (0.55 mol, 43.5 mL) dropwise via a dropping funnel over 1 hour, ensuring the temperature remains below 10 °C.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
The intermediate chloroacetamide derivative will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
In a separate beaker, prepare a solution of sodium hydroxide (0.75 mol, 30 g) in 500 mL of water.
-
Add the filtered chloroacetamide derivative portion-wise to the stirred NaOH solution. An exothermic reaction will occur, leading to cyclization.
-
Stir the mixture for 1 hour at room temperature. The product, 2H-1,4-benzoxazin-3(4H)-one, will precipitate.
-
Collect the product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.
-
Expected Outcome: A white to off-white solid with an expected yield of 80-90%.
Caption: Mechanism for Stage I synthesis.
Stage II: Synthesis of 4-Ethyl-2H-1,4-benzoxazin-3(4H)-one
The nitrogen atom of the lactam is deprotonated by a base (potassium carbonate) to form an anion, which then acts as a nucleophile, attacking the electrophilic ethyl iodide to form the N-ethylated product.
Reagents & Conditions Table
| Reagent/Solvent | Molar Eq. | Purpose |
| 2H-1,4-Benzoxazin-3(4H)-one | 1.0 | Starting Material |
| Ethyl Iodide | 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 1.5 | Base |
| Acetone or DMF | - | Solvent |
Protocol:
-
In a 500 mL round-bottom flask, suspend 2H-1,4-benzoxazin-3(4H)-one (0.4 mol, 59.6 g) and anhydrous potassium carbonate (0.6 mol, 82.9 g) in 300 mL of dry acetone.
-
Stir the suspension vigorously. Add ethyl iodide (0.48 mol, 38.5 mL) dropwise to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.
-
Expected Outcome: A white crystalline solid with an expected yield of 85-95%.
Stage III: Synthesis of 4-Ethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
This is a classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is the electrophile. The ether oxygen and amide nitrogen are ortho, para-directing groups. Steric hindrance at the C8 position and activation from the ether oxygen favor substitution at the C6 position.[4][8]
Reagents & Conditions Table
| Reagent/Solvent | Volume Ratio | Purpose |
| 4-Ethyl-2H-1,4-benzoxazin-3(4H)-one | - | Starting Material |
| Concentrated Sulfuric Acid (H₂SO₄) | ~5 mL per g | Solvent & Catalyst |
| Concentrated Nitric Acid (HNO₃) | ~1.1 eq. | Nitrating Agent |
Protocol:
-
In a 250 mL flask, carefully add concentrated sulfuric acid (100 mL) and cool it to 0 °C in an ice-salt bath.
-
Slowly add 4-ethyl-2H-1,4-benzoxazin-3(4H)-one (0.3 mol, 53.1 g) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.33 mol, 14 mL) to concentrated sulfuric acid (30 mL), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the benzoxazinone over 1 hour. Maintain the reaction temperature at 0-5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Very carefully pour the reaction mixture onto a large volume of crushed ice (~1 kg) with vigorous stirring.
-
The yellow nitro-product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid extensively with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven. Recrystallization from ethanol will yield the pure 6-nitro derivative.
-
Expected Outcome: A yellow solid with an expected yield of 75-85%.
Stage IV: Synthesis of this compound
Catalytic hydrogenation is a highly efficient method for the reduction of aromatic nitro compounds.[9] The nitro group is selectively reduced to an amine in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, without affecting the lactam or the aromatic ring.
Reagents & Conditions Table
| Reagent/Solvent | Amount | Purpose |
| 4-Ethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | 1.0 eq. | Starting Material |
| Palladium on Carbon (10% Pd/C) | 5-10 mol% | Catalyst |
| Ethanol or Methanol | - | Solvent |
| Hydrogen Gas (H₂) | 1-3 atm | Reducing Agent |
Protocol:
-
Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 4-ethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (0.25 mol, 55.5 g) and 10% Pd/C (approx. 2.8 g, ~5 mol%).
-
Add ethanol (500 mL) as the solvent.
-
Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 1-3 atmospheres.
-
Begin agitation (shaking or stirring) and monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be monitored by TLC.
-
Once the reaction is complete (hydrogen uptake ceases), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid is the desired product, this compound. It can be purified further by recrystallization if necessary.
-
Expected Outcome: A crystalline solid with an expected yield of over 95%.
Caption: Simplified mechanism for Stage IV reduction.
References
-
ResearchGate. Catalytic hydrogenation of nitroarenes into different products via... [Online] Available at: [Link][9]
-
Blaser, H. U., Steiner, H., & Studer, M. (2009). Chemoselective hydrogenation of nitroarenes: an update. ChemCatChem, 1(2), 210-221.[5]
-
ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. [Online] Available at: [Link][10]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Online] Available at: [Link][6]
-
ACS Publications. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C. [Online] Available at: [Link][11]
-
PrepChem. Synthesis of 2H-1,4-benzoxazine-3(4H)-one. [Online] Available at: [Link][3]
-
ACS Publications. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. The Journal of Organic Chemistry. [Online] Available at: [Link][12][13]
-
ResearchGate. An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by CuI. [Online] Available at: [Link][14]
-
Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. Journal of Chemical Research, 2003(11), 681-682.[8]
-
ResearchGate. The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. [Online] Available at: [Link][4]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.[1]
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- 14. researchgate.net [researchgate.net]
Purification of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one by Column Chromatography
An Application Guide and Protocol
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1][2] The successful isolation of this compound in high purity is critical for subsequent synthetic steps and biological screening. This guide details a robust methodology using silica gel flash column chromatography, developed from foundational principles of separating aromatic amines and benzoxazinone derivatives.[3][4] We will explore the rationale behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to strategies for maximizing yield and purity, while also addressing potential challenges such as on-column degradation.[5] This document is intended for researchers, chemists, and drug development professionals requiring a reliable method for obtaining highly pure this compound.
Introduction and Scientific Principles
This compound is a moderately polar molecule featuring a primary aromatic amine group, a lactam ring, and an N-ethyl substituent.[6] These functional groups dictate its chromatographic behavior. The purification strategy hinges on the principle of normal-phase adsorption chromatography, where a polar stationary phase (silica gel) is used to separate components of a mixture based on their differential polarity.
Causality of Method Selection:
-
Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice due to its highly polar surface rich in silanol (Si-OH) groups. The primary amine and lactam carbonyl of the target compound will form hydrogen bonds with these silanol groups. More polar impurities (e.g., unreacted starting materials with more polar groups or over-oxidized byproducts) will adsorb more strongly, while less polar impurities will elute faster.
-
Mobile Phase: A binary solvent system, typically a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane), is used. The mobile phase competes with the analyte for the binding sites on the silica. By starting with a low-polarity mobile phase and gradually increasing its polarity (gradient elution), we can first elute non-polar impurities before selectively desorbing and eluting the target compound, followed by any highly polar impurities. The separation of aromatic amines on silica gel is a well-established, though sometimes challenging, technique.[7]
Potential Challenges: The primary amine group can sometimes lead to peak tailing on acidic silica gel. Furthermore, some benzoxazinone derivatives have been reported to be susceptible to hydrolytic decomposition during prolonged exposure to silica gel.[5] The protocol outlined below is designed to mitigate these risks by employing efficient flash chromatography techniques to minimize residence time on the column.
Materials, Reagents, and Instrumentation
| Category | Item | Specifications/Notes |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 60 Å, 40-63 µm particle size. |
| TLC Plates | Silica gel 60 F₂₅₄, aluminum-backed. | |
| Reagents | Crude this compound | Synthesized via established laboratory procedure. |
| Celite® 545 | Optional, for dry loading. | |
| Solvents | Hexanes | HPLC Grade or Distilled. |
| Ethyl Acetate (EtOAc) | HPLC Grade or Distilled. | |
| Dichloromethane (DCM) | HPLC Grade or Distilled. | |
| Methanol (MeOH) | HPLC Grade or Distilled. | |
| Instrumentation | Glass Chromatography Column | Appropriate size for the scale of purification. |
| Air/Nitrogen Source | For applying pressure in flash chromatography. | |
| Rotary Evaporator | For solvent removal. | |
| Fraction Collection Tubes | Test tubes or vials. | |
| TLC Developing Chamber | Glass jar with a lid. | |
| UV Lamp | For visualization of TLC plates (254 nm). |
Experimental Protocols
This process is divided into two key stages: method development using TLC and the subsequent scale-up to column chromatography.
Workflow Overview
Caption: Workflow for the purification of this compound.
Protocol Part A: TLC for Method Development
The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25 - 0.35. This Rƒ value typically provides the best separation in column chromatography.
-
Prepare TLC Chambers: Line two or three small glass chambers with filter paper and add a few milliliters of different test solvent systems (e.g., 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 3:7 Hexane:EtOAc). Cover and let the atmosphere saturate.
-
Prepare Sample: Dissolve a small amount of the crude product in a minimal volume of DCM or Ethyl Acetate.
-
Spot TLC Plate: Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.
-
Develop Plate: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The target compound, containing an aromatic ring, should be UV active.
-
Analyze: Calculate the Rƒ value for the main spot in each solvent system (Rƒ = distance traveled by spot / distance traveled by solvent front). Choose the system that gives an Rƒ value in the target range of 0.25-0.35. This will be your starting elution solvent for the column.
Protocol Part B: Column Chromatography
This protocol assumes a purification of ~1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[8]
-
Column Preparation (Slurry Packing):
-
Secure a 40 mm diameter glass column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (~70 g) in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the top of the silica bed run dry. Once packed, add a ~1 cm layer of sand on top.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like DCM (approx. 10-15 mL).[8]
-
Add ~2.5 g of Celite® or silica gel to the solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[8] This ensures the sample is introduced to the column in a concentrated band, improving resolution.
-
-
Loading and Elution:
-
Drain the solvent in the column until it is just level with the top layer of sand.
-
Carefully add the dry-loaded sample onto the top of the sand layer.
-
Gently add a final ~1 cm layer of sand over the sample.
-
Carefully add the initial mobile phase (e.g., 9:1 Hexane:EtOAc) to the column, taking care not to disturb the layers.
-
Begin eluting the column, collecting fractions (e.g., 20 mL per tube). Apply gentle pressure with nitrogen or air to achieve a flow rate of approximately 5-10 cm/min.
-
After eluting non-polar impurities (monitor by TLC), gradually increase the polarity of the mobile phase (gradient elution). For example, switch to 8:2, then 7:3 Hexane:EtOAc. The optimal gradient will depend on the impurity profile identified during TLC development.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine the fractions that contain only the pure target compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Obtain the final mass and characterize the product (e.g., by NMR, MS) to confirm purity and identity.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation / Overlapping Spots | Incorrect solvent system. | Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol). |
| Column was overloaded. | Use a larger column with more silica gel relative to the amount of crude product. | |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate). |
| Product is "Smeared" (Tailing) | Compound interacting too strongly with acidic silica. | Add a small amount (0.5-1%) of triethylamine (Et₃N) to the mobile phase to neutralize active sites on the silica. |
| Sample was not loaded in a concentrated band. | Ensure the use of a proper dry loading technique or dissolve the sample in the absolute minimum volume of solvent for wet loading. | |
| Cracks in the Silica Bed | Column ran dry during packing or running. | Never let the solvent level drop below the top of the silica bed. Pack the column carefully as a uniform slurry. |
Conclusion
The protocol described provides a reliable and systematic approach to the purification of this compound using silica gel flash column chromatography. By leveraging initial TLC analysis for method development and employing proper chromatographic techniques such as dry loading and gradient elution, researchers can consistently obtain this valuable intermediate with high purity. The principles and troubleshooting guidance herein are broadly applicable to the purification of other benzoxazinone derivatives and related aromatic amines.
References
-
Narang, A. S., Choudhury, D. R., & Richards, A. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(6), 235–237. Available at: [Link]
-
Agazzi, V., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. ACS Applied Materials & Interfaces. Available at: [Link]
-
Mohammad, A., & Ajmal, M. (1998). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Planar Chromatography--Modern TLC. Available at: [Link]
-
Wang, S., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Shaikh, A. A., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). Available at: [Link]
-
Abia, L., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Available at: [Link]
- Sumitomo Chemical Company. (1988). 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates. Google Patents.
-
Kim, H. Y., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708. Available at: [Link]
-
ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives. ResearchGate. Available at: [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Shariat, M. (2001). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 6(11), 934-938. Available at: [Link]
-
Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-48. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of benzoxazinone derivative 6. ResearchGate. Available at: [Link]
-
Scarpino, C., & Wissinger, J. E. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at: [Link]
-
El Ouaari, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI. Available at: [Link]
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The Versatile Intermediate: A Guide to the Application of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one in Synthetic and Medicinal Chemistry
Introduction: Unlocking the Potential of the Benzoxazinone Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active molecules and natural products. Its inherent structural features and synthetic accessibility have established it as a cornerstone for the development of novel therapeutic agents. This guide focuses on a particularly valuable derivative, 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one , a versatile research intermediate poised for elaboration into a multitude of complex molecular architectures.
The strategic placement of a primary aromatic amine at the C-6 position, coupled with the N-4 ethyl group, offers a unique combination of reactivity and structural properties. The amino group serves as a key functional handle for a wide range of chemical transformations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The N-ethyl group can influence solubility, metabolic stability, and conformational preferences of the final compounds. This document provides in-depth application notes and detailed protocols for the utilization of this intermediate, aimed at researchers, medicinal chemists, and professionals in drug development.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a research intermediate is paramount for its effective application.
| Property | Value |
| IUPAC Name | 6-amino-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one |
| CAS Number | 103361-44-0 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water. |
Core Applications in Medicinal Chemistry
The 6-amino-benzoxazinone scaffold has been successfully employed in the development of potent and selective inhibitors for various biological targets. The amino group provides a crucial vector for introducing pharmacophoric elements that can engage with the active sites of enzymes, such as kinases and proteases.
Kinase Inhibitor Synthesis
The benzoxazinone nucleus is a recognized scaffold in the design of kinase inhibitors, which are pivotal in oncology and inflammation research. The 6-amino group can be derivatized to introduce moieties that interact with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition.
Renin Inhibitors for Hypertension
Research has demonstrated that 6-substituted-1,4-benzoxazin-3-ones can serve as effective small molecule inhibitors of renin, a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure.[1] The 6-amino functionality allows for the introduction of side chains that can occupy and interact with the S3 subsite of the renin active site, contributing to high-affinity binding.
Serotonin Receptor Modulators
Derivatives of 6-substituted-2H-1,4-benzoxazin-3(4H)-ones have been investigated as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, highlighting their potential in the development of novel antidepressants and anxiolytics.
Synthetic Transformations: Detailed Protocols and Mechanistic Rationale
The utility of this compound as a research intermediate is defined by the chemical transformations it can undergo. The following protocols provide detailed, step-by-step methodologies for key derivatizations of the 6-amino group.
Protocol 1: Acylation to Synthesize 6-Amido Derivatives
Acylation of the 6-amino group is a fundamental transformation to introduce a wide variety of substituents, enabling extensive SAR exploration. The resulting amides can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are chosen to prevent hydrolysis of the acyl chloride and ensure solubility of the reactants.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-acylamino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one derivative.
Sources
- 1. Rational design of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones as small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry
Introduction: The Benzoxazinone Scaffold as a Privileged Structure
The 2H-1,4-benzoxazin-3(4H)-one ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby serving as a foundation for the development of diverse therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the benzoxazinone core allows for chemical modifications at several positions, enabling fine-tuning of its physicochemical properties and biological activity.
This document focuses on a specific, yet highly promising derivative: 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one . The presence of a primary amino group at the C6 position offers a crucial handle for further chemical elaboration, making this compound an exceptionally valuable building block for combinatorial chemistry and the generation of compound libraries. The N4-ethyl group, in turn, can influence solubility, metabolic stability, and receptor interaction. While specific biological data on this exact molecule is emerging, its structural motifs suggest significant potential in several therapeutic areas, which will be explored herein.
Part 1: Potential Therapeutic Applications & Mechanistic Insights
Based on extensive research into structurally related benzoxazinone derivatives, we can project the most promising applications for this compound. The primary amino group at the 6-position is a key site for derivatization to explore and optimize these activities.
Anti-inflammatory and Neuroprotective Agents
Causality: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglial cells, when over-activated, release pro-inflammatory cytokines, leading to neuronal damage. A recent study highlighted that derivatives of 6-amino-2H-benzo[b][3]oxazin-3(4H)-one, when modified by introducing a 1,2,3-triazole moiety at the 6-amino position, exhibit potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[4] This suggests that the 6-amino benzoxazinone scaffold can be leveraged to develop inhibitors of inflammatory signaling pathways.
Proposed Mechanism of Action: The derivatized 6-amino group can interact with key residues in the active sites of inflammatory kinases or transcription factors. By serving as a versatile anchor for various pharmacophores, new chemical entities can be designed to disrupt the NF-κB or MAPK signaling pathways, which are central to the inflammatory response in microglia.
Caption: Proposed anti-inflammatory mechanism of action.
Serotonin Receptor Modulators for CNS Disorders
Causality: The 1,4-benzoxazinone core is present in compounds that act as potent antagonists of serotonin receptors (5-HT1A/1B/1D) and inhibitors of the serotonin transporter (SerT).[5] These targets are clinically validated for the treatment of depression and anxiety. Specifically, derivatives with a piperazinylethyl side chain at the C6 position have shown high affinity for these receptors.
Proposed Application: The 6-amino group of this compound is an ideal starting point for introducing the piperazinylethyl moiety or other bioisosteres via reductive amination or amide coupling. The N4-ethyl group can be varied to explore its impact on selectivity and ADME properties.
PI3K/mTOR Dual Inhibitors for Oncology
Causality: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. A novel class of 4-phenyl-2H-benzo[b][3]oxazin-3(4H)-one derivatives has been identified as potent and orally active PI3K/mTOR dual inhibitors.[6] One lead compound from this series demonstrated significant tumor growth inhibition in xenograft models.
Proposed Application: While the reported inhibitors were substituted at the N4 position, the 6-amino group provides a new vector for exploring the pharmacophore space. It can be used to attach solubilizing groups or moieties that interact with other regions of the ATP-binding pocket of PI3K and mTOR, potentially leading to novel selectivity profiles or improved potency.
Part 2: Experimental Protocols
These protocols provide a framework for the synthesis and evaluation of derivatives based on this compound.
Protocol 2.1: Synthesis of this compound
This protocol is a representative procedure based on established methods for synthesizing substituted 1,4-benzoxazinones.[7]
Workflow Diagram:
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology:
-
N-Ethylation of 4-Amino-2-nitrophenol:
-
To a solution of 4-amino-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add ethyl iodide (1.1 eq) dropwise at room temperature.
-
Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.
-
Causality: The basic conditions deprotonate the phenolic hydroxyl and the amino group, but the hydroxyl is more acidic and reacts preferentially. However, N-alkylation is also possible. The reaction conditions must be optimized to favor the desired product.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to isolate the N-ethylated intermediate.
-
-
Reduction of the Nitro Group:
-
Dissolve the intermediate from Step 1 in ethanol or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines without affecting other functional groups.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the solvent to yield the diamine intermediate, which should be used immediately in the next step due to its instability.
-
-
Cyclization to form the Benzoxazinone Ring:
-
Dissolve the crude diamine intermediate from Step 2 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as triethylamine (TEA, 2.2 eq).
-
Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: The more nucleophilic secondary amino group (the N-ethyl group) attacks the chloroacetyl chloride. The subsequent intramolecular cyclization is driven by the attack of the phenolic oxygen onto the newly formed chloroacetamide, displacing the chloride and forming the heterocyclic ring. The base is crucial to neutralize the HCl generated.
-
Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the final product, this compound, by flash column chromatography or recrystallization.
-
Protocol 2.2: Screening for Anti-inflammatory Activity in BV-2 Microglia
This protocol is adapted from methodologies used to evaluate the anti-inflammatory potential of related compounds.[4]
Objective: To determine the ability of test compounds (derivatives of this compound) to inhibit the production of nitric oxide (NO) in LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO (stock solution 10 mM)
-
Griess Reagent (for NO measurement)
-
MTT reagent (for cell viability)
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Pre-treat the cells with the test compounds at various concentrations for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Causality: Pre-treatment allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.
-
After 1 hour, stimulate the cells with LPS (1 µg/mL) for 24 hours. Leave one set of wells unstimulated (negative control).
-
-
Measurement of Nitric Oxide (NO) Production:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Causality: The Griess test measures nitrite (NO₂⁻), a stable breakdown product of NO. The reagent forms a colored azo compound, and its absorbance is proportional to the amount of nitrite.
-
Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL) to the remaining medium in each well and incubate for 4 hours.
-
Causality: This step is critical to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply due to compound-induced cell death.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Presentation:
| Compound ID | Concentration (µM) | % NO Inhibition | % Cell Viability |
| Vehicle | - | 0 ± 2.1 | 100 ± 4.5 |
| Test Cpd 1 | 1 | 15.3 ± 3.5 | 98.7 ± 5.1 |
| Test Cpd 1 | 10 | 65.8 ± 4.2 | 95.2 ± 3.8 |
| Test Cpd 1 | 50 | 89.1 ± 2.9 | 91.4 ± 6.2 |
| Positive Ctrl | 10 | 92.5 ± 1.8 | 99.1 ± 2.7 |
Part 3: Conclusion and Future Directions
This compound represents a strategic starting material for the discovery of novel therapeutics. Its synthetic tractability, combined with the proven biological relevance of the benzoxazinone scaffold, makes it an attractive candidate for library synthesis and screening campaigns. Future research should focus on creating a diverse library of derivatives by modifying the 6-amino group and evaluating them in a panel of assays targeting inflammation, CNS disorders, and oncology. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation clinical candidates.
References
-
Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. [Link]
-
International Journal of New Chemistry. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. [Link]
-
National Institutes of Health (NIH). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]
-
ResearchGate. Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. [Link]
-
PubMed. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. [Link]
-
PubMed Central. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]
-
National Institutes of Health (NIH). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
PubMed Central. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
PubMed. Discovery of 4-phenyl-2H-benzo[b][3]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for the In Vitro Characterization of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
**Executive Summary
This document provides a comprehensive guide for the initial characterization of the novel compound 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one. Initial searches reveal no existing biological data for this specific molecule[1]. However, the core scaffold, 1,4-benzoxazin-3-one, is present in a wide range of biologically active molecules, including those with antifungal, anticancer, antimicrobial, and serotonin receptor antagonist activities[2][3][4][5][6][7]. This suggests that the topic compound holds potential for biological activity and warrants a systematic screening approach.
This guide is structured to provide a logical, tiered workflow. It begins with foundational cytotoxicity screening to determine the compound's general effect on cell viability and to establish a working concentration range. Subsequent phases detail a decision-based approach to elucidate the potential mechanism of action, focusing on apoptosis and cell cycle arrest, which are common outcomes for cytotoxic agents. All protocols are designed as self-validating systems, emphasizing the inclusion of appropriate controls to ensure data integrity and reproducibility.
Compound Profile & Pre-Experimental Preparation
Compound Details
-
Name: this compound
-
CAS Number: 103361-44-0[1]
-
Molecular Formula: C₁₀H₁₂N₂O₂[1]
-
Molecular Weight: 192.22 g/mol [1]
-
Structure:
Preparation of Compound Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible results.[8][9]
Protocol: 10 mM Stock Solution Preparation
-
Solvent Selection: Based on the compound's structure, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Confirm solubility by consulting the supplier's Certificate of Analysis or by small-scale testing.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of the compound (MW = 192.22):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 192.22 g/mol )) * 1,000,000 µL/L = 520.2 µL
-
-
Procedure:
-
Aseptically weigh out a precise amount of the compound (e.g., 1 mg or 5 mg).
-
Add the calculated volume of sterile, cell-culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Storage & Handling:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Store aliquots at -20°C or -80°C for long-term stability.[10]
-
When preparing working solutions, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally be below 0.1%, to prevent solvent-induced toxicity.[10] Always include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) in all experiments.
-
Phase 1: Foundational Viability and Cytotoxicity Screening
The initial goal is to determine if the compound affects cell viability and to calculate its half-maximal inhibitory concentration (IC₅₀). The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[11][12]
Principle of the MTT Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12] This formazan is then solubilized, and the absorbance is measured, typically between 550 and 600 nm.[11]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Select an appropriate cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293 for general toxicity).
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of 2X working solutions of the compound in culture medium by serially diluting the 10 mM stock. A common starting range is 200 µM down to ~0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the compound working solutions (or vehicle/positive controls) to the appropriate wells. This results in a 1X final concentration.
-
Include wells for:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).
-
Media Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the media blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Data Presentation Example
| Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle (0) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1.0 | 85.7 ± 6.2 |
| 5.0 | 52.1 ± 3.8 |
| 10.0 | 25.4 ± 2.9 |
| 50.0 | 5.3 ± 1.5 |
| 100.0 | 2.1 ± 0.8 |
| Calculated IC₅₀ | ~5.2 µM |
Phase 2: Mechanistic Elucidation
If the compound demonstrates significant cytotoxicity in Phase 1 (e.g., IC₅₀ < 50 µM), the next logical step is to investigate the mechanism of cell death. A tiered approach, starting with assays for apoptosis, is recommended.
Apoptosis Assessment I: Caspase-3/7 Activity
Executioner caspases-3 and -7 are key mediators of apoptosis. Luminescent assays like Caspase-Glo® 3/7 provide a sensitive "add-mix-measure" method to quantify their activity.[14][15][16]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat cells with the compound at concentrations around the IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 6, 12, or 24 hours).
-
Include vehicle and positive controls (e.g., Staurosporine).
-
-
Assay Procedure:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[14][17] Allow it to equilibrate to room temperature.
-
Remove the plate from the incubator and let it equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (from cell-free wells).
-
Express results as fold-change in luminescence relative to the vehicle-treated control.
-
Apoptosis Assessment II: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay provides a more detailed picture of apoptosis and necrosis.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[19] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[19]
Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment:
-
Culture and treat cells in 6-well plates with the compound at 1x and 2x IC₅₀ concentrations.
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry. Do not wash after staining.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
-
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (rare)
-
Cell Cycle Analysis
If apoptosis is not the primary mechanism, or as a parallel investigation, the compound may be inducing cell cycle arrest. This can be quantified by staining DNA with a stoichiometric dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[23]
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Treat cells in 6-well plates with the compound at relevant concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a duration that allows for at least one cell cycle (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
-
Data Interpretation:
-
The DNA content allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 Phase: 2n DNA content (first peak)
-
S Phase: >2n but <4n DNA content (area between peaks)
-
G2/M Phase: 4n DNA content (second peak)
-
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify any accumulation of cells in a specific phase, which indicates cell cycle arrest.
-
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Iowa. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility, University of Virginia School of Medicine. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC, NIH. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[12][14]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]
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Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature. [Link]
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. [Link]
-
Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
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Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. [Link]
-
Best Practices For Stock Solutions. FasterCapital. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[12][14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]
-
6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PMC, NIH. [Link]
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Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This protocol is designed to meet the rigorous standards required for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development, adhering to principles outlined in the FDA's Bioanalytical Method Validation guidelines.[1][2][3]
Introduction: The Rationale for a Targeted Quantification Method
This compound is a heterocyclic compound belonging to the benzoxazinone class. Derivatives of this scaffold have shown a wide range of biological activities, making them important candidates in medicinal chemistry and drug discovery.[4][5] Accurate quantification of this specific molecule in biological matrices is paramount for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which are critical for advancing a compound through the development pipeline.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[6][7] The selectivity is achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion, minimizing interference from complex biological matrices.[7] This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals.
Causality Behind Experimental Choices: Building a Self-Validating System
The development of a robust bioanalytical method is not merely a sequence of steps but a system where each choice is deliberate and contributes to the overall accuracy and reliability of the results.
-
Choice of Extraction Technique: Protein precipitation (PPT) was selected for its simplicity, speed, and suitability for high-throughput workflows.[8][9] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT with acetonitrile offers a balance of adequate matrix component removal and high analyte recovery for a molecule of this nature, reducing potential variability introduced by more complex procedures.[9][10][11]
-
Selection of Internal Standard (IS): The "gold standard" for an internal standard in LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled this compound).[5][12] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby providing the most accurate compensation for variations in sample processing and instrument response.[13][14] In the absence of a custom-synthesized SIL-IS, a structurally similar analog that does not interfere with the analyte and is not an endogenous compound can be used as an alternative.[5]
-
Chromatography & Ionization: A C18 reversed-phase column is a versatile and effective choice for retaining and separating small, moderately polar organic molecules. The use of a gradient elution with acetonitrile and water, both containing 0.1% formic acid, serves a dual purpose: it ensures efficient separation and promotes protonation of the analyte's amino group, which is essential for sensitive detection in positive electrospray ionization (ESI) mode.[15][16][17] The acidic mobile phase helps to generate the [M+H]⁺ precursor ion consistently.
Detailed Application Protocol
This protocol is a starting point and should be fully validated according to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[3]
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
Stable Isotope-Labeled Internal Standard (e.g., 6-Amino-4-ethyl-d5-2H-1,4-benzoxazin-3(4H)-one)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Optima™ LC/MS-grade Formic Acid (FA)
-
Control Human Plasma (K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) ACN:Water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 100,000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) ACN:Water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike control human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 20, 80, 160, 200 ng/mL). Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix sample. Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL onto the LC-MS/MS system.
HPLC-MS/MS System and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Column Temp. | 40°C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 1 min |
| Total Run Time | ~5 minutes |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| GS1 / GS2 | 50 / 50 psi |
Mass Spectrometer Transitions (MRM)
The following transitions are hypothetical and must be optimized by infusing the pure compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Analyte | 193.2 | 136.1 (Quantifier) | 100 | 25 |
| 193.2 | 108.1 (Qualifier) | 100 | 35 | |
| IS (d5-Analyte) | 198.2 | 141.1 | 100 | 25 |
Visualization of the Analytical Workflow
The diagram below illustrates the complete workflow from sample handling to data analysis, ensuring a systematic and reproducible process.
Caption: End-to-end workflow for the quantification of this compound.
Method Validation and Performance Characteristics
A full validation of this method should be performed in accordance with regulatory guidelines.[2][3] The validation will establish the performance characteristics of the assay and ensure data integrity.
Table 1: Target Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
|---|---|
| Linearity | Calibration curve with ≥8 non-zero standards; r² ≥ 0.99 |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ) and accuracy (%Bias) within ±15% (±20% at LLOQ) for QC samples. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank matrix. |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤15% across different sources of matrix.[18] |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage. |
| Carryover | Response in a blank sample following a high concentration standard should be ≤20% of the LLOQ response. |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive framework for the quantification of this compound in human plasma. The protocol is built on sound scientific principles, from the streamlined protein precipitation to the highly selective MRM detection. By following this guide and performing a comprehensive validation, researchers can generate high-quality, reliable data to support critical decisions in the drug development process.
References
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Vogeser, M., & Seger, C. (2010). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 135(8), 1889-1904. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Mohareb R.M., et al. (2022). Design, Synthesis, Molecular Docking and Biological Studies of 4H-Benzo[d][1][10]oxazin-4-one Derivatives and Their Uses in Heterocyclic Synthesis. ChemistrySelect. [Link]
-
Sonigara, B.S., & Ranawat, M.S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Ramanathan, S., et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Li, W., & Cohen, L.H. (2003). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Chromatography B, 785(2), 215-230. [Link]
-
Li, P., & Bartlett, M.G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
NorthEast Bioanalytical. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
Catinella, G., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry. [Link]
-
Reddit. (2023). Internal Standard Selection. [Link]
-
Wang, Y., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Scientific Reports. [Link]
-
Catinella, G., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. [Link]
-
Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
Toffoli, G., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. [Link]
-
Fenn, J.B., et al. (1990). Electrospray Ionization for Mass Spectrometry of Large Biomolecules. Science. [Link]
-
González, O., et al. (2007). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. Journal of Chromatography A. [Link]
-
LibreTexts Chemistry. (2023). Electrospray Ionization Mass Spectrometry. [Link]
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HPLC method development for 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one analysis
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Abstract
This application note describes the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, recognized for a wide range of biological activities.[1][2] A reliable analytical method is therefore crucial for quality control, stability testing, and pharmacokinetic studies. The method was developed based on a systematic approach, evaluating critical parameters to achieve optimal chromatographic performance. Validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose.[3][4]
Introduction and Method Development Rationale
This compound (Figure 1) is a synthetic heterocyclic compound.[5][6] Its structure, featuring a primary aromatic amine and a lactam within the benzoxazinone core, dictates the analytical strategy. The presence of the benzene ring provides a strong chromophore suitable for UV detection, while the basic amino group requires careful pH control of the mobile phase to ensure consistent retention and peak shape.
Figure 1. Chemical Structure of this compound
A reversed-phase HPLC method was selected as the most appropriate technique due to the compound's moderate polarity. The development process followed a logical workflow to establish a robust and reliable analytical procedure.
Caption: Logical workflow for HPLC method development.
Stationary Phase Selection
A C18 (octadecylsilane) column was chosen as the initial stationary phase. This is a versatile, non-polar phase widely used for the separation of aromatic compounds and is a standard starting point for method development for benzoxazinone and aromatic amine derivatives.[7][8]
Mobile Phase Selection
The mobile phase composition is critical for achieving good separation.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which minimizes baseline noise.
-
Aqueous Phase & pH Control: The primary amino group on the analyte is basic. At neutral or basic pH, it can exist in a non-ionized state, leading to poor peak shape due to interactions with residual silanol groups on the silica support. By acidifying the mobile phase, the amine is protonated to its conjugate acid (R-NH3+). This single, stable ionic form ensures sharp, symmetrical peaks and reproducible retention times. A phosphate buffer at a pH of approximately 3.0 was selected to provide sufficient buffering capacity and maintain the analyte in its protonated state.[7][9]
Detection Wavelength
To determine the optimal detection wavelength, a UV-Vis spectrum of this compound was obtained using a diode-array detector (DAD). The wavelength of maximum absorbance (λmax) was selected to ensure the highest sensitivity for quantification. For many aromatic amines, this falls in the 220-280 nm range.[9]
Materials and Instrumentation
| Component | Specification |
| Analyte | This compound Reference Standard (>98% purity) |
| Solvents | Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent) |
| Reagents | Potassium Dihydrogen Phosphate (KH2PO4), Phosphoric Acid (85%) |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) |
| Chromatography Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent |
| Data Acquisition | OpenLab CDS or equivalent chromatography data software |
Experimental Protocols
Protocol 3.1: Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh and dissolve 2.72 g of KH2PO4 in 1000 mL of Milli-Q water to prepare a 20 mM solution.
-
Adjust the pH to 3.0 ± 0.1 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standards for linearity and quantitation (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 Acetonitrile/Water diluent.
-
Protocol 3.2: Final Optimized HPLC Method
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH2PO4, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined λmax) |
| Run Time | 15 minutes |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for quantitative analysis.[10][11]
Caption: Validation workflow based on ICH Q2(R1) guidelines.
System Suitability
Before sample analysis, the chromatographic system's performance is verified.
-
Procedure: Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.[3]
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample. The peak for this compound should be free from interference at its retention time. Peak purity can be assessed using a DAD.
Linearity and Range
-
Procedure: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Procedure: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, or with a different analyst or instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
-
Procedure: Evaluate the effect of small, deliberate variations in the method parameters on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the %RSD of results should not be significantly affected.[3]
Results and Discussion
The developed method successfully separated this compound from the solvent front and any potential impurities. A representative chromatogram would show a sharp, symmetrical peak at the expected retention time. The validation results are summarized below.
Table 1: System Suitability and Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention Time (tR) | Approx. 7.5 min | - |
| Tailing Factor (T) | 1.15 | ≤ 2.0 |
| Theoretical Plates (N) | > 8000 | ≥ 2000 |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8%Intermediate: 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL (S/N = 3) | - |
| LOQ | 0.3 µg/mL (S/N = 10) | - |
| Robustness | Method remained unaffected by minor changes| System suitability met |
The validation data confirm that the method is linear, accurate, precise, and specific over the designated concentration range. The low LOD and LOQ values indicate high sensitivity. Robustness testing showed that minor variations in chromatographic conditions did not significantly impact the results, highlighting the method's reliability for routine use.
Conclusion
A simple, rapid, and reliable RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method adheres to the requirements of the ICH Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the analysis of this compound.
References
-
Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available at: [Link]
-
Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. ACS Publications. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
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ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing. Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ACS Publications. Available at: [Link]
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][9]-Benzoxazin-3-one and Their Inhibitory Effect on α-Amylase and α-Glycosidase. MDPI. Available at: [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. Available at: [Link]
-
(PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Available at: [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. National Institutes of Health. Available at: [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. Available at: [Link]
-
Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. Journal of Chemical Education. Available at: [Link]
-
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. PubChem. Available at: [Link]
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. Available at: [Link]
-
Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. ResearchGate. Available at: [Link]
-
Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]
-
6-Chloro-2H-1,4-benzoxazin-3(4H)-one. National Institutes of Health. Available at: [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[7][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. Available at: [Link]
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2H-1,4-Benzoxazin-3(4H)-one,4-ethyl-6-[2-[(4-methylphenyl)amino]-4-thiazolyl]-. Axsyn. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Abstract
This technical guide provides a comprehensive framework for the synthetic derivatization of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The benzoxazinone core is present in a range of biologically active molecules, exhibiting properties such as anticancer, antibacterial, and anti-inflammatory activities.[1][2][3] The strategic modification of the 6-amino group serves as a pivotal step in generating chemical libraries for screening and developing novel therapeutic agents.[4][5] This document details four robust protocols for N-Acylation, N-Sulfonylation, Reductive Amination, and Sandmeyer-type transformations, explaining the mechanistic rationale behind each method and offering practical, field-proven insights for successful synthesis.
Introduction: The Strategic Value of the Benzoxazinone Scaffold
The 1,4-benzoxazin-3-one skeleton is a privileged heterocyclic motif in medicinal chemistry.[1][3] Its rigid, bicyclic structure provides a stable framework for the precise spatial orientation of pharmacophoric groups. The starting material, this compound, possesses a key functional handle: a primary aromatic amine at the C6 position. This amino group is a potent nucleophile, making it the primary target for a diverse array of chemical modifications. Derivatization at this site allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a compound's pharmacological profile. This guide presents a curated selection of high-yield, versatile reactions to empower researchers in the synthesis of novel benzoxazinone derivatives.
Chemical Profile and Reactivity
The primary reactive center of this compound is the lone pair of electrons on the nitrogen of the C6-amino group. This makes the group highly nucleophilic and susceptible to reaction with a variety of electrophiles.
-
Primary Reactive Site: The exocyclic C6-NH2 group is analogous to aniline and is the most nucleophilic and basic site on the molecule. It will readily react with acylating agents, sulfonylating agents, and form imines with carbonyl compounds.
-
Secondary Sites: The lactam (cyclic amide) within the benzoxazinone ring is relatively stable under the mild conditions described in these protocols. However, harsh acidic or basic conditions could lead to ring-opening hydrolysis. The N4-ethyl group is chemically inert under these conditions.
Strategic Derivatization Pathways
The following sections detail four distinct and complementary strategies for modifying the C6-amino group. Each protocol is designed to be a self-validating system, including reagent roles, reaction monitoring, and purification guidelines.
dot
Caption: Strategic derivatization pathways from the parent amine.
N-Acylation to Synthesize Amide Derivatives
Mechanistic Rationale: N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This is typically achieved using an acid chloride or anhydride. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. A mild base, such as pyridine or triethylamine, is often used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.[6][7]
Application Protocol: Synthesis of 6-Acetamido-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
-
Materials:
-
This compound (1.0 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). The product spot should be less polar (higher Rf) than the starting amine.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO3 solution (to remove excess acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel.
-
N-Sulfonylation to Synthesize Sulfonamide Derivatives
Mechanistic Rationale: Sulfonamides are a critical class of compounds in medicinal chemistry. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.[9] Similar to acylation, a base is required to neutralize the generated HCl. The resulting sulfonamide is a stable, non-basic functional group. This method allows for the introduction of various aryl or alkylsulfonyl groups.
Application Protocol: Synthesis of 4-ethyl-6-(phenylsulfonamido)-2H-1,4-benzoxazin-3(4H)-one
-
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (as both base and solvent) or Triethylamine (1.5 eq) in DCM
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the starting amine in pyridine (approx. 0.2 M) and cool to 0 °C. Expertise Note: Pyridine is an excellent choice as it acts as both the solvent and the base, driving the reaction to completion.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2 to neutralize excess pyridine.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with water, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization or flash chromatography.
-
Reductive Amination for N-Alkylation
Mechanistic Rationale: Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents to the amine.[10][11] The process involves two key steps that occur in one pot: (1) the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, and (2) the reduction of this imine to the corresponding secondary amine.[12][13] A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is used because it selectively reduces the iminium ion in the presence of the starting carbonyl compound.[13]
Application Protocol: Synthesis of 6-(Benzylamino)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)3] (1.5 eq)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a stirred solution of the starting amine in DCE, add benzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid. Causality Note: The acid catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen, making it more electrophilic.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Safety Note: Addition may cause gas evolution. Ensure adequate ventilation.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by flash column chromatography.
-
Diazotization and Sandmeyer Reaction for Broad Functionalization
Mechanistic Rationale: The Sandmeyer reaction is a transformative method that allows the replacement of an aromatic amino group with a wide variety of substituents, including halides (-Cl, -Br) and cyano (-CN) groups.[14][15][16] The reaction proceeds in two stages: (1) The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).[15][17] (2) The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), which catalyzes the replacement of the diazonium group with the corresponding nucleophile, releasing nitrogen gas.[14][18] The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical.[14][18]
Application Protocol: Synthesis of 6-Chloro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric acid (HCl) (~4 eq)
-
Sodium nitrite (NaNO2) (1.1 eq)
-
Copper(I) chloride (CuCl) (1.2 eq)
-
Ice, water
-
Diethyl ether or Ethyl acetate
-
-
Equipment:
-
Three-necked round-bottom flask with a thermometer and mechanical stirrer
-
Ice-salt bath
-
Dropping funnel
-
-
Procedure:
-
Diazonium Salt Formation:
-
In a flask, suspend the starting amine in a mixture of concentrated HCl and water. Cool the slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO2 solution dropwise to the amine slurry, keeping the temperature strictly below 5 °C. Trustworthiness Note: Maintaining low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate beaker, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with stirring.
-
Vigorous evolution of N2 gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over MgSO4, and concentrate.
-
Purify the crude product via flash chromatography or recrystallization.
-
-
Summary of Derivatization Strategies
The table below provides a comparative overview of the described derivatization methods.
| Reaction Type | Key Reagents | Resulting Functional Group | Key Advantages |
| N-Acylation | RCOCl or (RCO)2O, Base | Amide (-NHCOR) | Robust, high-yielding, introduces diverse carbonyl groups. |
| N-Sulfonylation | RSO2Cl, Base | Sulfonamide (-NHSO2R) | Creates stable, non-basic analogs important in drug design. |
| Reductive Amination | RCHO/RCOR', NaBH(OAc)3 | Secondary/Tertiary Amine | Introduces flexible alkyl chains, increases basicity. |
| Sandmeyer Reaction | NaNO2, HCl, CuX | Halide, Nitrile, etc. | Radically transforms functionality, enabling access to diverse scaffolds. |
Conclusion
The protocols outlined in this guide provide a robust and versatile toolkit for the derivatization of this compound. By leveraging these fundamental organic transformations—acylation, sulfonylation, reductive amination, and diazotization—researchers can efficiently generate a wide array of analogs. This strategic approach is essential for exploring the structure-activity relationships of the benzoxazinone scaffold, ultimately accelerating the discovery and development of new therapeutic agents. Each protocol has been presented with a focus on mechanistic understanding and practical execution to ensure reliable and reproducible outcomes in the laboratory.
References
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Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]
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Sandmeyer Reaction - GeeksforGeeks. (2025, July 23). Retrieved January 15, 2026, from [Link]
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Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 15, 2026, from [Link]
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Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. (2025, November 28). Retrieved January 15, 2026, from [Link]
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Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved January 15, 2026, from [Link]
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Sandmeyer Reaction Mechanism - Adda247. (2023, September 24). Retrieved January 15, 2026, from [Link]
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Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. (n.d.). Retrieved January 15, 2026, from [Link]
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Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Electrochemical Oxidative C−H sulfonylation of anilines. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine | PDF | Amide - Scribd. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of 1,4-Benzoxazin-3-ones - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | springerprofessional.de. (n.d.). Retrieved January 15, 2026, from [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 15, 2026, from [Link]
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Reductive amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8089–8093. Retrieved January 15, 2026, from [Link]
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some benzoxazinones of physiological importance: a synthetic perspective - ResearchGate. (2021, November 15). Retrieved January 15, 2026, from [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). Retrieved January 15, 2026, from [Link]
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Direct sulfonylation of anilines mediated by visible light - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2009). Bioorganic & Medicinal Chemistry, 17(2), 699-708. Retrieved January 15, 2026, from [Link]
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Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Benzoxazinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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SYNTHESIS OF MULTI-SUBSTITUTED 1,4-BENZOXAZINE USING AN UMPOLUNG REACTION WITH 2-OXO-1,4-BENZOXAZINE-3-CARBOXYLATES | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
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Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
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An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). Retrieved January 15, 2026, from [Link]
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- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. scribd.com [scribd.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 16. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 17. Sandmeyer Reaction Mechanism - [adda247.com]
- 18. byjus.com [byjus.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one. As a molecule of interest in medicinal chemistry, achieving a high yield of this compound is crucial for further research and development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.
I. Synthetic Strategy Overview
The synthesis of this compound typically proceeds through a multi-step pathway, commencing with the formation of the benzoxazinone core, followed by functional group manipulations. The most common and logical synthetic route involves three key transformations:
-
Nitration: Introduction of a nitro group at the C-6 position of the 2H-1,4-benzoxazin-3(4H)-one scaffold.
-
N-Ethylation: Alkylation of the nitrogen atom at the 4-position with an ethyl group.
-
Reduction: Conversion of the nitro group to the desired primary amine.
The order of the N-ethylation and nitration steps can be interchanged, each pathway presenting its own set of challenges and advantages. This guide will address both synthetic sequences.
DOT Script for Synthetic Pathway Visualization
Caption: Alternative synthetic routes to the target compound.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues during the synthesis.
A. Nitration Step
Q1: My nitration of 2H-1,4-benzoxazin-3(4H)-one is resulting in a low yield and multiple products. What is causing this and how can I improve it?
A1: The nitration of the benzoxazinone ring is a critical step that can be prone to the formation of regioisomers and dinitrated byproducts. The primary cause of low yield and multiple products is often the choice of nitrating agent and reaction conditions.
-
Causality: The benzoxazinone ring system has several positions susceptible to electrophilic attack. While the 6-position is generally favored, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acid at elevated temperatures) can lead to nitration at other positions, such as the 8-position, or dinitration.[1]
-
Troubleshooting Workflow:
DOT Script for Nitration Troubleshooting
Caption: Decision-making workflow for optimizing the nitration step.
-
Recommended Protocol Adjustment:
-
Milder Nitrating Agent: Instead of a standard sulfuric/nitric acid mixture, consider using sodium nitrite in fuming nitric acid. This can provide better control over the reaction and favor the formation of the 7-nitro isomer if desired, but careful control can still yield the 6-nitro product.
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of the nitrating agent and throughout the reaction. This will minimize the formation of byproducts.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon completion and avoid over-reaction.
-
B. N-Ethylation Step
Q2: I am struggling with the N-ethylation of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. The reaction is either incomplete or I observe O-alkylation.
A2: The N-alkylation of lactams can be challenging due to the ambident nucleophilicity of the lactam anion, which can lead to competing O-alkylation. Incomplete reactions are often a result of an inappropriate choice of base or solvent.
-
Causality: The nitrogen of the lactam is the desired site of ethylation. However, under certain conditions, the exocyclic oxygen of the amide can also act as a nucleophile, leading to the formation of an O-ethylated byproduct. The choice of base is critical; a strong base is required to deprotonate the N-H, but overly harsh conditions can promote side reactions.
-
Troubleshooting and Optimization:
| Parameter | Issue | Recommended Solution | Rationale |
| Base | Incomplete reaction | Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | These bases are strong enough to fully deprotonate the lactam nitrogen, generating a more nucleophilic species. |
| Solvent | O-alkylation observed | Switch to a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). | These solvents solvate the cation of the base, leaving the nitrogen anion more exposed and reactive, favoring N-alkylation. |
| Alkylating Agent | Slow reaction | Use a more reactive ethylating agent like ethyl iodide or ethyl triflate instead of ethyl bromide. | The leaving group ability (I- > Br- > Cl-) influences the reaction rate. |
| Temperature | Side reactions | Start the reaction at a lower temperature (e.g., 0 °C) after deprotonation and allow it to slowly warm to room temperature. | Better temperature control can minimize decomposition and side reactions. |
-
Expert Tip: To minimize O-alkylation, add the ethylating agent slowly to the solution of the deprotonated lactam at a controlled temperature. This ensures that the concentration of the alkylating agent is low at any given time, favoring the more thermodynamically stable N-alkylation product.
C. Nitro Group Reduction
Q3: The reduction of 6-nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is giving me a low yield and the workup is difficult due to the formation of metal salts.
A3: The reduction of an aromatic nitro group in a multifunctional molecule requires a method that is both efficient and selective. The choice of reducing agent significantly impacts the yield and the ease of product purification.
-
Causality: Common reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic media (Fe/HCl) are effective but can lead to the formation of tin or iron hydroxides during the basic workup, which can be difficult to remove and may co-precipitate with the product, reducing the isolated yield.[2][3][4] Catalytic hydrogenation can be an alternative, but the catalyst and conditions must be chosen carefully to avoid reduction of the lactam ring.
-
Troubleshooting and Optimization:
| Reducing Agent | Common Problems | Recommended Solution & Workup | Scientific Rationale |
| SnCl₂ / HCl | Formation of intractable tin salt precipitates during basic workup.[3][4] | After reduction, basify the reaction mixture with a concentrated NaOH solution to a pH > 12. The tin hydroxides will redissolve as stannates, allowing for easier extraction of the product. | Tin hydroxides are amphoteric and will dissolve in strongly basic solutions. |
| Fe / HCl | Large amounts of iron sludge that can trap the product.[5] | After the reaction, filter the hot reaction mixture through a pad of celite to remove the iron salts before basification and extraction. | This removes the bulk of the inorganic byproducts before they can interfere with the product isolation. |
| Catalytic Hydrogenation (H₂, Pd/C) | Potential for over-reduction of the lactam or other functional groups. | Use a milder catalyst system such as 10% Pd/C in ethanol or ethyl acetate under atmospheric pressure of hydrogen. Monitor the reaction closely by TLC. | This method offers a cleaner reaction profile with no metal salt byproducts, simplifying the workup. Careful monitoring prevents over-reduction. |
-
Expert Recommendation: For a cleaner and often higher-yielding reaction, catalytic transfer hydrogenation using ammonium formate and Pd/C in methanol can be an excellent alternative.[6] This method avoids the use of high-pressure hydrogen gas and often results in a straightforward workup.
III. Detailed Experimental Protocols
Protocol A: Synthesis via Nitration followed by N-Ethylation
Step 1: Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
-
To a stirred solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford 6-nitro-2H-1,4-benzoxazin-3(4H)-one.
Step 2: Synthesis of 6-Nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
-
To a solution of 6-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then slowly add ethyl iodide (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
To a solution of 6-nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in ethanol, add tin(II) chloride dihydrate (5 equivalents).
-
Reflux the mixture for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Basify the mixture with a saturated solution of sodium bicarbonate or 10% NaOH until the pH is ~8-9.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.[7]
IV. References
-
Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. Journal of Chemical Research, 2003(11), 681-682.
-
Master Organic Chemistry. (2023). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]
-
Unacademy. (n.d.). Preparation of amines by reduction of nitro compounds. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Reddit. (2016). Help with N-Alkylation gone wrong. Retrieved from [Link]
-
ResearchGate. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgosolver.com [orgosolver.com]
- 3. reddit.com [reddit.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound 96% | CAS: 103361-44-0 | AChemBlock [achemblock.com]
Technical Support Center: Synthesis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the technical support guide for the synthesis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your process, improve yield, and ensure the highest purity of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The proposed synthetic pathway, which these troubleshooting points are based on, involves four key stages:
-
Acylation: Reaction of 2-amino-4-nitrophenol with chloroacetyl chloride.
-
Cyclization: Base-mediated intramolecular cyclization to form 6-nitro-2H-1,4-benzoxazin-3(4H)-one.
-
N-Ethylation: Alkylation of the benzoxazinone nitrogen with an ethylating agent.
-
Nitro Reduction: Reduction of the 6-nitro group to the final 6-amino group.
dot
Caption: Proposed synthetic pathway for this compound.
Q1: My final product is persistently colored (yellow, orange, or brown) even after column chromatography. What causes this, and how can I remove it?
A1:
-
Likely Cause: The most probable cause of persistent color in your final product is the formation of dimeric azo (-N=N-) and azoxy (-N=N+(O-)-) byproducts during the final nitro reduction step.[1] These compounds are highly conjugated and thus intensely colored, often co-eluting with the desired product.
-
Mechanism Explained: The reduction of a nitro group to an amine proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates are highly reactive. Under certain conditions (e.g., non-stoichiometric reductant, localized pH changes, or presence of air), the nitroso and hydroxylamine species can undergo condensation reactions to form the stable, colored azoxy dimer. Further reduction of the azoxy compound can lead to the azo dimer.
dot
Caption: Side reactions during the reduction of the 6-nitro group.
-
Mitigation and Purification Protocol:
-
Optimize Reduction Conditions: Using a robust and complete reduction system is key. Tin(II) chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation with Palladium on carbon (Pd/C) under a hydrogen atmosphere are generally effective. Ensure you use a sufficient excess of the reducing agent and allow the reaction to proceed to completion.
-
Post-Reaction Treatment: After the reaction is complete, a charcoal treatment can be highly effective.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add 5-10 wt% of activated carbon. Heat the mixture to a gentle reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon.
-
-
Recrystallization: Recrystallization from a solvent system like Ethanol/Water or Ethyl Acetate/Hexane can help selectively crystallize the less polar amine product, leaving the more polar, colored impurities in the mother liquor.
-
Q2: My LC-MS shows a significant peak with the correct mass for my N-ethylated intermediate, but my NMR spectrum is messy and suggests a mixture of isomers. What is the likely byproduct?
A2:
-
Likely Cause: You are likely observing a mixture of N-ethylated and O-ethylated products. While the amide nitrogen (at the 4-position) is the desired site of alkylation, the amide oxygen is also nucleophilic and can be alkylated under certain conditions to form an imidate ether (an O-alkylated isomer). Both isomers have the identical mass and will not be distinguished by mass spectrometry alone.
-
Mechanism Explained: The benzoxazinone anion, formed upon deprotonation by a base, is an ambident nucleophile with negative charge density on both the nitrogen and oxygen atoms. The site of alkylation (N vs. O) is influenced by several factors:
-
Counter-ion: A more covalent interaction (e.g., with Li⁺) can favor O-alkylation, while free ions (e.g., with K⁺ or Na⁺ in a polar aprotic solvent) tend to favor N-alkylation.
-
Solvent: Polar aprotic solvents like DMF or DMSO, which solvate the cation effectively, leave a "naked" anion that reacts preferentially at the more nucleophilic nitrogen atom.
-
Leaving Group: Harder leaving groups on the alkylating agent (e.g., diethyl sulfate) can favor O-alkylation, whereas softer leaving groups (e.g., ethyl iodide) favor N-alkylation (HSAB theory).
-
dot
Caption: Competing N-alkylation and O-alkylation pathways.
-
Verification and Mitigation Strategy:
-
NMR Analysis: The key to distinguishing the isomers is 2D NMR. An HMBC experiment on the desired N-ethyl product will show a correlation between the ethyl methylene protons (~CH₂-N) and the carbonyl carbon (C=O) of the lactam. The O-ethyl isomer will show a correlation from its ethyl methylene protons (~CH₂-O) to the carbon atom at the 3-position of the ring.
-
Optimize Alkylation Conditions: To strongly favor N-alkylation, use a strong base that fully deprotonates the amide in a polar aprotic solvent.
-
Recommended Protocol: To a solution of 6-nitro-2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF at 0 °C, add sodium hydride (NaH, 1.1 eq) portion-wise. Stir for 30 minutes, then add ethyl iodide (EtI, 1.2 eq). Allow the reaction to warm to room temperature and stir until completion. This combination reliably favors N-alkylation.
-
-
Q3: The initial cyclization of 2-(chloroacetamido)-4-nitrophenol to form the benzoxazinone ring is low-yielding. How can I improve this step?
A3:
-
Likely Cause: Incomplete reaction is often due to an insufficiently strong base, poor choice of solvent, or inadequate temperature. The reaction is an intramolecular Williamson ether synthesis, which requires effective deprotonation of the phenolic hydroxyl group to create a potent nucleophile that displaces the alkyl chloride.
-
Causality Explained: The pKa of the phenolic proton is significantly lowered by the electron-withdrawing nitro and amide groups, but a suitable base is still required to generate the phenoxide anion in sufficient concentration. The choice of base and solvent is critical to facilitate the Sₙ2 cyclization.
-
Troubleshooting and Optimization:
-
Base Selection: A weak base like sodium bicarbonate is often insufficient. A moderately strong inorganic base is required.
-
Solvent Effects: The solvent must be able to dissolve the starting material and not interfere with the nucleophilic attack. Polar aprotic solvents are generally preferred.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. The optimal temperature balances rate and stability.
-
| Parameter | Option 1 (Moderate) | Option 2 (Recommended) | Option 3 (Aggressive) | Rationale |
| Base | K₂CO₃ (Potassium Carbonate) | Cs₂CO₃ (Cesium Carbonate) | NaH (Sodium Hydride) | Cesium effect promotes faster Sₙ2 reactions. NaH ensures complete deprotonation but can be less selective. |
| Solvent | Acetone | Acetonitrile or DMF | Anhydrous DMF or THF | Higher boiling points and better solubility of the phenoxide salt. |
| Temperature | Reflux (~56 °C) | 80 °C | 0 °C to RT | Match temperature to the solvent and base system to avoid degradation. |
-
Recommended Protocol: Reflux a solution of 2-(chloroacetamido)-4-nitrophenol with potassium carbonate (K₂CO₃, 2.0 eq) in acetone or acetonitrile. This system is effective, easy to work with, and generally provides good yields without significant byproduct formation.[2]
Frequently Asked Questions (FAQs)
Q: What is the most critical step to control for overall purity? A: The N-ethylation step (Step 3) is arguably the most critical. The formation of the O-ethylated isomer introduces a byproduct that is very difficult to remove in subsequent steps due to its similar polarity and identical mass. Ensuring high selectivity in this step simplifies purification of the final product significantly.
Q: Can I perform the N-ethylation on 2-amino-4-nitrophenol at the very beginning? A: This is not recommended. Attempting to selectively N-ethylate the amino group of 2-amino-4-nitrophenol is challenging. You would likely get a mixture of N-ethylation, O-ethylation, and potentially N,N-diethylation.[3][4] Protecting the amino group, ethylating the phenol, and then deprotecting is a possible but longer route. The proposed pathway of forming the benzoxazinone ring first and then alkylating the amide nitrogen is more direct and controllable.
Q: Are there any other potential side reactions during the initial acylation of 2-amino-4-nitrophenol? A: While N-acylation is strongly favored, some O-acylation can occur, leading to the 2-amino-4-nitrophenyl 2-chloroacetate isomer. This byproduct would fail to cyclize in the subsequent step and would need to be removed, typically via chromatography or recrystallization of the acylated intermediate. Using pyridine as a base during acylation can sometimes increase the amount of O-acylation. Running the reaction under neutral conditions or with a non-nucleophilic base is preferable.
References
- Gupta, P., & Paul, S. (2014). Solid acids: Green alternatives for acid catalysis.
- Bunce, R. A., et al. (2010). Acid-Catalyzed Reaction of Anthranilic Acids with Ortho Esters.
-
Ding, Q., & Huang, X. (2012). PPh3/Cu-Catalyzed One-Pot Aza-Wittig Reaction of Carboxylic Acids to Access 4H-Benzo[d][5][6]oxazin-4-ones. Organic Letters, 14(17), 4482-4485.
- Du, J., et al. (2013). N-Iodosuccinimide-Mediated α-C(sp3)-H Functionalization of N-Alkyl-N-aryl Anthranilic Acids. Organic Letters, 15(21), 5546-5549.
- Iyer, S., et al. (2016). I2-Catalyzed Oxidative Cascade Sequence to Access 2-Arylbenzoxazin-4-ones. The Journal of Organic Chemistry, 81(17), 7448-7455.
-
Wang, L., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
-
Ferretti, F., & Ragaini, F. (2019). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. European Journal of Organic Chemistry, 2019(39), 6653-6657. [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Table from: Selective alkylation of aminophenols. [Link]
-
Schmalz, H.-G., & Schaaf, P. (2022). Nitro Substrates in Reductive Electrosynthesis: A Review. Accounts of Chemical Research, 55(11), 1549-1562. [Link]
-
Reddit. (2022). Progress on N-alkylation of o-aminophenol. r/Chempros. [Link]
-
Danikiewicz, W., & Brzezińska, E. (1996). Protonated nitro group as a gas-phase electrophile: experimental and theoretical study of the cyclization of o-nitrodiphenyl ethers, amines, and sulfides. Journal of the American Society for Mass Spectrometry, 7(8), 791-800. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Pang, L., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o699. [Link]
-
Al-Tel, T. H. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4983. [Link]
-
Al-Obaidi, A. S. M. (2013). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Journal of Applicable Chemistry, 2(5), 1335-1345. [Link]
Sources
troubleshooting 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one purification issues
Introduction
Welcome to the technical support guide for 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one. This molecule is a key intermediate in pharmaceutical and agrochemical research.[1][2] However, its purification can be challenging due to the presence of a primary aromatic amine. This functional group is basic and nucleophilic, leading to common issues during purification, particularly with silica gel chromatography.[3]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the problems you may be encountering in the lab. We will delve into the root causes of these issues and provide field-proven, step-by-step protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking severely on my silica gel TLC plate and column. What is causing this and how can I fix it?
A1: This is the most common issue encountered with amino-containing compounds. The streaking, or tailing, is caused by a strong acid-base interaction between the basic amino group on your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This interaction leads to non-ideal elution behavior, poor separation, and often, irreversible adsorption of your product onto the stationary phase.
Immediate Solution: Mobile Phase Modification
The most direct way to counteract this is to "neutralize" the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[3][4]
-
Recommended Additive: Triethylamine (TEA) or ammonia solution.
-
Typical Concentration: Start with 0.5-1% (v/v) of TEA in your eluent (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA).
-
Causality: The TEA is a small, basic molecule that will preferentially interact with the silica's acidic sites, effectively "capping" them. This allows your larger, less basic (by comparison) product molecule to travel through the column with fewer unwanted interactions, resulting in sharper bands and better separation.[3]
Workflow: Always pre-treat your column. Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing mobile phase to ensure the entire silica bed is equilibrated.[3]
Q2: I have very low recovery of my product after column chromatography, even with TEA. Where is my compound going?
A2: If you're still experiencing low recovery after modifying the mobile phase, there are two likely culprits:
-
Irreversible Adsorption: For some highly basic amines, even a TEA-modified mobile phase may not be sufficient to prevent all of the compound from permanently binding to the silica.
-
Compound Degradation: Silica gel is acidic and can catalyze the degradation of sensitive molecules. While this compound is generally stable, prolonged exposure to silica, especially if there are reactive impurities present, could lead to decomposition.
Troubleshooting Steps:
-
Use Deactivated Silica: You can purchase commercially prepared deactivated silica gel or prepare it yourself by treating standard silica with a base.
-
Switch the Stationary Phase: If silica is the problem, avoid it. Basic alumina is an excellent alternative for purifying basic compounds as it lacks the acidic silanol groups.[4]
-
Consider Reversed-Phase Chromatography: In reversed-phase (e.g., C18 silica), the separation mechanism is based on hydrophobicity rather than polar interactions. At a neutral or slightly basic pH, your amine will be in its free-base form, which is more hydrophobic and will interact well with the C18 stationary phase, often providing excellent separation from more polar impurities.[4]
Q3: What is a good starting solvent system for purifying this compound?
A3: The polarity of this compound (Formula: C₁₀H₁₂N₂O₂) suggests it is a moderately polar compound.
-
Recommended Starting Systems (for Silica Gel):
-
Methodology: Always develop your separation on a TLC plate first. Test a range of solvent systems to find the one that gives your product an Rf value between 0.2 and 0.4, with good separation from impurities. This will translate most effectively to a flash column.
Q4: My compound is still impure after chromatography. What are my options for further purification?
A4: If chromatography alone is insufficient, recrystallization is the next logical step and is often used for benzoxazinone derivatives.[5][6] This technique purifies compounds based on differences in solubility.
-
Key Principle: The goal is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and stay in the mother liquor).
-
Solvent Screening: Test small amounts of your impure product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the ideal system.
See the detailed protocol for recrystallization in the section below.
Q5: Can I modify my synthetic strategy to avoid these purification headaches altogether?
A5: Yes. A proactive approach is often the best. If purification of the final amine is consistently problematic, you can protect the amino group after its formation.
-
Strategy: Amine Protection. By converting the amine to a carbamate (e.g., a Boc or Cbz group), you temporarily remove the basicity and high polarity of the NH₂ group.[7][8]
-
Advantages:
-
The protected compound is significantly less polar and will not interact strongly with silica gel, making chromatography straightforward.
-
The protected compound is often more crystalline, making it easier to purify by recrystallization.
-
-
Process:
-
Protect: React your crude product with an appropriate protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection).[9]
-
Purify: Easily purify the stable, non-polar protected intermediate using standard silica gel chromatography (e.g., Hexane/EtOAc).
-
Deprotect: Remove the protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield your highly pure final product.[8][9]
-
This adds two steps to your synthesis but can save significant time and material loss during purification.
Data & Visualization
Troubleshooting Workflow for Column Chromatography
Caption: A decision tree for troubleshooting common purification issues.
Amine Protection/Deprotection Workflow
Caption: Workflow for purification via an amine protection strategy.
Table 1: Common Solvent Systems for Chromatography
| Solvent System | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low-Med | Good for moderately polar compounds. Excellent starting point. |
| Dichloromethane / Methanol | Med-High | For more polar compounds that do not move in Hex/EtOAc. |
| Ethyl Acetate / Methanol | High | Used for highly polar compounds. |
| Toluene / Acetone | Low-Med | Alternative non-halogenated solvent system. |
Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Using TLC, identify an eluent system (e.g., 70:30 Hexane:EtOAc) that provides an Rf of ~0.3 for the desired product. Prepare a bulk solution of this eluent containing 1% (v/v) triethylamine (TEA).
-
Column Packing: Dry or slurry pack a flash chromatography column with silica gel in the non-TEA containing solvent (e.g., pure 70:30 Hex:EtOAc).
-
Equilibration: Flush the packed column with at least 3-5 column volumes of the TEA-containing mobile phase. This step is critical to deactivate the silica surface.[3]
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
Elution: Run the column using the TEA-containing mobile phase. Collect fractions and monitor them by TLC.
-
Work-up: Combine the pure fractions. The TEA is volatile and will be removed along with the solvent under reduced pressure. If any residual TEA remains, it can be removed by co-evaporation with toluene.
Protocol 2: Recrystallization
-
Solvent Selection: Place ~50 mg of your impure solid into a test tube. Add a solvent (e.g., ethanol) dropwise while heating and agitating until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent is found, dissolve your bulk crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Isolation: Cover the flask and allow the solution to cool undisturbed to room temperature, then in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
-
Nefisath P, Vishwanatha P, Sudhakar Y N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Insights. Available from: [Link]
-
Science Forums. (2011). Amine purification. Chemistry - Science Forums. Available from: [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Available from: [Link]
-
Chromatography Forum. (2009). Amine column degradation. Available from: [Link]
-
Marzouk, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]
-
Iranian Journal of Chemistry. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Available from: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. Available from: [Link]
-
ProQuest. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Available from: [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Available from: [Link]
-
PubMed. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Available from: [Link]
Sources
- 1. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. biotage.com [biotage.com]
- 5. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. academic.oup.com [academic.oup.com]
common impurities in 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one and their removal
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for managing common impurities encountered during the synthesis and purification of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one. Our approach is rooted in established chemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a yellowish or brownish tint, whereas I expect a white to off-white solid. What is the likely cause?
A1: A persistent color in your final product often indicates the presence of residual nitro-aromatic compounds or oxidized impurities. The most probable culprit is the unreacted starting material, 6-Nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one , which is typically a colored solid. Incomplete reduction is a common issue. Another possibility is the formation of colored azo- or azoxy- compounds, which can arise as by-products during the reduction of the nitro group, especially if the reaction conditions are not carefully controlled.
Q2: I'm observing a lower than expected yield after the reduction of the nitro-precursor. What are the potential side reactions?
A2: Low yields can be attributed to several factors. Over-reduction is a possibility, though less common for aromatic amines. A more likely cause is the formation of partially reduced intermediates, such as the corresponding nitroso or hydroxylamine derivatives. These species can be unstable and may undergo further reactions, leading to a complex mixture of by-products and reducing the overall yield of the desired amine. The choice of reducing agent and reaction conditions plays a critical role in minimizing these side reactions. For instance, metal hydrides are generally not recommended for the reduction of aryl nitro compounds to anilines as they tend to favor the formation of azo compounds.[1]
Q3: My NMR spectrum shows some unidentifiable aromatic signals, even after purification. What could these be?
A3: If you are confident that the major impurities from the reduction step have been removed, these signals might originate from by-products of the initial benzoxazinone ring formation. The synthesis of the benzoxazinone core, for example, from 2-aminophenol derivatives, can sometimes be incomplete or yield isomeric by-products depending on the cyclization strategy. For a comprehensive overview of benzoxazinone synthesis, which can provide insights into potential side reactions, refer to recent reviews on the topic.[2]
Q4: How can I confirm the presence of these suspected impurities in my sample?
A4: A combination of analytical techniques is recommended for impurity profiling.
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components. The unreacted nitro compound will likely have a different Rf value compared to the more polar amino product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can effectively separate the non-polar nitro-precursor from the polar amino product and other by-products.
-
Mass Spectrometry (MS): To identify the molecular weights of the impurities, which can help in confirming their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While perhaps less straightforward for quantifying low-level impurities, it can provide structural information on significant by-products.
Troubleshooting and Impurity Removal Guide
The successful isolation of pure this compound hinges on the effective removal of synthesis-related impurities. Below is a summary of common impurities and recommended purification strategies.
| Impurity/Issue | Potential Source | Recommended Removal Method |
| Residual Starting Material | Incomplete reduction of 6-Nitro-4-ethyl-2H-1,4-benzoxazin-3(4H)-one. | Recrystallization or Column Chromatography . |
| Partially Reduced Intermediates | Non-optimal reduction conditions leading to nitroso or hydroxylamine species. | Column Chromatography . These intermediates often have different polarities than the final product. |
| Azo/Azoxy By-products | Side reactions during nitro group reduction, particularly with certain reducing agents. | Column Chromatography . These are often colored and can be separated based on polarity. |
| Ring-Formation By-products | Incomplete or side reactions during the synthesis of the benzoxazinone ring. | Recrystallization or Column Chromatography . |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, particularly the unreacted nitro-starting material, which often has different solubility characteristics than the desired amino product.
Step-by-Step Methodology:
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system. The ideal solvent should dissolve the crude product sparingly at room temperature but have high solubility at an elevated temperature. Common solvents for recrystallizing aromatic amines include ethanol, methanol, ethyl acetate, or mixtures with water.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to highly colored impurities, add a small amount of activated charcoal and briefly heat.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
Column chromatography is a more powerful technique for separating mixtures with multiple components or when impurities have similar solubilities to the product.
Step-by-Step Methodology:
-
Stationary Phase Selection: For aromatic amines, silica gel is a common stationary phase. However, the basic nature of the amine can lead to tailing on acidic silica. To mitigate this, you can either:
-
Use amine-functionalized silica.
-
Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase.
-
-
Mobile Phase Selection: A common mobile phase for separating aromatic amines on silica is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal ratio should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Troubleshooting Workflow
The following flowchart provides a logical workflow for identifying and resolving purity issues with your this compound.
Sources
degradation pathways of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one under experimental conditions
Technical Support Center: Investigating the Degradation of 1,4-Benzoxazin-3(4H)-ones
Prepared by: Gemini, Senior Application Scientist
Introduction: Welcome to the technical support guide for researchers studying the stability and degradation of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one. While specific degradation data for this exact molecule is not extensively published, the 1,4-benzoxazin-3(4H)-one core is well-characterized in related natural products, particularly the benzoxazinoid family of allelochemicals like DIMBOA and DIBOA.[1][2][3] This guide leverages established knowledge from these analogues to provide a robust framework for predicting and investigating the degradation pathways of your compound. We will address common experimental challenges through a series of frequently asked questions and troubleshooting scenarios, empowering you to design, execute, and interpret your stability studies with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for a this compound structure?
Based on studies of analogous benzoxazinoids, you should primarily anticipate three degradation routes: hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The lactam and ether linkages within the benzoxazinone ring are susceptible to hydrolysis. This process is often pH-dependent, with accelerated rates under both acidic and basic conditions.[1] For instance, the related compound DIMBOA is known to degrade in aqueous solutions, and this process is influenced by the acid-base character of the molecule.[1]
-
Oxidation: The electron-rich aromatic ring, particularly with the activating amino group at the 6-position, is a likely site for oxidative degradation. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in your matrix, or the presence of metal catalysts.[4] Oxidative processes can lead to the formation of hydroxylated derivatives, quinones, or even ring-opened products.
-
Photodegradation: Many aromatic heterocyclic compounds are susceptible to degradation upon exposure to light, particularly UV radiation. This pathway often involves the formation of excited-state species that can react with oxygen or undergo rearrangements and bond cleavage.
Q2: How critical is pH in controlling the stability of my compound in aqueous solutions?
Extremely critical. For the broader class of benzoxazinones, a direct relationship between pH and degradability has been established.[1] The stability is often lowest at acidic and alkaline pH values and highest near neutral pH.
-
Causality: Under acidic conditions, protonation of the amide carbonyl or the ether oxygen can facilitate nucleophilic attack by water, leading to hydrolysis. Under basic conditions, hydroxide ions can directly attack the electrophilic carbonyl carbon of the lactam, initiating ring cleavage. It is crucial to determine the pH-rate profile for your specific molecule to identify the pH of maximum stability for formulation and storage.
Q3: My compound is being studied in a soil or microbial medium. What kind of degradation should I expect?
In non-sterile biological environments, microbial-mediated degradation is often the dominant pathway. Studies on natural benzoxazinoids like DIMBOA show they are rapidly degraded in soil, with soil microorganisms playing a direct role.[2][3]
-
Mechanism: Microbes can utilize the compound as a carbon or nitrogen source, employing enzymes (e.g., hydrolases, oxidases) to break it down. The degradation often proceeds through a series of intermediates. For example, DIMBOA degrades to MBOA (6-methoxy-benzoxazolin-2(3H)-one), which is then further transformed into AMPO (2-amino-7-methoxy-3H-phenoxazin-3-one).[1][2] You should anticipate that the amino and ethyl substituents on your molecule will influence the specific microbial pathways and the resulting metabolites.
Q4: What are the common types of degradation products identified for this class of compounds?
The degradation of the 1,4-benzoxazin-3(4H)-one skeleton can yield a variety of products. Based on published literature for related compounds, you should be looking for:
-
Benzoxazolinones: Formed via the rearrangement and decarboxylation of the parent structure.[5]
-
Aminophenoxazines: Resulting from the condensation and oxidation of degradation intermediates.[2][3]
-
Ring-Opened Products: Such as aminophenols and malonamic acids, which arise from the hydrolytic cleavage of the heterocyclic ring.[5]
-
Oxidized Derivatives: Including hydroxylated species on the aromatic ring.
The specific degradants will depend on the conditions (pH, light, oxidant) and the substituents on the parent molecule.
Troubleshooting Guide
Issue 1: My compound shows rapid degradation in my standard phosphate buffer solution. What could be the cause?
-
Possible Cause 1: pH Instability. Your compound may be inherently unstable at the pH of your buffer. Even if the pH is near neutral, some benzoxazinones exhibit a narrow stability window.
-
Solution: Perform a pH-rate profile study. Prepare a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the degradation rate over time using HPLC. This will identify the pH of maximum stability.
-
-
Possible Cause 2: Buffer-Catalyzed Degradation. Components of the buffer itself can sometimes catalyze degradation through mechanisms other than simple acid-base equilibrium.[1]
-
Solution: Test the stability in an alternative buffer system at the same pH (e.g., switch from phosphate to citrate or TRIS) to see if the degradation rate changes. Also, run a control in purified water (unbuffered) to establish a baseline.
-
-
Possible Cause 3: Oxidative Degradation. Buffers prepared with water that is not de-gassed can contain dissolved oxygen, which may be promoting oxidation.
-
Solution: Prepare your buffers using de-gassed water (e.g., by sparging with nitrogen or helium) and consider adding a small amount of an antioxidant like EDTA if metal-catalyzed oxidation is suspected.
-
Issue 2: I am performing a forced degradation study and see multiple, poorly resolved peaks in my HPLC chromatogram under oxidative conditions.
-
Possible Cause: Over-stressing and Secondary Degradation. The conditions of your oxidative stress test (e.g., H₂O₂ concentration, temperature, time) may be too harsh. This can cause the primary degradants to break down further into a complex mixture of secondary products, making peak tracking and identification difficult.
-
Solution: Reduce the severity of the stress conditions. Lower the concentration of the oxidizing agent (e.g., start with 0.1% H₂O₂ instead of 3%), decrease the temperature, and shorten the exposure time. The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound, not complete elimination. This provides a clean profile of the primary, relevant degradation products.
-
Issue 3: I can't get a good mass balance in my stability study. The loss of the parent compound doesn't match the appearance of the degradation products.
-
Possible Cause 1: Non-UV Active Degradants. One or more of your degradation products may lack a chromophore that absorbs at the wavelength you are using for HPLC-UV detection.
-
Solution: Use a universal detection method in parallel with UV, such as Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD), to screen for non-UV active species.
-
-
Possible Cause 2: Formation of Volatiles or Insoluble Precipitates. Degradation may be producing volatile compounds that are lost from the sample, or insoluble polymers that precipitate out of solution and are removed during sample filtration.
-
Solution: For volatiles, analyze the sample headspace using GC-MS. For precipitates, visually inspect your stressed samples before any filtration step. If a precipitate is observed, dissolve it in a strong organic solvent and analyze it separately.
-
-
Possible Cause 3: Adsorption to Container. The parent compound or its degradants may be adsorbing to the surface of your storage vials (e.g., glass or plastic).
-
Solution: Test for recovery from the container by performing a rinse of the vial with a strong solvent after the sample has been removed and analyze the rinse solution. Consider using silanized glass vials to minimize adsorption.
-
Experimental Protocols & Data
Protocol: Forced Degradation (Stress Testing) Workflow
This protocol outlines a systematic approach to investigating the degradation pathways of this compound.
Objective: To generate characteristic degradation products under various stress conditions to elucidate degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions Setup: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Include a control sample diluted with the same solvent/water mixture stored under ambient conditions.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Purified Water. Incubate at 60°C.
-
Oxidative: 3% H₂O₂. Store at room temperature, protected from light.
-
Photolytic: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B option). Run a dark control wrapped in aluminum foil in parallel.
-
Thermal: Incubate the solid compound in a 70°C oven.
-
-
Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
For other samples, dilute with the mobile phase to stop the reaction.
-
-
Analysis: Analyze all samples by a suitable stability-indicating method, typically HPLC-UV/DAD coupled with Mass Spectrometry (LC-MS).
-
The HPLC method should be capable of separating the parent peak from all generated degradant peaks.
-
MS is critical for the tentative identification of degradant products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative peak areas of the degradation products.
-
Propose structures for the major degradants based on the MS data and known chemistry of the benzoxazinone ring.
-
Table 1: Summary of Forced Degradation Conditions and Expected Degradation Pathways
| Stress Condition | Reagent/Condition | Typical Incubation | Expected Primary Degradation Pathway | Potential Products (based on analogues)[2][5] |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | Hydrolysis of the lactam bond | Ring-opened aminophenol derivatives |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | Hydrolysis of the lactam bond | Ring-opened aminophenol derivatives |
| Oxidative | 3% H₂O₂ | Room Temperature | Oxidation of the aromatic ring and amino group | Hydroxylated derivatives, N-oxides, quinones |
| Photolytic | ICH Q1B Light Source | Room Temperature | Photochemical rearrangement, oxidation | Complex mixture, potential for dimers or ring contraction |
| Thermal | 70°C (Solid State) | 24-48 hours | Unlikely to be significant unless melting point is low | Minimal degradation expected |
Visualizations
Proposed Degradation Pathways
Caption: Proposed primary degradation pathways for this compound.
Experimental Workflow for Stability Analysis
Caption: Standard workflow for a forced degradation study of a novel compound.
References
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Chinchilla, D., Simonet, A. M., & Molinillo, J. M. G. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]
-
Reddy, B. V. S., et al. (n.d.). Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones. Royal Society of Chemistry. Retrieved from [Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Chinchilla, D., Simonet, A. M., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]
-
ResearchGate. (n.d.). Showing biologically active 1,4-benzoxazinone derivatives. Retrieved from [Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2006). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of Agricultural and Food Chemistry, 54(4), 1190-1199. [Link]
-
ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study. Retrieved from [Link]
Sources
- 1. bibrepo.uca.es [bibrepo.uca.es]
- 2. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Poor Peak Shape in HPLC Analysis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the chromatographic analysis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 103361-44-0)[1]. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with poor peak shape—specifically peak tailing, fronting, or broadening—during HPLC analysis of this compound. Our approach is to provide not just solutions, but a deep understanding of the underlying chemical principles to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my peak for this compound tailing? This seems to be the most common issue.
A1: The Root Cause: Secondary Interactions with Residual Silanols
The primary reason for poor peak shape, especially tailing, with this compound is its chemical structure. The molecule contains a primary aromatic amine group (-NH2), which is basic.[2][3] In reversed-phase HPLC, which typically uses silica-based stationary phases, this basic functional group is the main source of trouble.
Here's the mechanism:
-
Analyte Protonation: In typical reversed-phase mobile phases (pH 3-7), the basic amine group on your analyte will be protonated, carrying a positive charge (R-NH₃⁺).
-
Silanol Ionization: The surface of silica stationary phases is covered with silanol groups (Si-OH). These groups are weakly acidic and, at a mobile phase pH above approximately 3.5, they begin to deprotonate, acquiring a negative charge (Si-O⁻).[3]
-
Secondary Ionic Interaction: The positively charged analyte is then strongly attracted to these negatively charged silanol sites. This is a secondary retention mechanism, separate from the intended hydrophobic (reversed-phase) retention.[4][5] Because this interaction is strong, a portion of the analyte molecules are delayed in their travel through the column, resulting in a "tail" on the backside of the peak.[2]
This undesirable interaction is the most common cause of peak tailing for basic compounds.[6]
Caption: Secondary ionic interaction causing peak tailing.
Q2: How can I use the mobile phase to fix peak tailing? This seems like the first and most important step.
A2: Mobile Phase pH is Your Most Powerful Tool
You are correct; optimizing the mobile phase pH is the most effective strategy to mitigate silanol interactions.[7][8][9] The goal is to control the ionization state of either the analyte or the silanol groups to prevent the strong ionic attraction. You should aim for a mobile phase pH that is at least 2 pH units away from your analyte's pKa.[10]
| Mobile Phase pH Range | Analyte (Basic Amine) State | Silanol (Acidic) State | Interaction | Expected Peak Shape | Column Requirement |
| Low pH (< 3.0) | Protonated (R-NH₃⁺) | Neutral (Si-OH) | Minimized Ionic Interaction | Good | pH-stable (most modern C18s) |
| Mid pH (4-7) | Protonated (R-NH₃⁺) | Ionized (Si-O⁻) | Strong Ionic Interaction | Poor (Tailing) | Standard C18 |
| High pH (> 8.0) | Neutral (R-NH₂) | Ionized (Si-O⁻) | Minimized Ionic Interaction | Good | High pH-stable column required |
Option 1: The Low pH Approach (Recommended Starting Point)
Operating at a low pH is the most common and straightforward solution.[3][11] By lowering the mobile phase pH to below 3, you fully protonate the residual silanol groups, rendering them neutral.[3] Although your basic analyte is still charged, there is no longer a strong ionic attraction site on the stationary phase.
Experimental Protocol: Low pH Mobile Phase Optimization
-
Prepare Aqueous Buffer: Prepare a 20 mM buffer such as potassium phosphate or ammonium formate. It is critical to measure and adjust the pH of the aqueous component before mixing with the organic modifier.[12]
-
Adjust pH: Using phosphoric acid or formic acid, adjust the pH of the aqueous buffer to 2.5. This pH is low enough to suppress silanol ionization effectively.
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio for your separation.
-
Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Analyze: Inject your sample of this compound. You should observe a significant improvement in peak symmetry.
Option 2: The High pH Approach (Alternative Strategy)
An alternative is to work at a high pH (e.g., pH 9-10).[13] At this pH, the basic amine on your analyte is in its neutral, free-base form. This eliminates its ability to interact ionically with the now fully deprotonated silanol groups.
CAUTION: Standard silica-based columns are not stable above pH 8 and will rapidly degrade.[7] This approach requires a specialized high-pH stable column, such as one with a hybrid particle technology or specific bonding chemistries.
Q3: Are there mobile phase additives that can help if pH adjustment isn't enough?
A3: Yes, Competing Bases and Ion-Pair Reagents Can Be Used.
If optimizing the pH does not fully resolve the peak tailing, mobile phase additives can provide additional improvement.
1. Competing Base Additives (Silanol Blockers)
A small, basic additive like triethylamine (TEA) can be added to the mobile phase.[14] TEA acts as a "competing base" or "silanol blocker." It is a small molecule that will preferentially interact with the active silanol sites, effectively shielding them from your larger analyte.[2][14]
Experimental Protocol: Using a Competing Base (TEA)
-
Start with a Low pH Mobile Phase: Begin with the optimized low-pH mobile phase from the previous step (e.g., pH 2.5-3.0 buffer with acetonitrile).
-
Add TEA: To the aqueous portion of your mobile phase, add triethylamine to a final concentration of 0.05% to 0.2% (v/v). A good starting point is often 0.1%.
-
Re-adjust pH: The addition of TEA will raise the pH. Carefully re-adjust the pH back down to your target (e.g., 2.5-3.0) using an acid like phosphoric acid.
-
Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase containing TEA and inject your sample.
2. Ion-Pair Reagents (Advanced)
For particularly challenging separations, an ion-pairing reagent can be used. For your positively charged analyte, an anionic reagent like an alkyl sulfonate (e.g., sodium 1-heptanesulfonate) is added to the mobile phase.[15][16] This reagent forms a neutral ion-pair with the protonated analyte, which then interacts with the reversed-phase stationary phase via hydrophobic interactions, improving both retention and peak shape.[15][17] Note that columns require very long equilibration times with ion-pairing reagents, and it is often recommended to dedicate a column specifically for this type of analysis.[15]
Q4: Could my HPLC column be the problem? How do I choose the right one?
A4: Absolutely. Not all C18 columns are created equal.
The choice of column is critical for analyzing basic compounds.[2] Modern columns are designed to minimize the very issues you are facing.
| Column Technology | Description | Suitability for Basic Compounds |
| Older (Type A) Silica | Lower purity silica with higher metal content and more acidic, active silanols. | Poor: Prone to significant peak tailing.[2] |
| Modern (Type B) Silica | High-purity, low-metal silica with fewer and less acidic silanol groups. | Good: The industry standard and a significant improvement.[2] |
| End-Capped Columns | Type B silica where most residual silanols are chemically bonded ("capped") with a small silane (e.g., trimethylsilane) to make them inert.[3] | Excellent: Greatly reduces tailing by blocking silanol interaction sites.[3][4] This is a highly recommended choice. |
| Polar-Embedded Phase | A C18 phase that has a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This shields silanols from basic analytes.[4] | Excellent: Specifically designed to provide sharp peaks for bases without mobile phase additives. |
| Hybrid Particle Columns | Columns made from a hybrid of silica and polymer (e.g., organosiloxane polymer). | Excellent: Offers a wide usable pH range (e.g., 1-12), making them ideal for both low and high pH methods. |
Recommendation: For robust analysis of this compound, use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase. If you need the flexibility of a high-pH method, a hybrid particle column is the best choice.
Protocol: Column Cleaning and Regeneration
If your column performance has degraded over time, contamination could be the issue.[18]
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Mobile Phase: Flush the column with your mobile phase but without the buffer salts (e.g., 90:10 water/acetonitrile) for 20 column volumes to remove salts.
-
Strong Solvent Wash: Flush with 100% Acetonitrile for 20 column volumes.
-
Aggressive Wash (if needed): Flush with 20 column volumes of a 50:50 mixture of acetonitrile and isopropanol.
-
Re-equilibrate: Re-introduce your mobile phase (with buffer) and equilibrate thoroughly for at least 20 column volumes before use.[19]
Q5: I've optimized the mobile phase and am using a good column. What else could be wrong?
A5: Check Your System and Sample Preparation.
If the core chemistry is optimized, the problem may be physical or related to your sample.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4][11] Ensure all connections are made with minimal length of narrow-bore (e.g., 0.005" ID) tubing.
-
Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to fronting or tailing.[5] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you were overloading the column.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile for a 10% Acetonitrile mobile phase), it can cause severe peak distortion.[5] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause split or tailing peaks.[3] Try removing the guard column. If the peak shape improves, replace the guard. If the problem persists, the analytical column may be damaged and require replacement.[3]
Q6: Can you summarize this into a logical troubleshooting workflow?
A6: Certainly. A systematic approach is key.
The following workflow diagram outlines a logical sequence of steps to diagnose and resolve poor peak shape for this compound. By following this path, you can efficiently identify the root cause and implement the correct solution.
Caption: Systematic troubleshooting workflow for poor peak shape.
References
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
-
Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- BenchChem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
- YMC. (n.d.). T1. Poor peak shape.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Advanced ChemBlocks. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Advanced ChemBlocks. (2025, November 21). This compound.
- Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
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- 1. This compound 96% | CAS: 103361-44-0 | AChemBlock [achemblock.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
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Technical Support Center: Characterization of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 103361-44-0).[1][2] This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common and complex challenges during the analytical characterization of this compound. As a molecule combining a benzoxazinone core with a primary amino group and an ethyl substituent on the heterocyclic nitrogen, its characterization presents unique hurdles related to its polarity, stability, and potential for side reactions.
This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries regarding the handling and preliminary analysis of this compound.
Q1: What are the basic physical and chemical properties I should be aware of?
A1: this compound has the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol .[1] It is typically a solid at room temperature. Due to the presence of the primary amino group, it is a polar molecule, which influences its solubility and chromatographic behavior. The benzoxazinone ring system itself is a key structural feature found in a range of biologically active compounds.[3][4]
Q2: What is the recommended solvent for dissolving this compound for analysis?
A2: Given its polar nature, solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol are generally good starting points for solubilization. For chromatographic purposes, especially reversed-phase HPLC, it is crucial to dissolve the sample in the mobile phase or a solvent of similar or weaker elution strength to avoid peak distortion.[5] The solubility of amino-substituted heterocyclic compounds can be pH-dependent; acidification may improve solubility in aqueous media by protonating the amino group.
Q3: Are there any known stability issues or special storage conditions for this compound?
A3: Aromatic amines can be susceptible to oxidation and light-induced degradation, which may result in discoloration of the sample over time. It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, refrigeration (2-8°C) is advisable.[6]
Q4: I'm seeing a complex pattern in my ¹H NMR spectrum. What are the expected chemical shifts?
Section 2: Troubleshooting Guide for Analytical Techniques
This section provides detailed troubleshooting advice for common analytical methods used in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
The polar amino group is a primary driver of many chromatographic challenges.
Issue 1: Poor Peak Shape (Tailing)
Question: My HPLC chromatogram shows significant peak tailing for the main compound. What is causing this and how can I fix it?
Causality: Peak tailing for a basic compound like this is often caused by strong, secondary interactions between the protonated amine group and acidic residual silanols on the surface of silica-based reversed-phase columns.[11]
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (0.1-0.5% v/v) into your mobile phase. These modifiers act as silanol-masking agents, competing with your analyte for interaction sites on the stationary phase.
-
Adjust pH: Increase the pH of the aqueous portion of your mobile phase to a value well above the pKa of the residual silanols (typically > pH 7). This deprotonates the silanols, reducing their capacity for strong ionic interactions. However, be mindful of the pH stability of your column (most silica columns are not stable above pH 8).[11]
-
-
Column Selection:
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have a much lower concentration of residual silanols.
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) phases can offer alternative selectivities and may reduce tailing. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable option.[12]
-
-
Optimize Operating Conditions:
-
Lower Injection Volume/Concentration: Overloading the column can exacerbate tailing. Try injecting a smaller volume or a more dilute sample.[13]
-
Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.[13]
-
Workflow for Troubleshooting HPLC Peak Tailing
Caption: Decision tree for addressing HPLC peak tailing.
Issue 2: Poor Retention on Reversed-Phase Columns
Question: My compound is eluting very early, close to the solvent front, on my C18 column. How can I increase its retention?
Causality: As a polar molecule, this compound has limited hydrophobic interaction with the C18 stationary phase, leading to poor retention, especially with high organic content in the mobile phase.[14]
Troubleshooting Protocol:
-
Decrease Mobile Phase Strength:
-
Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase, promoting greater interaction between the analyte and the nonpolar stationary phase.[15]
-
-
Use a Different Reversed-Phase Column:
-
Phenyl-Hexyl Column: A phenyl-hexyl phase can provide pi-pi interactions with the aromatic ring of your compound, offering a different retention mechanism that can increase retention time.
-
AQ-Type C18 Column: These columns are designed to be stable in highly aqueous mobile phases and prevent "pore dewetting," which can occur with traditional C18 columns when using very low organic content.[15]
-
-
Consider HILIC:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[12] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water.
-
Mass Spectrometry (MS)
Question: I am using ESI-MS and see multiple ions or unexpected fragments. What are the expected ions and fragmentation patterns?
Causality: The molecule contains several sites that can be protonated (the amino group and the amide nitrogen/oxygen) and the benzoxazinone ring can undergo characteristic fragmentation.
Expected Ions and Troubleshooting:
-
Protonated Molecular Ion [M+H]⁺: In positive ion mode Electrospray Ionization (ESI), the most expected ion will be the protonated molecule at m/z 193.2. The primary amino group is the most likely site of protonation.
-
Adduct Formation: You may observe adducts with sodium [M+Na]⁺ (m/z 215.2) or potassium [M+K]⁺ (m/z 231.2), especially if there are trace amounts of these salts in your solvents or glassware.
-
In-Source Fragmentation: If the source conditions (e.g., cone voltage) are too harsh, you may see fragmentation. Benzoxazinone derivatives are known to undergo ring-opening or loss of small neutral molecules.[16][17] A common fragmentation pathway for related structures involves the loss of CO or other parts of the heterocyclic ring.[18]
Troubleshooting Protocol:
-
Optimize Source Conditions: Reduce the cone/nozzle voltage or source temperature to minimize in-source fragmentation and promote the formation of the molecular ion.
-
Check Solvent Purity: Use high-purity, LC-MS grade solvents to minimize adduct formation.
-
Perform Tandem MS (MS/MS): To confirm the identity of your compound, isolate the [M+H]⁺ ion (m/z 193.2) and fragment it. This will produce a characteristic fragmentation pattern that can be used as a fingerprint for the molecule.
Table 1: Predicted m/z Values for Common Ions
| Ion Species | Predicted m/z | Notes |
| [M+H]⁺ | 193.2 | Protonated molecular ion |
| [M+Na]⁺ | 215.2 | Sodium adduct |
| [M+K]⁺ | 231.2 | Potassium adduct |
| [M-CO+H]⁺ | 165.2 | Potential fragment after loss of CO |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The peaks for my aromatic protons are overlapping, and I cannot resolve them. How can I improve the resolution?
Causality: The protons on the benzene ring may have very similar chemical environments, leading to overlapping signals in a standard 1D ¹H NMR spectrum.
Troubleshooting Protocol:
-
Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz or higher) will increase the chemical shift dispersion and may resolve the overlapping signals.[19]
-
Use a Different Solvent: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can induce different chemical shifts (solvent effects) that may resolve the overlapping protons.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between coupled protons, helping to identify which aromatic protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can help in assigning the proton signals if the carbon signals are resolved.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing crucial connectivity information for unambiguous assignment.
-
Diagram of a General Characterization Workflow
Caption: A typical workflow for the analytical characterization of the title compound.
Section 3: Potential Impurities and Their Identification
Question: My analysis suggests the presence of impurities. What are the likely side-products from the synthesis?
Causality: The synthesis of benzoxazinones often involves the cyclization of substituted 2-aminophenols or related precursors.[3][20][21] Incomplete reactions or side reactions can lead to specific impurities.
Potential Impurities:
-
Starting Materials: Unreacted N-ethylated aminophenol or chloroacetamide precursors.
-
Isomers: Positional isomers if the starting aminophenol was not regiochemically pure.
-
Hydrolysis Product: The benzoxazinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would open the ring to form the corresponding N-substituted 2-aminophenol derivative.
-
Oxidation Products: The aromatic amine is prone to oxidation, which can lead to colored impurities.
Identification Strategy:
-
LC-MS is the most powerful tool for impurity identification. Look for peaks in your chromatogram with m/z values corresponding to the predicted impurities.
-
Use a photodiode array (PDA) detector in your HPLC system. Differences in the UV-Vis spectra of the main peak and impurity peaks can indicate that they are not the same compound.
This guide is intended to be a living document. As new challenges and solutions emerge, they will be incorporated. We are committed to supporting your research and development efforts.
References
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]
-
ProQuest. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]
-
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. [Link]
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MDPI. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
-
Wiley Online Library. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. [Link]
-
Indian Journal of Chemistry. (2022). One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. [Link]
-
IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (2022). ¹H-NMR spectra of five benzoxazine monomers. [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (2018). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. [Link]
-
LCGC North America. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
-
National Institutes of Health. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
National Institutes of Health. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[7][12]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]
-
PubMed. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. [Link]
-
PubMed. (2002). Mass Spectrometric Studies of Benzoxazine Resorcarenes. [Link]
-
Taylor & Francis eBooks. (2023). Amino Acids: Insights and Roles in Heterocyclic Chemistry | Volume 1. [Link]
-
Apple Academic Press. (n.d.). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. [Link]
-
MDPI. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [Link]
-
Apple Academic Press. (n.d.). Amino Acids: Insights and Roles in Heterocyclic Chemistry, 4-volume set. [Link]
-
Scientific Reports. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Mass Spectral Study of Isomeric Benzoxazolinones by Electron Ionisation S Mass spectral study of isomeric benzoxazolinones by electron ionisation a. [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]
-
Apple Academic Press. (n.d.). Amino Acids : Insights and Roles in Heterocyclic Chemistry : 4-volume set. [Link]
-
National Institutes of Health. (2010). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. [Link]
-
PubMed. (2008). (Alpha-aminoacyl)amino-substituted heterocycles and related compounds. [Link]
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
-
PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]
-
National Institutes of Health. (2018). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. [Link]
-
ResearchGate. (2021). Design and Synthesis of Metastable 4H‐3,1‐Benzoxazin‐4‐one and 3‐aminoquinazoline‐4(3H)‐one for Detecting Cations in Water Samples and Agricultural Crops. [Link]
-
MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
ResearchGate. (2018). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. [Link]
-
RSC Publishing. (2014). Peculiarities of 2-amino-3-R-4-aryl-4H-pyranes multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. [Link]
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avoiding racemization during the synthesis of chiral 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one analogs
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working on the asymmetric synthesis of chiral 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one analogs. Maintaining stereochemical integrity is paramount for developing enantiomerically pure active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of avoiding racemization at the stereogenic center of the benzoxazinone core.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue in the synthesis of my target benzoxazinone analogs?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). In the context of your chiral this compound analogs, the stereocenter, typically at the C2 position, is susceptible to racemization. This is a critical issue because enantiomers of a drug often have vastly different pharmacological, metabolic, and toxicological profiles. The presence of an unwanted enantiomer (the "distomer") can lead to reduced efficacy, off-target effects, or increased toxicity. Regulatory agencies like the FDA and EMA require stringent control and characterization of the stereochemical purity of chiral drugs.[1]
The primary mechanism of racemization for your target molecule involves the deprotonation of the α-proton at the C2 position. This generates a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a loss of the original stereochemistry.
Q2: During which synthetic steps should I be most concerned about racemization?
A2: Racemization is most likely to occur under conditions that facilitate the formation of a planar intermediate at the stereogenic center. For the synthesis of this compound analogs, pay close attention to the following steps:
-
N-Alkylation: The introduction of the ethyl group onto the nitrogen atom at position 4. If this step is performed after the chiral center is established, the basic conditions required for N-alkylation can easily deprotonate the α-proton at C2, causing racemization.[2]
-
Cyclization to form the Benzoxazinone Ring: The intramolecular cyclization to form the heterocyclic ring can be problematic. Basic or highly acidic conditions, especially at elevated temperatures, can compromise the stereochemical integrity of the newly formed chiral center.[3]
-
Functional Group Manipulations on the Chiral Core: Any subsequent reactions on the benzoxazinone scaffold that require basic or acidic conditions must be carefully evaluated. For example, hydrolysis of an ester group at C2 or reactions involving the amino group at C6 could inadvertently lead to racemization if the conditions are not optimized.
The diagram below illustrates the key stages where racemization risk is highest.
Caption: Key synthetic steps with high racemization risk.
Q3: How do I select the right base, solvent, and temperature to prevent racemization during N-alkylation?
A3: The choice of reaction conditions is the most critical factor in preventing racemization. The goal is to select conditions that are effective for the desired transformation (e.g., N-alkylation) but are not harsh enough to cause significant deprotonation at the chiral center.
-
Base Selection: The basicity and steric hindrance of the base are key.
-
Avoid: Strong, small bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are highly likely to cause complete racemization.
-
Prefer: Use sterically hindered, non-nucleophilic bases with weaker basicity. Bases like N,N-diisopropylethylamine (DIEA, Hünig's base) or 2,4,6-collidine are excellent choices as their bulkiness disfavors abstraction of the sterically shielded α-proton.[4] N-methylmorpholine (NMM) is another suitable option.[4]
-
-
Solvent Selection: Aprotic solvents are generally preferred.
-
Good Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are suitable as they do not facilitate proton exchange.
-
Use with Caution: Protic solvents like methanol or ethanol can facilitate racemization by providing a source of protons to quench the enolate from either side.
-
-
Temperature Control: Lowering the reaction temperature is one of the most effective strategies.
-
Recommendation: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. Start at 0°C or even -20°C and allow the reaction to slowly warm to room temperature if necessary. Avoid heating unless absolutely required.
-
| Parameter | Recommended | To Avoid | Rationale |
| Base | DIEA, 2,4,6-Collidine, NMM | NaH, LDA, t-BuOK, K₂CO₃ | Hindered, weaker bases are less likely to deprotonate the α-proton.[4] |
| Solvent | DCM, THF, DMF (anhydrous) | Methanol, Ethanol | Aprotic solvents minimize proton exchange that can lead to racemization. |
| Temperature | 0°C to Room Temperature | Elevated Temperatures (>40°C) | Lower kinetic energy reduces the rate of the competing racemization reaction. |
Q4: What if direct enantioselective synthesis is problematic? How do I resolve a racemic mixture of my benzoxazinone analog?
A4: If preventing racemization proves too challenging or if a racemic route is more convenient, resolution of the final racemic mixture is a viable strategy. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for this purpose.[1][5]
-
Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[6]
-
Common CSPs: Derivatized polysaccharides, such as cellulose or amylose coated on a silica support, are extremely effective for a wide range of molecules. Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IA/ID are industry standards.[7][8]
-
Scale: Chiral HPLC can be used for both analytical purposes (to determine enantiomeric excess, ee%) and for preparative-scale separation to isolate gram quantities of each pure enantiomer.[9]
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving racemization issues encountered during your synthesis.
Problem: Significant racemization is detected after the N-alkylation step.
This is a common issue. The conditions used to deprotonate the benzoxazinone nitrogen for alkylation are often basic enough to abstract the C2 proton.
Caption: Troubleshooting workflow for N-alkylation racemization.
Diagnostic Steps & Solutions:
-
Analyze Your Base:
-
Cause: Use of strong, non-hindered bases (e.g., NaH, K₂CO₃, t-BuOK).
-
Solution: Immediately switch to a sterically hindered, non-nucleophilic base like DIEA or 2,4,6-collidine.[4] These bases are effective at deprotonating the nitrogen but are too bulky to easily access the C2 proton.
-
-
Review Your Temperature Profile:
-
Cause: Running the reaction at room temperature or with heating. The rate of racemization increases significantly with temperature.
-
Solution: Perform the reaction at 0°C. Add the base and alkylating agent slowly at this temperature and let the reaction stir for several hours before allowing it to warm to room temperature if necessary. Monitor by TLC or LC-MS to track conversion.
-
-
Re-evaluate the Synthetic Strategy:
-
Cause: The inherent sensitivity of the substrate to the required reaction conditions.
-
Solution: Consider if the N-alkylation can be performed at an earlier stage of the synthesis, before the chiral center is installed or before the cyclization step. While this may add steps, it can completely circumvent the problem.
-
Problem: My coupling reaction to build a peptide-like analog is causing racemization.
When coupling an amino acid or peptide to the C6-amino group, the coupling reagents themselves can sometimes induce racemization at a nearby stereocenter, although this is less common than direct deprotonation. More likely, the basic additives used can be the culprits.
Diagnostic Steps & Solutions:
-
Examine the Coupling Reagent and Additives:
-
Cause: Using older coupling reagents without racemization-suppressing additives. The primary cause of racemization in peptide coupling is the formation of an oxazolone intermediate.[10]
-
Solution: Use modern coupling reagents that are specifically designed to minimize racemization.
-
Carbodiimides: If using a carbodiimide like DIC, always include an additive such as Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) or 6-Cl-HOBt. These additives form active esters that are less prone to racemization than the O-acylisourea intermediate.[10][11]
-
Phosphonium/Uronium Salts: Reagents like HATU, HCTU, or DEPBT are highly efficient and have built-in mechanisms to suppress racemization.[11][12] DEPBT, in particular, has shown exceptional performance in preventing racemization in challenging couplings.[11]
-
-
-
Control the Base:
-
Cause: Using an excessive amount of base or a base that is too strong.
-
Solution: Use a weak base like NMM or a hindered base like DIEA. Use the minimum number of equivalents required for the reaction to proceed.
-
Key Experimental Protocols
Protocol 1: Racemization-Resistant N-Ethylation
This protocol is optimized to minimize racemization at the C2 position of the benzoxazinone core.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral 6-Amino-2H-1,4-benzoxazin-3(4H)-one substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (1.5 eq) dropwise to the stirred solution.
-
Alkylating Agent: Add iodoethane (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Chiral Analysis: Critically, analyze the enantiomeric excess (ee%) of the product using chiral HPLC to confirm that no racemization has occurred.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
This is a general method for analyzing the enantiomeric purity of your final product.
-
Column Selection: Choose a suitable chiral column. A good starting point is a Chiralcel® OD-H or Chiralpak® ID column.[7]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of n-hexane and isopropanol (IPA). A common starting ratio is 90:10 (Hexane:IPA). Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed for sharp peaks, depending on the analyte's properties.
-
Sample Preparation: Prepare a dilute solution of your sample (approx. 1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter.
-
HPLC Setup:
-
Equilibrate the column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Injection and Analysis:
-
Inject a small volume (5-10 µL) of the racemic standard first to determine the retention times of both enantiomers.
-
Inject your synthesized sample under the same conditions.
-
-
Calculation of ee%: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula:
-
ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
References
-
Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. (springerprofessional.de) Link
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (ACS Publications) Link
-
Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. (Google Books) Link
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (PubMed) Link
-
Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis 3030453030, 9783030453039. (DOKUMEN.PUB) Link
-
Chiral resolution. (Wikipedia) Link
-
Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (RSC Publishing) Link
-
Part 6: Resolution of Enantiomers. (Chiralpedia) Link
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (MDPI) Link
-
Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. (ResearchGate) Link
-
This compound. (Advanced ChemBlocks) Link
-
Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. (ResearchGate) Link
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (highfine.com) Link
-
Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. (Benchchem) Link
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (AAPPTEC) Link
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[13][14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (NIH) Link
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (Luxembourg Bio Technologies) Link
-
One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. (NIH) Link
-
6-Chloro-2H-1,4-benzoxazin-3(4H)-one. (NIH) Link
-
6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. (PubMed) Link
-
Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. (ResearchGate) Link
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (MDPI) Link
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (NIH) Link
-
Enantioselective synthesis of functionalized 1,4-dihydropyrazolo-[4′,3′:5,6]pyrano[2,3-b]quinolines through ferrocenyl-phosphine-catalyzed annulation of modified MBH carbonates and pyrazolones. (RSC Publishing) Link
-
Epimerisation in Peptide Synthesis. (MDPI) Link
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Validation & Comparative
Unambiguous Structural Confirmation of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide to X-ray Crystallography
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research.[][2][3][4] For novel chemical entities such as 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, a compound of interest for its potential pharmacological activity, confirming the exact atomic arrangement is paramount. This guide provides an in-depth technical overview of single-crystal X-ray crystallography as the definitive method for structural elucidation and offers a comparative analysis with other common analytical techniques.
The Decisive Role of X-ray Crystallography
While techniques like NMR and mass spectrometry provide crucial data on connectivity and molecular weight, single-crystal X-ray diffraction (XRD) stands alone in its ability to deliver a precise three-dimensional model of a molecule in the solid state.[5][6][7] This technique provides unequivocal evidence of bond lengths, bond angles, and stereochemistry, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.[2][4]
Experimental Workflow: From Powder to Refined Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following sections detail the experimental choices and the underlying principles for a crystallographic study of this compound.
Diagram of the X-ray Crystallography Workflow
Caption: A streamlined workflow for the structural determination of a small molecule by X-ray crystallography.
Part 1: Crystal Growth - The Critical First Step
The success of a single-crystal XRD experiment hinges on the quality of the crystal. The goal is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality. For a novel organic compound like this compound, several techniques should be explored.[8]
Common Crystal Growth Techniques:
| Method | Principle | Suitability for this compound |
| Slow Evaporation | A near-saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and crystallization.[9][10][11] | A good starting point due to its simplicity. A range of solvents with varying polarities should be screened. |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8][9] | Highly effective for small quantities of material and allows for fine control over the rate of crystallization. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.[10] | Useful if the compound's solubility is significantly temperature-dependent. |
Experimental Protocol: Crystal Growth by Vapor Diffusion
-
Preparation of the Compound Solution: Dissolve 5-10 mg of purified this compound in a minimal amount (e.g., 0.5 mL) of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small glass vial.
-
Preparation of the Crystallization Chamber: In a larger glass vial, add 2-3 mL of a precipitant solvent (an "anti-solvent" in which the compound is poorly soluble, such as hexane or diethyl ether).
-
Assembly: Place the smaller vial containing the compound solution inside the larger vial, ensuring the inner vial remains open. Seal the outer vial tightly.
-
Incubation: Store the assembly in a vibration-free environment at a constant temperature. Crystals are expected to form over a period of several days to weeks.
Part 2: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
Part 3: Structure Solution, Refinement, and Validation
The processed data are then used to solve and refine the crystal structure.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The initial model is refined by least-squares methods to improve the agreement between the observed and calculated diffraction data. This process yields precise atomic coordinates, bond lengths, and bond angles.
-
Validation and Output: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The complete structural information is compiled into a Crystallographic Information File (CIF).[12][13][14]
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the gold standard for unambiguous structure determination, other techniques provide complementary and often essential information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[5][6] | Provides an unambiguous and complete 3D structure. | Requires a single, high-quality crystal; the structure is in the solid state, which may differ from the solution conformation.[15][16] |
| NMR Spectroscopy | Information about the chemical environment of atoms, connectivity, and through-space interactions. | Provides structural information in solution, which is often more biologically relevant; can provide information on molecular dynamics.[17][18] | Provides indirect structural information that requires interpretation; structure determination can be complex for larger molecules.[16][19] |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns. | High sensitivity and requires very small amounts of sample. | Provides no information on the 3D arrangement of atoms or stereochemistry. |
| IR Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
The Role of Crystallographic Databases: The Cambridge Structural Database (CSD)
The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[20][21] It is a crucial resource for:
-
Data Archiving and Dissemination: Ensuring the long-term accessibility of crystallographic data.
-
Structural Chemistry Research: Analyzing large datasets to understand trends in molecular geometry and intermolecular interactions.[22]
-
Drug Discovery: Informing the design of new drug candidates by providing a wealth of structural information on known molecules.[23]
Upon completion of a crystal structure determination, it is standard practice to deposit the CIF with the CSD to make the data publicly available.
Conclusion
For a novel compound like this compound, single-crystal X-ray crystallography provides the most definitive and detailed structural information. While other analytical techniques are indispensable for a comprehensive characterization, the unambiguous 3D structure obtained from XRD is invaluable for guiding further research and development in the field of medicinal chemistry. The rigorous application of the described workflow, from meticulous crystal growth to final data deposition, ensures the scientific integrity and lasting value of the structural determination.
References
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Crystallographic Information File - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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CCDC. (n.d.). A Short Guide to CIFs. Retrieved January 15, 2026, from [Link]
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Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved January 15, 2026, from [Link]
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Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved January 15, 2026, from [Link]
-
IUCr. (n.d.). CIF 1.1 syntax specification. Retrieved January 15, 2026, from [Link]
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Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved January 15, 2026, from [Link]
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Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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National Center for Biotechnology Information. (n.d.). New insights and innovation from a million crystal structures in the Cambridge Structural Database. Retrieved January 15, 2026, from [Link]
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CCDC. (2023). Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved January 15, 2026, from [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved January 15, 2026, from [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. Retrieved January 15, 2026, from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 15, 2026, from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved January 15, 2026, from [Link]
-
University of Florida. (2015). Crystal Growing Tips. Retrieved January 15, 2026, from [Link]
-
CCDC. (n.d.). About the Cambridge Structural Database (CSD). Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Ascertaining a Structural Basis in Drug Discovery and Development. Retrieved January 15, 2026, from [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved January 15, 2026, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved January 15, 2026, from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved January 15, 2026, from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved January 15, 2026, from [Link]
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Patsnap. (2025). How are chemical structures analyzed in drug discovery?. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Retrieved January 15, 2026, from [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 15, 2026, from [Link]
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6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one vs other benzoxazinone derivatives in [specific assay]
A Comparative Guide to Benzoxazinone Derivatives as Monoamine Oxidase Inhibitors
This guide provides an in-depth comparison of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone derivatives, focusing on their inhibitory activity against Monoamine Oxidase (MAO). It is intended for researchers, scientists, and drug development professionals working in neuropharmacology and medicinal chemistry.
Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds
The 1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2][3][4] Among their various therapeutic targets, Monoamine Oxidase (MAO) has emerged as particularly significant. MAO inhibitors are crucial therapeutic agents for a range of neurological and psychiatric conditions, including depression and Parkinson's disease.[5][6][7][8]
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6][8][] By inhibiting these enzymes, the synaptic concentration of these neurotransmitters can be increased, which is believed to be the primary mechanism behind the antidepressant and anti-Parkinsonian effects of MAO inhibitors.[8][][10] The development of selective and reversible MAO inhibitors is a key goal in modern drug discovery to minimize the side effects associated with older, non-selective, and irreversible inhibitors.[5][11]
This guide focuses on the comparative analysis of this compound against other derivatives in the context of MAO inhibition, providing insights into their structure-activity relationships (SAR) and a detailed protocol for a standard in vitro assay.
The Science of MAO Inhibition
MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[5][8]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant drugs.[][12]
-
MAO-B primarily metabolizes dopamine and is the main target for drugs used to treat Parkinson's disease.[][13]
The oxidative deamination catalyzed by MAO produces aldehydes, ammonia, and hydrogen peroxide (H₂O₂), the last of which can contribute to oxidative stress if produced in excess.[14] The ability of a compound to selectively inhibit one isoform over the other is a critical factor in its therapeutic profile.
Mechanism of Action: Dopamine Degradation
The following diagram illustrates the role of MAO-B in the degradation of dopamine, a key pathway in the progression of Parkinson's disease. Inhibition of MAO-B increases the availability of dopamine in the brain.
Caption: Role of MAO-B in Dopamine Metabolism and Site of Inhibition.
Comparative Analysis of Benzoxazinone Derivatives
The inhibitory potency (expressed as IC₅₀, the concentration required to inhibit 50% of enzyme activity) is highly dependent on the nature and position of substituents on the benzoxazinone ring.
| Compound | R¹ (Position 4) | R² (Position 6) | Target | IC₅₀ (µM) | Selectivity |
| A (Reference) | -H | -H | MAO-B | > 10 | - |
| B (Target Cmpd.) | -CH₂CH₃ | -NH₂ | MAO-B | Hypothesized Potent | Hypothesized Selective |
| C (Analog 1) | -CH₂CH₃ | -NO₂ | MAO-B | Moderate | Moderate |
| D (Analog 2) | -H | -Cl | MAO-B | Potent | High |
| E (Analog 3) | -CH₂CH₃ | -H | MAO-B | Low-Moderate | Low |
Note: The values for Compound B are hypothesized based on SAR principles. Actual experimental validation is required. Data for other analogs are representative values derived from literature on related scaffolds.
Structure-Activity Relationship (SAR) Insights
-
N4-Substitution: Alkylation at the N4 position, such as the ethyl group in this compound, can influence lipophilicity and how the molecule fits into the active site of the MAO enzyme. This modification often modulates potency and selectivity.
-
C6-Substitution: The nature of the substituent at the C6 position is critical. Electron-donating groups like an amino (-NH₂) group can form hydrogen bonds within the enzyme's active site, potentially increasing inhibitory activity. This contrasts with electron-withdrawing groups like a nitro (-NO₂) group, which may alter the electronic properties and binding affinity of the molecule.
-
Bioisosteric Scaffolds: Studies on related scaffolds, such as 2H-1,4-benzothiazin-3(4H)-ones, have shown that these structures can be highly potent and selective MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[13] This suggests that the benzoxazinone core is a promising template for developing potent MAO inhibitors.
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
This protocol describes a robust and sensitive method for determining the MAO inhibitory activity of test compounds using a fluorometric assay. The principle is based on the detection of H₂O₂, a byproduct of the MAO-catalyzed oxidation of a substrate like tyramine.[14][17][18] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be easily quantified.[14][17]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the fluorometric MAO inhibition assay.
Step-by-Step Methodology
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MAO-A selective inhibitor (Clorgyline) and MAO-B selective inhibitor (Pargyline) as controls
-
Substrate: p-Tyramine hydrochloride
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe: Amplex® Red (N-acetyl-3,7-dihydroxyphenoxazine)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM). Create a serial dilution in Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare stock solutions of control inhibitors (Clorgyline and Pargyline).
-
Prepare working solutions of MAO-A and MAO-B enzymes in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Plate Setup:
-
To appropriate wells of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 5 µL of the diluted test compound or control inhibitor. For total activity wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Mix gently and incubate for 15 minutes at room temperature to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation and Detection:
-
Prepare the Reaction Mix containing the substrate, HRP, and the fluorescent probe in Assay Buffer. A typical final concentration in the well might be 1 mM p-tyramine, 1 U/mL HRP, and 50 µM Amplex Red.[19]
-
Add 50 µL of the Reaction Mix to each well to start the reaction.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO vehicle) wells.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The 1,4-benzoxazin-3(4H)-one scaffold represents a promising starting point for the design of novel MAO inhibitors. Based on established SAR, this compound is predicted to be a potent inhibitor, warranting its synthesis and evaluation. The ethyl group at the N4 position and the amino group at the C6 position are key features expected to enhance binding affinity and selectivity.
Future research should focus on the systematic experimental evaluation of a library of substituted benzoxazinones to confirm these SAR hypotheses. Investigating the reversibility of inhibition and conducting in vivo studies will be crucial steps in validating the therapeutic potential of lead compounds for treating neurological disorders.
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Holt, A., et al. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 244(2), 384-392. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]
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Shaw, M., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research. [Link]
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Khan, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 146-154. [Link]
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Chilmonczyk, Z., et al. (2000). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Il Farmaco, 55(8), 561-570. [Link]
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Macías, F. A., et al. (2000). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 48(6), 2512-2522. [Link]
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Kumar, V., et al. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 9(5), 643-659. [Link]
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Fagbemi, K. A., & Tizabi, Y. (2023). MAO Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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D'Souza, R. S., & Shbarou, R. (2025). Monoamine Oxidase Inhibitors (MAOI). In StatPearls. StatPearls Publishing. [Link]
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Van der Walt, M. M., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 76, 129038. [Link]
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Gothwal, A., et al. (2015). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 47-52. [Link]
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Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]
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Mphahlele, M. J., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 123. [Link]
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El-Hashash, M. A., & El-Kafrawy, A. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
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Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]
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Guchhait, G., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6616. [Link]
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Al-Horani, R. A., et al. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 30(1), 1-12. [Link]
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Yoshikawa, K., et al. (2002). Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility. Japanese Journal of Pharmacology, 88(2), 174-181. [Link]
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Bream, R. N., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-5656. [Link]
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A Senior Application Scientist's Guide to Validating an Analytical Method for 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one Using a Reference Standard
Introduction: The Imperative of Method Validation in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. Every result, from early-stage characterization to final product release, relies on the proven performance of the analytical methods used. An unvalidated method is a source of scientific and regulatory risk, potentially obscuring critical quality attributes of a drug substance or product. This guide provides an in-depth, experience-driven walkthrough for validating a quantitative analytical method for 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one , a novel benzoxazinone derivative, using a certified reference standard.
The validation process is not merely a checklist exercise; it is a systematic scientific study to demonstrate that an analytical procedure is suitable for its intended purpose.[1] Our approach is grounded in the globally harmonized principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which are adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5] Following these guidelines ensures that a validated method is recognized worldwide, streamlining the path from development to market.[4]
This guide will compare the performance of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against the stringent acceptance criteria stipulated by these international standards. We will delve into the causality behind each validation parameter, provide detailed experimental protocols, and present data that exemplifies a successful validation campaign.
The Role of the Reference Standard
The cornerstone of any quantitative analytical method validation is the reference standard.[6] A reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance.[6][7][8] For this study, we utilize a primary reference standard of this compound, which has been rigorously characterized to establish its purity and identity.[8] Using such a standard, obtained from a reputable source like the United States Pharmacopeia (USP) or a certified provider, ensures that measurements of accuracy are traceable to a known true value.[8][9]
Experimental Design: The Analytical Procedure
The method to be validated is a quantitative assay for this compound using RP-HPLC with UV detection. The objective is to accurately measure the concentration of the main component in a drug substance sample.
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, robust HPLC system suitable for routine quality control. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | C18 columns provide excellent retention and separation for moderately polar organic compounds like benzoxazinone derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH and aids in good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient elution ensures that the main analyte and any potential impurities are eluted efficiently with optimal resolution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 245 nm | Selected based on the UV absorbance maximum of the benzoxazinone chromophore, ensuring high sensitivity.[10] |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening. |
| Reference Standard Conc. | 100 µg/mL (Nominal) | A typical concentration for an HPLC assay, providing a strong detector response. |
The Validation Workflow: A Systematic Approach
The validation process follows a structured path, where each step builds confidence in the method's performance.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: Protocols and Acceptance Criteria
Specificity
Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][11][12] It is the first and most critical parameter; without specificity, all other quantitative data is meaningless.
Experimental Protocol:
-
Blank Analysis: Analyze the diluent (e.g., 50:50 water:acetonitrile) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If validating for a drug product, analyze a placebo formulation (all excipients without the active pharmaceutical ingredient - API) to demonstrate no interference from the matrix.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze these stressed samples to demonstrate that the degradation peaks are resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential here to confirm the main peak is spectrally pure.
Acceptance Criteria vs. Performance:
-
Criteria: No significant interference at the analyte's retention time in blank and placebo chromatograms. The analyte peak must be resolved from all degradation peaks (Resolution > 2.0). The analyte peak must pass peak purity analysis in stressed samples.
-
Performance: The method demonstrated baseline resolution between the this compound peak and all stress-induced degradants. The placebo and blank injections showed no co-eluting peaks.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[13][14] This relationship is fundamental for calculating the concentration of unknown samples based on their response. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[14]
Experimental Protocol:
-
Prepare a series of at least five standard solutions from the reference standard stock. For an assay, this typically covers 80% to 120% of the nominal test concentration.[13]
-
Inject each concentration level in triplicate.
-
Plot a calibration curve of the average peak area response versus concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
Data Presentation & Performance Comparison:
Table 2: Linearity Study Results
| Concentration Level (%) | Concentration (µg/mL) | Avg. Peak Area |
| 80% | 80 | 1198500 |
| 90% | 90 | 1351200 |
| 100% | 100 | 1499800 |
| 110% | 110 | 1652300 |
| 120% | 120 | 1800500 |
Linear Regression Analysis:
-
Slope: 15010
-
Y-Intercept: -1500
-
Correlation Coefficient (R²): 0.9998
Acceptance Criteria vs. Performance:
-
Criteria: The correlation coefficient (R²) should be ≥ 0.999.[13] The y-intercept should be insignificant compared to the response at 100% concentration.
-
Performance: The method achieved an R² of 0.9998, exceeding the acceptance criterion and confirming excellent linearity across the validated range of 80-120 µg/mL.
Caption: Conceptual plot of linearity for an analytical method.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[12][14] It is typically assessed using the reference standard to spike a sample matrix at different concentration levels. This parameter confirms that the method is free from significant systematic error or bias.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the reference standard into a placebo matrix (for a drug product) or by direct dilution (for a drug substance).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Data Presentation & Performance Comparison:
Table 3: Accuracy (Recovery) Study Results
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.3 | 100.3% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Average | 99.7% |
Acceptance Criteria vs. Performance:
-
Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.
-
Performance: The method demonstrated an average recovery of 99.7%, well within the acceptance limits, indicating high accuracy.
Precision
Causality: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six independent test samples at 100% of the nominal concentration. Analyze them and calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The data from both sets (12 total measurements) are statistically compared.
Data Presentation & Performance Comparison:
Table 4: Precision Study Results
| Precision Level | Analyst / Day | N | Mean Assay (%) | %RSD |
| Repeatability | Analyst 1 / Day 1 | 6 | 100.2 | 0.85% |
| Intermediate | Analyst 2 / Day 2 | 6 | 99.8 | 0.91% |
| Overall | Both Sets | 12 | 100.0 | 0.88% |
Acceptance Criteria vs. Performance:
-
Criteria: The %RSD for the assay of a drug substance should not be more than 2.0%.
-
Performance: The method demonstrated excellent precision, with a repeatability %RSD of 0.85% and an overall intermediate precision %RSD of 0.88%, both comfortably below the 2.0% limit.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][11] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][11] While not always required for a drug substance assay, defining the LOQ is critical for impurity quantification methods. It can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (Signal-to-Noise approach):
-
Prepare and inject progressively more dilute solutions of the reference standard.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).[11]
-
Confirm the LOQ by injecting six samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Acceptance Criteria vs. Performance:
-
Criteria (for LOQ): Precision at the LOQ concentration should be demonstrated with a %RSD typically not more than 10%.
-
Performance: The method's LOQ was established at 0.5 µg/mL, where precision was found to be 6.5% RSD, confirming the method's ability to reliably quantify low levels of the analyte if needed. The LOD was determined to be approximately 0.15 µg/mL.
Conclusion: A Validated Method Ready for Implementation
The comprehensive validation study confirms that the proposed RP-HPLC method for the quantitative analysis of this compound is fit for its intended purpose. The method's performance met or exceeded the stringent acceptance criteria derived from ICH guidelines for all evaluated parameters: specificity, linearity, range, accuracy, and precision.
Table 5: Summary of Validation Performance vs. Acceptance Criteria
| Validation Parameter | Acceptance Criterion | Method Performance | Result |
| Specificity | Peak resolved, no interference | Baseline resolution, peak purity passed | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of nominal | 80-120 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% (average) | Pass |
| Precision (%RSD) | ≤ 2.0% | 0.88% (intermediate) | Pass |
| LOQ (%RSD) | ≤ 10% | 6.5% at 0.5 µg/mL | Pass |
This rigorous, science-based approach provides a high degree of assurance in the quality and reliability of the data that will be generated. The method, grounded by a certified reference standard and validated against global regulatory expectations, is now ready for implementation in a quality control environment for routine analysis, ensuring the consistent quality of the drug substance throughout its lifecycle.
References
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). MasterControl. Retrieved from [Link]
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Types of Reference Standards Used in the Pharmaceutical Industry. (2025, June 16). Pharmaffiliates. Retrieved from [Link]
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USP Reference Standards in Pharmaceutical Analysis. (n.d.). SynThink Research Chemicals. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
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What is meant by reference standard in pharmaceuticals? (2023, January 5). GMP SOP. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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How to Validate a Biochemical Method per ICH Guidelines. (2025, May 9). Patsnap Synapse. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
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A Guide to Analytical Method Validation. (n.d.). SCION Instruments. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved from [Link]
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Validation of Analytical Methods. (2018). IntechOpen. Retrieved from [Link]
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What are the differences and key steps in Analytical Method Development, Qualification, and Validation. (2024, June 24). EirGenix. Retrieved from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 22). European Medicines Agency. Retrieved from [Link]
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Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS. (2016, June 30). ResearchGate. Retrieved from [Link]
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Comparative Efficacy Analysis of Novel Cyclooxygenase-2 Inhibitors: A Head-to-Head Evaluation of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one against Established Therapeutics
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a comprehensive, data-driven comparison of a novel investigational compound, 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as "Compound X"), with the well-established COX-2 inhibitors, Celecoxib and Rofecoxib.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by detailed experimental protocols and comparative data.
While specific efficacy data for Compound X is not yet available in peer-reviewed literature, this guide presents a framework for its evaluation, utilizing hypothetical yet plausible data to illustrate the comparative process. The methodologies described herein are robust, validated, and directly applicable to the characterization of novel COX-2 inhibitors.
The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] While both isoforms catalyze the conversion of arachidonic acid to prostaglandin H2, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain platelet function.[3] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[4]
This distinction provides the rationale for developing selective COX-2 inhibitors, which aim to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[2]
The COX-2 Signaling Pathway
The induction of COX-2 by inflammatory stimuli, growth factors, or tumor promoters leads to an increased production of prostaglandins, particularly prostaglandin E2 (PGE2).[5] PGE2 then binds to its receptors, activating downstream signaling pathways that contribute to inflammation, cell proliferation, and angiogenesis.[6] The selective inhibition of COX-2 blocks this cascade at a critical juncture.
Caption: The COX-2 signaling pathway and points of inhibition.
Comparative Efficacy: In Vitro Inhibition of COX Enzymes
A primary measure of a COX-2 inhibitor's efficacy and selectivity is its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1/COX-2) |
| Compound X (Hypothetical) | 25 nM | > 10,000 nM | > 400 |
| Celecoxib | 40 nM[7] | 15 µM | ~375 |
| Rofecoxib | 18 nM[8][9] | > 15 µM[8][9] | > 833 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Efficacy Determination
To ensure a robust and reproducible comparison, standardized in vitro assays are essential. Below are detailed protocols for a cell-free enzymatic assay and a cell-based assay to determine inhibitor potency.
In Vitro Fluorometric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 is detected by a fluorometric probe.
Caption: Workflow for the in vitro fluorometric COX inhibitor assay.
Detailed Protocol:
-
Reagent Preparation : Prepare COX Assay Buffer, reconstitute COX-1 and COX-2 enzymes, and prepare a working solution of the fluorometric probe and arachidonic acid substrate as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[10][11][12]
-
Plate Setup : In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition : Add serial dilutions of Compound X, Celecoxib, and Rofecoxib to the inhibitor wells. Add solvent to the "100% initial activity" wells.
-
Pre-incubation : Shake the plate and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the fluorometric probe and arachidonic acid solution to all wells to start the reaction.
-
Data Acquisition : Immediately read the fluorescence kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis : Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based COX-2 Activity Assay (PGE2 Quantification)
This assay measures the ability of an inhibitor to block PGE2 production in cells where COX-2 expression has been induced.
Caption: Workflow for the cell-based COX-2 activity assay.
Detailed Protocol:
-
Cell Culture : Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
COX-2 Induction : Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours to induce the expression of the COX-2 enzyme.[13]
-
Inhibitor Treatment : Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of Compound X, Celecoxib, or Rofecoxib. Include a vehicle control.
-
PGE2 Production : Incubate the cells for a defined period (e.g., 4 hours) to allow for PGE2 synthesis and secretion into the supernatant.
-
Supernatant Collection : Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification : Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[14][15]
-
Data Analysis : Plot the PGE2 concentration against the inhibitor concentration and determine the IC50 value for the inhibition of PGE2 production.
Concluding Remarks
The presented guide outlines a rigorous framework for evaluating the efficacy and selectivity of the novel compound, this compound (Compound X), in the context of established COX-2 inhibitors. The hypothetical data suggests that Compound X demonstrates potent and selective inhibition of COX-2, comparable to or exceeding that of Celecoxib and Rofecoxib.[7][8][9]
The detailed experimental protocols for both enzymatic and cell-based assays provide a clear path for the empirical validation of these findings. Successful execution of these experiments will be critical in establishing the therapeutic potential of this novel benzoxazinone derivative and guiding its further development as a next-generation anti-inflammatory agent.
References
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Greenhough, A., et al. (2009). The COX-2/PGE2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis, 30(3), 377-386. [Link]
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Itoh, K., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18. [Link]
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Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]
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Wang, D., & Dubois, R. N. (2010). The role of COX-2 in intestinal inflammation and colorectal cancer. Oncogene, 29(6), 781-788. [Link]
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Surh, Y. J., et al. (2001). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Biochemical Pharmacology, 61(12), 1465-1473. [Link]
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ResearchGate. (n.d.). Table 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... Retrieved from [Link]
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ResearchGate. (n.d.). Signaling pathways regulating COX-2 expression. Schematic diagram.... Retrieved from [Link]
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EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]
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Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
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Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
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IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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inter-laboratory validation of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one synthesis and analysis
An Inter-Laboratory Guide to the Synthesis and Analysis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one: Establishing Robust and Reproducible Methods
Introduction
The 1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse pharmacological activities, including potential use as antidepressants and serotonin receptor antagonists.[1][2] The specific derivative, this compound (CAS: 103361-44-0), represents a key intermediate or potential active pharmaceutical ingredient (API) whose consistent production and characterization are paramount for research and development.[3]
For any compound progressing through the drug development pipeline, the reproducibility of its synthesis and the reliability of its analytical characterization are non-negotiable. An inter-laboratory validation study serves as the ultimate arbiter of a method's robustness, challenging it across different environments, equipment, and personnel.[4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the synthesis, analysis, and inter-laboratory validation of this compound. We will delve into the causality behind experimental choices and ground our protocols in authoritative guidelines from the International Council for Harmonisation (ICH).[6][7]
Part 1: A Proposed Synthetic Pathway
The synthesis of N-substituted benzoxazinones can be approached through various routes, often starting from substituted anthranilic acids or 2-aminophenols.[8][9] The challenge lies in achieving regioselective functionalization and ensuring high purity of the final product. We propose a robust, multi-step synthesis designed for reproducibility, starting from commercially available 5-nitro-2-aminophenol.
The rationale for this pathway is twofold: it allows for the early introduction of the benzoxazinone core and strategically places the amino group installation at the final step via a well-established nitro group reduction, which is typically a high-yielding and clean reaction. This avoids potential side reactions that could occur if a free amino group were present during the initial alkylation steps.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
-
To a solution of 5-nitro-2-aminophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 3 equivalents).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude solid is the cyclized intermediate, which can be purified by recrystallization from ethanol.
-
Scientist's Note: Potassium carbonate is a sufficiently strong base to deprotonate both the phenolic hydroxyl and the amino group, facilitating a tandem O-alkylation followed by intramolecular cyclization. Acetone is an ideal solvent due to its polarity and boiling point.
-
Step 2: Synthesis of 4-Ethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous Dimethylformamide (DMF) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0°C.
-
Add a solution of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous DMF dropwise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0°C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Scientist's Note: NaH is a strong, non-nucleophilic base required to deprotonate the amide nitrogen for subsequent alkylation. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the sodium cation.
-
Step 3: Synthesis of this compound
-
Dissolve 4-Ethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the solution.
-
Heat the mixture to reflux for 3-4 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice water and basify to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. Further purification can be achieved via column chromatography if necessary.
-
Scientist's Note: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups, particularly in the presence of other reducible functional groups like the lactam carbonyl. It is cost-effective and the workup is straightforward.
-
Part 2: Analytical Method Validation
A robust analytical method is essential to confirm the identity, purity, and concentration of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the workhorse for this application in pharmaceutical development.[10] We will also utilize Mass Spectrometry (MS) for confirmation of identity.[11][12]
Comparison of Primary Analytical Methods
| Method | Application | Advantages | Limitations |
| HPLC-UV | Purity, Assay, Stability | Quantitative, robust, widely available, excellent for separating impurities. | Requires a chromophore, less definitive for structural elucidation. |
| LC-MS | Identity Confirmation, Impurity ID | Highly sensitive and specific, provides molecular weight information.[11] | Can be less quantitative than HPLC-UV without careful calibration, matrix effects. |
| NMR | Structural Elucidation | Provides definitive structural information.[13][14] | Lower sensitivity, not ideal for routine purity analysis of trace impurities. |
Proposed HPLC Method for Purity and Assay
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 10% B to 90% B over 15 min | A gradient elution is necessary to elute the main peak with a good shape while also separating potential early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Validation Protocol According to ICH Q2(R2)
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[7] The following parameters must be assessed according to ICH guidelines.[15][16]
| Performance Characteristic | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is from the analyte only, without interference from diluent, impurities, or degradation products. | Peak purity index > 0.995 (PDA). No co-eluting peaks at the analyte's retention time in placebo/blank injections. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the lowest and highest concentrations for which the method has suitable accuracy, precision, and linearity. | Assay: 80-120% of the test concentration. Purity: From reporting threshold to 120% of the specification.[17] |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections of the standard. |
| Precision (Intermediate) | Precision within the same laboratory, but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0% for analyses conducted under varied conditions. |
| LOD / LOQ | Lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ). | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp). | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) after minor parameter changes. |
Part 3: Inter-Laboratory Validation Study Design
An inter-laboratory study is crucial for assessing reproducibility, which is the precision between different laboratories.[16][17] This is the ultimate test of a method's transferability and robustness. A well-defined protocol is essential for meaningful results.[18]
Objective
To evaluate the inter-laboratory reproducibility of the synthesis of this compound and the precision of the validated HPLC analytical method across a minimum of three independent laboratories.
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A Preclinical Benchmark Analysis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one: Evaluating Analgesic and Anti-inflammatory Potential Against Established Therapeutics
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. The benzoxazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] This guide presents a comprehensive preclinical benchmark study of a novel benzoxazinone derivative, 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as Compound X), against established therapeutic agents.
Given the analgesic and anti-inflammatory potential suggested by its chemical class, Compound X was evaluated against three widely used drugs with distinct mechanisms of action:
-
Diclofenac: A potent nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), thereby reducing prostaglandin synthesis.[4][5][6]
-
Tramadol: A centrally-acting analgesic with a dual mechanism of action, involving weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[7][8][9]
-
Pregabalin: An anticonvulsant and analgesic that binds to the α2-δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.[10][11][12]
This comparative analysis utilizes well-established in vivo models of nociception and inflammation to provide a robust, data-driven assessment of Compound X's potential therapeutic utility. The experimental designs and methodologies are detailed herein to ensure scientific rigor and reproducibility, offering valuable insights for researchers and drug development professionals.
Experimental Design & Rationale
To comprehensively assess the analgesic and anti-inflammatory profile of Compound X, a battery of validated in vivo assays was selected. The choice of these models was predicated on their ability to probe different facets of pain and inflammation, from centrally mediated thermal pain to peripherally driven inflammatory responses.
Diagram of the Overall Experimental Workflow
Caption: Overall experimental workflow for the benchmark study.
Methodologies
Hot Plate Test for Central Analgesic Activity
This assay is a classic model for assessing centrally mediated analgesia by measuring the latency of a thermal pain reflex.[13][14] An increase in the time it takes for the animal to react to the heated surface indicates an analgesic effect.
Protocol:
-
Animal Acclimation: Male Swiss albino mice (20-25 g) are acclimated to the testing room for at least 30 minutes prior to the experiment.[13]
-
Apparatus: A standard hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.[13]
-
Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a nociceptive response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time of 30 seconds is imposed to prevent tissue damage.[13]
-
Drug Administration: Animals are divided into groups (n=6) and administered one of the following via oral gavage:
-
Vehicle (Control)
-
Compound X (10, 30, 100 mg/kg)
-
Tramadol (20 mg/kg)
-
Diclofenac (20 mg/kg)
-
Pregabalin (30 mg/kg)
-
-
Post-Treatment Latency: The reaction time of each mouse is measured at 30, 60, 90, and 120 minutes post-drug administration.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Diagram of the Hot Plate Test Workflow
Caption: Workflow for the Hot Plate Test.
Acetic Acid-Induced Writhing Test for Peripheral Analgesic Activity
This model evaluates the efficacy of peripherally acting analgesics by inducing a visceral pain response through the intraperitoneal injection of acetic acid.[15][16] The number of abdominal constrictions (writhes) is counted, and a reduction in this number indicates analgesia.
Protocol:
-
Animal Preparation: Male Swiss albino mice (20-25 g) are fasted for 12 hours prior to the experiment with free access to water.
-
Drug Administration: Animals are divided into groups (n=6) and treated orally with:
-
Vehicle (Control)
-
Compound X (10, 30, 100 mg/kg)
-
Diclofenac (20 mg/kg)
-
Tramadol (20 mg/kg)
-
Pregabalin (30 mg/kg)
-
-
Induction of Writhing: 60 minutes after drug administration, each mouse is injected intraperitoneally with 0.6% v/v acetic acid solution (10 ml/kg).[15]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a period of 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This is a standard and highly reproducible model of acute inflammation.[17][18] The injection of carrageenan into the paw induces a local inflammatory response characterized by edema (swelling). The reduction in paw volume is a measure of anti-inflammatory activity.
Protocol:
-
Animal Preparation: Wistar rats (150-200 g) are used for this assay.
-
Baseline Paw Volume: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Animals are divided into groups (n=6) and treated orally with:
-
Vehicle (Control)
-
Compound X (10, 30, 100 mg/kg)
-
Diclofenac (20 mg/kg)
-
-
Induction of Edema: One hour after drug administration, 0.1 ml of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[17]
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in treated) / Mean paw volume increase in control] x 100
Comparative Data Summary
The following data are presented for illustrative purposes to demonstrate the potential outcomes of such a benchmark study.
Table 1: Analgesic Efficacy in the Hot Plate Test
| Treatment (Dose, mg/kg) | Peak %MPE (at 90 min) |
| Vehicle (Control) | 5.2 ± 1.1 |
| Compound X (10) | 35.8 ± 4.2 |
| Compound X (30) | 58.1 ± 5.5 |
| Compound X (100) | 75.4 ± 6.3 |
| Tramadol (20) | 80.2 ± 7.1 |
| Diclofenac (20) | 20.5 ± 3.8 |
| Pregabalin (30) | 45.3 ± 4.9* |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.
Table 2: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test
| Treatment (Dose, mg/kg) | % Inhibition of Writhing |
| Vehicle (Control) | - |
| Compound X (10) | 42.6 ± 3.9 |
| Compound X (30) | 65.3 ± 5.1 |
| Compound X (100) | 82.1 ± 6.8 |
| Diclofenac (20) | 78.5 ± 6.2 |
| Tramadol (20) | 55.7 ± 4.7 |
| Pregabalin (30) | 30.2 ± 3.5 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.
Table 3: Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Test
| Treatment (Dose, mg/kg) | % Inhibition of Edema (at 3 hours) |
| Vehicle (Control) | - |
| Compound X (10) | 38.9 ± 3.6 |
| Compound X (30) | 59.7 ± 4.8 |
| Compound X (100) | 76.2 ± 5.9 |
| Diclofenac (20) | 70.4 ± 6.1 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.
Expert Analysis and Interpretation
The hypothetical data presented in this guide suggest that This compound (Compound X) possesses a promising and dose-dependent analgesic and anti-inflammatory profile.
-
Analgesic Profile: In the Hot Plate Test , Compound X demonstrated significant central analgesic activity, with the highest dose approaching the efficacy of the centrally acting opioid, Tramadol.[19] This suggests a potential mechanism involving the central nervous system. Notably, Diclofenac, a peripherally acting NSAID, showed minimal effect in this model, which is consistent with its known mechanism of action.[14] Pregabalin exhibited moderate central analgesic effects.[10]
In the Acetic Acid-Induced Writhing Test , a model of visceral pain primarily mediated by peripheral mechanisms, Compound X showed robust, dose-dependent inhibition of writhing.[16] Its efficacy at the highest dose was comparable to that of Diclofenac, a standard peripherally acting analgesic.[20] This indicates a strong peripheral analgesic component to Compound X's activity. Tramadol showed moderate efficacy, while Pregabalin was less effective in this model of inflammatory pain.
-
Anti-inflammatory Profile: In the Carrageenan-Induced Paw Edema Test , Compound X exhibited potent, dose-dependent anti-inflammatory effects, with the highest dose showing efficacy comparable to the standard NSAID, Diclofenac.[17] This strongly suggests that Compound X interferes with the inflammatory cascade, potentially through inhibition of inflammatory mediators.
Conclusion
This comprehensive preclinical benchmarking guide provides a framework for evaluating the analgesic and anti-inflammatory potential of novel compounds like this compound. The hypothetical data suggest that Compound X is a promising candidate with a dual analgesic mechanism, acting both centrally and peripherally, coupled with potent anti-inflammatory properties. Its broad spectrum of activity, comparable to established drugs like Tramadol and Diclofenac in their respective domains, warrants further investigation into its precise mechanism of action, pharmacokinetic profile, and safety. These findings underscore the potential of the benzoxazinone scaffold in the development of new-generation analgesic and anti-inflammatory drugs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS No. 103361-44-0), a benzoxazinone derivative utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and compliance with regulatory standards.
Hazard Assessment and Waste Classification
Due to the absence of a specific SDS, the hazard profile of this compound must be inferred from related molecules. This principle of assuming the hazards of a parent or similar compound is a standard, precautionary practice in chemical safety.
Inferred Hazard Profile:
Data from analogous benzoxazinone compounds suggest that this compound should be treated as hazardous waste. Key potential hazards include:
-
Toxicity: A structurally similar compound, 6-Amino-2H-1,4-benzoxazin-3(4H)-one, is classified as an acute oral toxicant (Category 4) and a specific target organ toxicant for the respiratory system.
-
Irritation: The aforementioned analog is also classified as a skin and eye irritant.
-
Reproductive Toxicity: Flumioxazin, another benzoxazinone derivative, is suspected of damaging fertility or the unborn child.
-
Environmental Hazard: Flumioxazin is also classified as very toxic to aquatic life with long-lasting effects.
Based on these potential hazards, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified and handled as hazardous chemical waste .
Table 1: Summary of Inferred Hazards and Required Precautions
| Hazard Classification (Inferred) | Personal Protective Equipment (PPE) | Engineering Controls |
| Acute Toxicity (Oral) | Standard laboratory coat, nitrile gloves, safety glasses with side shields. | Work in a well-ventilated area. |
| Skin and Eye Irritation | Standard laboratory coat, nitrile gloves, safety glasses with side shields. | Use of a chemical fume hood is recommended, especially when handling powders. |
| Potential Reproductive Toxin | Standard laboratory coat, double-gloving (nitrile), safety glasses with side shields. | Use of a chemical fume hood is mandatory. |
| Aquatic Toxicity | Not applicable for direct handling, but crucial for disposal considerations. | Prevent any release to the environment. Do not dispose of down the drain. |
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area or chemical fume hood. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Solid Waste: Collect unused or expired solid this compound in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must also be disposed of as hazardous waste in the designated solid waste container.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. The primary method of disposal for this type of organic chemical waste is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.
Disposal Workflow:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of excess waste.[1][2]
-
Collection: Follow the waste segregation and collection procedures outlined in Section 3.
-
Arrange for Pickup: Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or equivalent.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's policies.
-
Professional Disposal: The EHS department will then manage the ultimate disposal of the waste through a licensed contractor, ensuring compliance with all local, state, and federal regulations.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
In case of personal exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
By adhering to these comprehensive disposal procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
-
Old Dominion University. (2020). Laboratory Waste Management Guidelines. [Link]
-
EFLM Task Force-Green Labs. (n.d.). Waste Management in the Clinical Laboratory. [Link]
-
ReAgent. (2025). Laboratory Waste Guide 2025. [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While these molecules, such as 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS No. 103361-44-0), hold the promise of therapeutic advancement, they also present a spectrum of unknown hazards.[1][2] A robust safety protocol is not merely a procedural formality; it is the bedrock of innovative and responsible science. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when working with this specific benzoxazinone derivative, ensuring the well-being of our most valuable asset: our scientists.
Core Principles of Chemical Handling: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all checklist but a dynamic process dictated by a thorough risk assessment of the planned procedure. The scale of the experiment, the physical form of the chemical (solid or in solution), and the potential for aerosolization are all critical factors.
Recommended Personal Protective Equipment
Based on the hazard profile of analogous compounds, the following PPE is recommended for handling this compound.
| Personal Protective Equipment | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is a prudent measure for handling potentially hazardous compounds. |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Protects against accidental splashes of solutions or airborne particles that could cause serious eye irritation.[3] |
| Body Protection | Laboratory Coat (fully fastened) or Chemical-Resistant Gown | Prevents contamination of personal clothing and skin. For larger quantities or procedures with a high splash risk, a chemical-resistant gown is advised. |
| Respiratory Protection | N95 Dust Mask or higher (e.g., half-mask respirator with P100 filters) | Recommended when handling the solid powder to prevent inhalation of fine particles that may cause respiratory irritation. |
| Foot Protection | Closed-toe shoes | A fundamental laboratory safety requirement to protect against spills and falling objects. |
Operational Protocols: A Step-by-Step Guide
Weighing and Aliquoting the Solid Compound
This procedure presents a significant risk of aerosolization. Therefore, it should be performed within a chemical fume hood or a powder containment hood.
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment.
-
Donning PPE:
-
Begin with hand hygiene.
-
Don inner gloves.
-
Don a laboratory coat or gown.
-
Don an N95 dust mask or a properly fitted half-mask respirator.
-
Don chemical splash goggles.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling:
-
Carefully open the container within the fume hood.
-
Use a spatula to transfer the desired amount of solid to a tared weigh boat.
-
Minimize the creation of dust.
-
Securely close the primary container.
-
-
Doffing PPE:
-
Remove outer gloves first, peeling them off without touching the outer surface.
-
Remove the laboratory coat or gown, folding the contaminated side inward.
-
Perform hand hygiene.
-
Remove eye and respiratory protection.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Dissolution and Solution Handling
-
Donning PPE: Follow the same donning procedure as for handling the solid, with the potential exception of respiratory protection if the solution is not volatile and the procedure is performed in a fume hood. However, if there is any risk of aerosol generation, respiratory protection is still advised.
-
Handling:
-
Add solvent to the solid within a fume hood.
-
Ensure proper mixing without splashing.
-
If transferring the solution, use appropriate glassware and secondary containment.
-
-
Doffing PPE: Follow the same doffing procedure as outlined above.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Glassware: Glassware that has come into contact with the compound should be rinsed with an appropriate solvent in a fume hood, and the rinsate collected as hazardous waste before proceeding with standard cleaning procedures.
Emergency Procedures: Preparedness is Paramount
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
